molecular formula C10H7FN2O2 B1386166 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1152964-04-9

5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B1386166
CAS No.: 1152964-04-9
M. Wt: 206.17 g/mol
InChI Key: BTTTZTDHHFSDKD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid (CAS 1152964-04-9) is a fluorinated aromatic compound with a molecular formula of C10H7FN2O2 and a molecular weight of 206.17 g/mol. It is a versatile chemical building block in medicinal chemistry and antibacterial research, particularly in the synthesis of novel pyrazole derivatives . This compound serves as a key precursor in the development of potent antibacterial agents. Pyrazole-benzoic acid derivatives have demonstrated significant activity against Gram-positive bacterial pathogens, including Staphylococcus aureus and Enterococcus faecium , with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL in research settings . These derivatives are investigated for their bactericidal effects on both planktonic cells and bacterial biofilms, and show promise in tackling antibiotic-resistant pathogens such as MRSA and VRE . The pyrazole nucleus is a cornerstone of compounds that inhibit fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival . For R&D purposes, the recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for research applications only and is not classified as a drug, antibiotic, or medicinal product for human or veterinary use.

Properties

IUPAC Name

5-fluoro-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTTZTDHHFSDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152964-04-9
Record name 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery programs. Its synthesis is a critical step for the development of various pharmaceutical candidates. This guide provides an in-depth analysis of the synthetic routes to this compound, focusing on the mechanistic principles, experimental protocols, and practical considerations necessary for successful laboratory execution. We will explore the prevalent synthetic strategies, primarily centered around nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation, offering a detailed, step-by-step protocol for the most reliable approach. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction and Retrosynthetic Analysis

The strategic incorporation of a pyrazole moiety onto a fluorinated benzoic acid scaffold is a common tactic in drug design. The pyrazole ring can act as a versatile pharmacophore, while the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity. This compound serves as a key intermediate for more complex molecular architectures.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies:

  • C-N Bond Disconnection: This is the most intuitive approach, involving the formation of the bond between the pyrazole nitrogen and the aromatic ring. This disconnection points towards two major reaction classes:

    • Nucleophilic Aromatic Substitution (SNAr): Utilizing a highly activated aryl halide (e.g., 2,5-difluorobenzoic acid) and pyrazole as the nucleophile.

    • Cross-Coupling Reactions: Primarily the Ullmann condensation, which uses a copper catalyst to couple pyrazole with an aryl halide.[1][2][3]

  • C-C Bond Disconnection: This less common approach would involve forming a C-C bond, for instance, by carboxylating a pre-formed pyrazolyl-fluorobenzene derivative. This is generally a more complex and lower-yielding strategy.

Based on efficiency, atom economy, and the availability of starting materials, the C-N bond formation strategy is overwhelmingly favored in the literature and in practice. This guide will focus on this superior approach.

Prevailing Synthetic Methodologies: A Comparative Overview

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is arguably the most direct and frequently employed method for synthesizing the title compound. The reaction's viability hinges on the electronic properties of the aryl halide. The presence of two electron-withdrawing groups (a fluorine atom and a carboxylic acid) ortho and para to the leaving group (the second fluorine atom) sufficiently activates the aromatic ring towards nucleophilic attack.[4][5]

The general transformation is as follows: 2,5-Difluorobenzoic Acid + 1H-Pyrazole → this compound

Causality and Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. A strong base (e.g., K₂CO₃, NaH, or an organic base like DBU) is crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is critical. These solvents can solvate the cation of the base while leaving the pyrazole anion relatively "naked" and highly reactive. The fluoride leaving group is highly electronegative, which enhances the rate of the nucleophilic attack.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and robust method for forming aryl-N bonds.[1][2] While traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper, modern protocols often utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand to facilitate the reaction under milder conditions.[3][6]

The general transformation is: 2-Bromo-5-fluorobenzoic Acid + 1H-Pyrazole --[Cu(I), Ligand, Base]--> this compound

Causality and Mechanistic Insight: The catalytic cycle is believed to involve the formation of a copper(I)-pyrazolide species. This species then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired N-arylpyrazole and regenerates the copper(I) catalyst. The ligand (often a diamine or phenanthroline derivative) stabilizes the copper center and facilitates the key steps of the catalytic cycle. This method is particularly useful when the aryl halide is less activated, such as a bromo or iodo derivative, where a direct SNAr might be sluggish.

Recommended Experimental Protocol: SNAr Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the SNAr route, which is generally preferred for its operational simplicity and cost-effectiveness when using activated fluoroarenes.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,5-Difluorobenzoic Acid158.1010.0 g1.0
1H-Pyrazole68.084.7 g1.1
Potassium Carbonate (K₂CO₃)138.2119.5 g2.25
Dimethylformamide (DMF)73.09100 mL-
Hydrochloric Acid (2M)-~150 mL-
Ethyl Acetate-300 mL-
Brine (Saturated NaCl)-100 mL-
Anhydrous Magnesium Sulfate---
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-difluorobenzoic acid (10.0 g, 63.2 mmol), 1H-pyrazole (4.7 g, 69.5 mmol), and potassium carbonate (19.5 g, 141.1 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2,5-difluorobenzoic acid is consumed (typically 4-6 hours).

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 400 mL of ice-cold water. Acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the recommended SNAr synthesis protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Add Reagents (2,5-Difluorobenzoic Acid, Pyrazole, K₂CO₃) and DMF to Flask heat 2. Heat to 100-110 °C (4-6 hours under N₂) reagents->heat Setup Complete quench 3. Cool and Quench (Pour into ice-water) heat->quench Reaction Complete acidify 4. Acidify with HCl (pH 2-3) to Precipitate Product quench->acidify extract 5. Extract with Ethyl Acetate acidify->extract wash 6. Wash Organic Layer (Water & Brine) extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Recrystallize or Column Chromatography dry->purify Crude Product product Final Product purify->product Pure Product

Caption: Experimental workflow for the SNAr synthesis.

Mechanistic Diagram

The diagram below outlines the accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution.

Caption: SNAr addition-elimination mechanism.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction has gone to completion using TLC/HPLC. If not, extend the reaction time or slightly increase the temperature (e.g., to 120 °C).

    • Insufficient Base: The base is critical for deprotonating the pyrazole. Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Using a stronger base like sodium hydride (NaH) in an appropriate solvent can be considered, but requires more stringent anhydrous conditions.

    • Work-up Losses: Ensure the pH during acidification is low enough (~2) to fully protonate the carboxylic acid, maximizing its precipitation and extraction into the organic phase.

  • Side Products:

    • Disubstitution: While sterically hindered, reaction at the C-5 position of the benzoic acid is a theoretical possibility, though unlikely under these conditions. HPLC and NMR analysis will confirm the regioselectivity.

    • Decarboxylation: At excessively high temperatures (>150 °C), decarboxylation can become a competing side reaction. Maintain the recommended temperature range.

Safety Considerations

  • 2,5-Difluorobenzoic Acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): A skin and respiratory irritant and a suspected teratogen. Always handle DMF in a well-ventilated fume hood.

  • Potassium Carbonate: An irritant. Avoid inhalation of dust.

  • Hydrochloric Acid: Corrosive. Handle with care. The acidification step is exothermic and should be performed slowly and with cooling.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a nucleophilic aromatic substitution reaction between 2,5-difluorobenzoic acid and pyrazole. This method offers high yields, operational simplicity, and is economically viable. A thorough understanding of the underlying SNAr mechanism, careful control of reaction conditions, and a meticulous work-up procedure are paramount for success. The alternative Ullmann condensation provides a valuable option, particularly for less activated aryl halides. This guide provides the necessary technical foundation for researchers to confidently and safely execute this important synthesis.

References

  • Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-76. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Kaur, R., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PLoS One, 13(10), e0205829. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Lee, D. Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1041. Available at: [Link]

  • Leroux, F. R., et al. (2007). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron, 63(35), 8444-8456. Available at: [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17483–17492. Available at: [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. Available at: [Link]

  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic organic compound that stands at the intersection of several key motifs in modern medicinal chemistry. It integrates a pyrazole ring, a known pharmacophore with a wide spectrum of biological activities, with a fluorinated benzoic acid scaffold. The strategic placement of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and target-binding affinity. This technical guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, reactivity profile, and the potential applications of this compound, particularly for researchers and professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. While this specific isomer is not extensively cataloged, its properties can be reliably predicted based on established chemical principles and data from closely related analogues.

Table 1: Core Compound Identifiers

PropertyValueSource/Method
IUPAC Name This compound---
Molecular Formula C₁₀H₇FN₂O₂Calculated
Molecular Weight 206.18 g/mol Calculated
CAS Number Not assigned / Not broadly available.---
Canonical SMILES C1=CC(=C(C=C1F)C(=O)O)N2C=CC=N2---
Analogue CAS 55317-53-8 (for 2-(1H-Pyrazol-1-yl)benzoic acid)[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Field Insights
Appearance White to off-white crystalline powderBased on analogue compounds like 2-(1H-Pyrazol-1-yl)benzoic acid.[1]
Melting Point >150 °C (Decomposition may occur)The rigid, planar structure with potential for strong intermolecular hydrogen bonding (acid dimerization, N---H-O) suggests a high melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).The carboxylic acid group provides some aqueous solubility, especially at basic pH. The aromatic core confers solubility in organic solvents.
pKa Carboxylic Acid (pKa₁): ~3.5-4.5 Pyrazole (pKa₂ of conjugate acid): ~2.0-2.5The fluorine atom's electron-withdrawing effect will slightly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The pyrazole ring is a weak base.

Spectroscopic and Structural Characterization

A precise structural confirmation is paramount for any research compound. The following spectroscopic data are predicted based on the analysis of its constituent parts and published data for similar structures.[2][3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

  • δ ~13.0-13.5 ppm (s, 1H, -COOH): The carboxylic acid proton is typically a broad singlet, highly deshielded.

  • δ ~8.5 ppm (d, J≈2.5 Hz, 1H, Pyrazole H-5): The proton on the pyrazole ring adjacent to the imine nitrogen.

  • δ ~7.8-8.0 ppm (m, 2H, Pyrazole H-3 & Benzoic H-6): These protons are in close proximity and may appear as a complex multiplet. H-6 is ortho to the carboxylic acid.

  • δ ~7.5-7.7 ppm (m, 2H, Benzoic H-3 & H-4): Protons on the benzoic acid ring, showing coupling to each other and to the fluorine atom.

  • δ ~6.6 ppm (t, J≈2.2 Hz, 1H, Pyrazole H-4): The proton at the 4-position of the pyrazole ring, appearing as a triplet due to coupling with H-3 and H-5.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

  • δ ~165-168 ppm (-COOH): Carboxylic acid carbon.

  • δ ~158-162 ppm (d, ¹JCF ≈ 250 Hz, C-F): The carbon directly bonded to fluorine will show a large coupling constant.

  • δ ~142-145 ppm (Pyrazole C-5): Aromatic carbons of the pyrazole ring.

  • δ ~128-135 ppm (Multiple signals): Aromatic carbons from both rings.

  • δ ~110-115 ppm (Pyrazole C-4): Aromatic carbons of the pyrazole ring.

FT-IR Spectroscopy (KBr Pellet)

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[5]

  • ~1600, ~1480 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.

  • ~1250-1100 cm⁻¹ (strong): C-F stretching vibration.

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the carboxyl and fluoro groups activates the 2-position of the benzoic acid ring for substitution by the pyrazole nucleophile.

Reaction: 2,5-Difluorobenzoic acid + 1H-Pyrazole → this compound

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,5-difluorobenzoic acid in anhydrous dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. This deprotonates the pyrazole, increasing its nucleophilicity.

  • Nucleophile Addition: Add 1.2 equivalents of 1H-pyrazole to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidification: Carefully acidify the aqueous solution to a pH of ~2-3 using 2M hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.

  • Isolation & Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Note: The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation without interfering with the nucleophile. The excess base ensures complete generation of the pyrazolide anion for an efficient reaction rate.

SynthesisWorkflow reagents 2,5-Difluorobenzoic Acid 1H-Pyrazole K₂CO₃ (Base) reaction Reaction Vessel 80-100 °C, 8-16h reagents->reaction solvent Anhydrous DMF (Solvent) solvent->reaction workup Aqueous Work-up (Quenching) reaction->workup acidification Acidification (HCl) pH 2-3 workup->acidification isolation Filtration & Drying acidification->isolation product This compound (Purified Product) isolation->product

Diagram 1: General workflow for the synthesis of the title compound.
Reactivity Profile

The reactivity is dominated by its three key functional components:

  • Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic catalysis) and amidation (via activation to an acyl chloride or using coupling reagents like HATU or EDC). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Pyrazole Ring: While generally stable, the pyrazole ring can undergo electrophilic substitution (e.g., nitration, halogenation), typically at the C4 position. However, these reactions often require harsh conditions.

  • Fluorinated Benzene Ring: The fluorine atom is a poor leaving group for nucleophilic aromatic substitution under normal conditions. Its primary role is electronic, modulating the acidity of the benzoic acid and influencing the molecule's overall pharmacokinetic profile.

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5][6][7][8] The title compound serves as a valuable building block for developing novel therapeutics.

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by drugs like Celecoxib. The 2-(pyrazol-1-yl)benzoic acid framework can be used to design novel COX-2 inhibitors or other anti-inflammatory agents.[7]

  • Antimicrobial Agents: The fusion of pyrazole and benzoic acid moieties has been explored in the development of potent antibacterial agents, including those effective against resistant strains like MRSA.[5][9]

  • Anticancer Therapeutics: Pyrazole derivatives have been extensively investigated as inhibitors of various kinases and other protein targets implicated in cancer progression.[6][10]

  • Role of Fluorine: The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability by blocking sites of oxidative metabolism.[11][12][13] It can also enhance binding affinity to target proteins through favorable electrostatic or hydrophobic interactions and improve membrane permeability.[14][15]

Applications cluster_mods Chemical Modification cluster_props Enhanced Properties cluster_targets Therapeutic Targets scaffold 5-Fluoro-2-(pyrazol-1-yl) benzoic acid Scaffold esterification Esterification scaffold->esterification Derivatization amidation Amidation scaffold->amidation Derivatization ring_sub Ring Substitution scaffold->ring_sub Derivatization metabolic Metabolic Stability (Fluorine) esterification->metabolic binding Target Binding Affinity esterification->binding pk Pharmacokinetics esterification->pk amidation->metabolic amidation->binding amidation->pk ring_sub->metabolic ring_sub->binding ring_sub->pk kinase Kinase Inhibitors (Anticancer) metabolic->kinase Leads to cox COX-2 Inhibitors (Anti-inflammatory) metabolic->cox Leads to fab Fatty Acid Synthase (Antimicrobial) metabolic->fab Leads to binding->kinase Leads to binding->cox Leads to binding->fab Leads to pk->kinase Leads to pk->cox Leads to pk->fab Leads to

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid. In the absence of direct experimental spectra in publicly available literature, this document synthesizes a detailed, predictive analysis based on established principles of spectroscopy and comparative data from analogous molecular structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed experimental protocols for acquiring such data and a thorough interpretation of the expected spectral features.

Introduction: The Significance of this compound

This compound is a compound of significant interest in medicinal chemistry. The pyrazole moiety is a well-known pharmacophore present in a variety of approved drugs, valued for its diverse biological activities.[1] The incorporation of a fluorine atom into the benzoic acid ring can enhance metabolic stability and binding affinity to target proteins. The unique juxtaposition of these two pharmacologically relevant scaffolds suggests potential applications in various therapeutic areas. Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural elucidation, which are critical for any further development.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its distinct functional groups, dictates its spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to a 5 mm NMR tube dissolve->transfer standard Add internal standard (e.g., TMS) transfer->standard h1_nmr Acquire 1H NMR spectrum (e.g., 400 MHz) standard->h1_nmr c13_nmr Acquire 13C NMR spectrum (e.g., 100 MHz) h1_nmr->c13_nmr ft Fourier Transform FID to spectrum c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) and Peak Picking (13C) baseline->integrate

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic and pyrazole protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the aromaticity of the pyrazole ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~13.0br s-1H, -COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
~8.2d~2.51H, Pyrazole-HThe proton on the pyrazole ring is expected to be a doublet due to coupling with the adjacent pyrazole proton.
~7.9dd~8.8, 2.51H, Ar-HThis aromatic proton is coupled to two other aromatic protons, resulting in a doublet of doublets.
~7.7t~2.01H, Pyrazole-HThe proton on the pyrazole ring will appear as a triplet due to coupling with the two adjacent pyrazole protons.
~7.5m-1H, Ar-HThis aromatic proton will likely appear as a multiplet due to complex coupling with neighboring protons.
~7.3m-1H, Ar-HSimilar to the proton at 7.5 ppm, this aromatic proton is expected to be a multiplet.
~6.5d~2.01H, Pyrazole-HThis pyrazole proton is a doublet due to coupling with the adjacent pyrazole proton.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~166C=OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~160 (d, ¹JCF ≈ 250 Hz)C-FThe carbon directly attached to the fluorine atom will show a large one-bond coupling constant.
~142Pyrazole-CA quaternary carbon of the pyrazole ring.
~135 (d, ²JCF ≈ 25 Hz)Ar-CAn aromatic carbon two bonds away from the fluorine atom will exhibit a smaller coupling constant.
~131Pyrazole-CA methine carbon of the pyrazole ring.
~128 (d, ³JCF ≈ 8 Hz)Ar-CAromatic carbon three bonds away from the fluorine, showing even smaller coupling.
~125Ar-CA quaternary aromatic carbon.
~120 (d, ²JCF ≈ 20 Hz)Ar-CAnother aromatic carbon two bonds away from the fluorine.
~118Ar-CHA methine aromatic carbon.
~110Pyrazole-CHA methine carbon of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_bg Collect a background spectrum apply_pressure->collect_bg collect_sample Collect the sample spectrum collect_bg->collect_sample subtract_bg Subtract the background from the sample spectrum collect_sample->subtract_bg format_spectrum Format the spectrum (e.g., transmittance vs. wavenumber) subtract_bg->format_spectrum

Figure 3: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-F functional groups. The IR spectrum of benzoic acid typically shows a broad O-H stretch from 3300 to 2500 cm⁻¹ due to hydrogen bonding.[2][3]

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300-2500Broad, StrongO-H stretch (carboxylic acid)The broadness is due to hydrogen bonding between the carboxylic acid groups.[2][3]
~1700StrongC=O stretch (carboxylic acid)The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[2]
~1610, 1580, 1480Medium-StrongC=C stretch (aromatic)These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings.
~1300MediumC-N stretchStretching vibration of the carbon-nitrogen bond in the pyrazole ring.
~1250StrongC-O stretch (carboxylic acid)The carbon-oxygen single bond stretch of the carboxylic acid group.
~1150StrongC-F stretchThe carbon-fluorine bond stretch typically appears in this region as a strong absorption.
~920Broad, MediumO-H bend (out-of-plane)This broad absorption is also characteristic of the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Processing dissolve Dissolve a small amount of sample in a suitable solvent (e.g., Methanol) infuse Infuse the solution into the mass spectrometer dissolve->infuse ionize Electrospray Ionization (Positive or Negative Mode) infuse->ionize analyze Mass analysis of ions (e.g., TOF or Quadrupole) ionize->analyze generate_spectrum Generate mass spectrum (m/z vs. intensity) analyze->generate_spectrum identify_peaks Identify molecular ion and major fragment peaks generate_spectrum->identify_peaks

Figure 4: General workflow for mass spectrometry data acquisition using Electrospray Ionization (ESI).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₇FN₂O₂. The predicted exact mass is approximately 206.05 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 207.06 would be expected.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several key pathways:

  • Loss of H₂O: The protonated carboxylic acid can readily lose a molecule of water, leading to a fragment at m/z 189.05.

  • Loss of CO: Subsequent loss of carbon monoxide from the m/z 189.05 fragment would yield an ion at m/z 161.06.

  • Loss of COOH: The loss of the entire carboxylic acid group as a radical is also a plausible fragmentation pathway, resulting in a fragment at m/z 161.06.

  • Cleavage of the pyrazole ring: The pyrazole ring can undergo cleavage, leading to smaller fragment ions. For instance, the loss of N₂ is a common fragmentation pattern for nitrogen-containing heterocycles.[4]

G M_H [M+H]⁺ m/z 207.06 M_H_H2O [M+H-H₂O]⁺ m/z 189.05 M_H->M_H_H2O - H₂O M_H_COOH [M+H-COOH]⁺ m/z 161.06 M_H->M_H_COOH - •COOH M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 161.06 M_H_H2O->M_H_H2O_CO - CO

Sources

A Guide to the Structural Elucidation of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid Utilizing NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block in modern drug discovery. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, making unambiguous structural confirmation paramount.[1][2][3] This document moves beyond rote procedural descriptions to offer an in-depth analysis of the underlying principles and expected spectral outcomes in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore experimental design, causality behind methodological choices, and detailed interpretation of ¹H, ¹³C, ¹⁹F NMR, and high-resolution mass spectrometry data. This guide is intended for researchers, chemists, and analytical scientists in the pharmaceutical and chemical industries who require robust methods for structural validation.

Introduction: The Analytical Challenge

This compound is a trifunctional molecule incorporating a fluorinated benzene ring, a carboxylic acid, and a pyrazole moiety. Each component presents unique spectroscopic signatures and potential analytical complexities. The fluorine atom serves as a sensitive NMR probe but also introduces complex spin-spin couplings. The pyrazole ring can exhibit tautomerism, potentially complicating spectral interpretation.[4][5] The carboxylic acid group influences solubility and introduces an exchangeable proton whose observability is highly dependent on experimental conditions.[6][7]

Therefore, a multi-technique approach is not just recommended but essential for unequivocal structure confirmation. This guide will detail the synergistic use of NMR and MS to build a self-validating analytical workflow.

Molecular Properties
PropertyValue
Chemical Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol
IUPAC Name This compound

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is optimal.

Experimental Design & Rationale

Choosing the Right Solvent: The selection of a deuterated solvent is the most critical initial step. While CDCl₃ is common, it is often a poor choice for carboxylic acids due to the formation of hydrogen-bonded dimers and variable chemical shifts for the acidic proton.[6][8]

Recommended Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • Expertise: DMSO is a highly polar, aprotic solvent that effectively disrupts intermolecular hydrogen bonding. This results in sharper signals for exchangeable protons, such as the carboxylic acid -OH and the pyrazole N-H (if tautomerism is slow). The carboxylic acid proton typically appears as a distinct, albeit sometimes broad, singlet at a downfield chemical shift (>12 ppm), making it easier to identify.[9]

  • Trustworthiness: Using DMSO-d₆ provides a more consistent and reproducible chemical shift for the acidic proton compared to non-polar solvents.[10]

Detailed NMR Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. For DMSO, the residual solvent peak should be a sharp quintet at ~2.50 ppm.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C{¹H} proton-decoupled NMR spectrum.

    • Acquire a 1D ¹⁹F{¹H} proton-decoupled NMR spectrum.

    • (Optional but Recommended) Acquire 2D correlation spectra, such as HSQC and HMBC, for unambiguous assignment of all proton and carbon signals.

Predicted Spectra and Interpretation

The following diagram illustrates the atom numbering scheme used for spectral assignments.

Caption: Atom numbering for this compound.

¹H NMR (400 MHz, DMSO-d₆)

The carboxylic acid proton is highly deshielded and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[11] The protons on the fluorinated ring will exhibit splitting from both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-COOH (C7)~13.0br s-1H
H3' (Pyrazole)~8.2dJ ≈ 2.01H
H6 (Aromatic)~7.9ddJ(H6-F) ≈ 8.0, J(H6-H4) ≈ 3.01H
H5' (Pyrazole)~7.7dJ ≈ 2.51H
H3 (Aromatic)~7.6ddJ(H3-H4) ≈ 9.0, J(H3-F) ≈ 4.51H
H4 (Aromatic)~7.5dddJ(H4-H3) ≈ 9.0, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 3.01H
H4' (Pyrazole)~6.5tJ ≈ 2.21H

¹³C NMR (100 MHz, DMSO-d₆)

Carbons near the fluorine atom will appear as doublets due to C-F coupling. The magnitude of the coupling constant (¹J, ²J, ³J) is distance-dependent. Aromatic carboxylic acid carbonyl carbons typically resonate in the 165-175 ppm range.[10]

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (JCF, Hz)
C7 (COOH)~167s-
C5 (C-F)~160d¹J ≈ 245
C1~145s-
C3' (Pyrazole)~141s-
C2 (C-N)~135d²J ≈ 10
C5' (Pyrazole)~131s-
C3~125d²J ≈ 25
C6~120d³J ≈ 8
C4~118d³J ≈ 8
C4' (Pyrazole)~108s-

¹⁹F NMR (376 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive to the electronic environment.[12][13] For this molecule, a single fluorine resonance is expected. In a proton-coupled spectrum, it would appear as a multiplet due to coupling with H3, H4, and H6. In a proton-decoupled spectrum, it will be a sharp singlet. The chemical shift is typically referenced to CFCl₃.

  • Predicted δ: -110 to -125 ppm

  • Multiplicity (¹H-decoupled): Singlet

Part II: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule as it is a "soft" ionization technique that typically yields an intact molecular ion.[14][15]

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in ACN/H₂O + 0.1% Formic Acid LC Liquid Chromatography (Separation) Prep->LC ESI Electrospray Ionization (ESI+/-) LC->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 MolWeight Confirm Molecular Formula (from MS1) MS1->MolWeight Frag Elucidate Structure (from MS2) MS2->Frag

Caption: General workflow for LC-MS analysis.

Detailed MS Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock to ~1-10 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

  • LC Method (Optional but Recommended): A short C18 column can be used to desalt the sample prior to MS analysis.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A brief gradient from 5% to 95% B over 5 minutes.

  • MS Acquisition:

    • Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

    • Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the molecular ion.

    • Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) to generate fragment ions.

Predicted Spectra and Fragmentation

Expected Molecular Ions (HRMS):

  • Formula: C₁₀H₇FN₂O₂

  • Exact Mass: 206.0492

  • ESI+ Ion: [M+H]⁺, Predicted m/z: 207.0565

  • ESI- Ion: [M-H]⁻, Predicted m/z: 205.0419

Fragmentation Analysis (MS/MS of [M-H]⁻ Ion)

The negative ion mode is particularly informative for carboxylic acids. The most characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da).[16][17]

fragmentation parent [M-H]⁻ m/z = 205.04 loss_co2 - CO₂ (44.00 Da) fragment1 [C₉H₇FN₂]⁻ m/z = 161.04 loss_co2->fragment1

Caption: Primary fragmentation pathway via decarboxylation.

The resulting anion at m/z 161.04 is a deprotonated 4-fluoro-1-(1H-pyrazol-1-yl)benzene. Further fragmentation of the pyrazole or benzene ring can occur but is typically less favorable than the initial decarboxylation.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
205.0419 ([M-H]⁻)161.0414CO₂ (44.0005 Da)Deprotonated 4-fluoro-1-(1H-pyrazol-1-yl)benzene

Conclusion

The structural confirmation of this compound is reliably achieved through the combined application of multinuclear NMR spectroscopy and high-resolution mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while ¹⁹F NMR offers a highly sensitive probe into the fluorinated ring's environment. Mass spectrometry confirms the elemental composition via accurate mass measurement of the molecular ion and corroborates the structure through characteristic fragmentation patterns, most notably the facile loss of CO₂ in the negative ion mode. This integrated analytical approach provides a robust and self-validating system for the unambiguous characterization of this and related compounds, ensuring data integrity for researchers in drug development and chemical synthesis.

References

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  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. [Link]

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  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. (n.d.). ResearchGate. [Link]

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. (n.d.). ACS Publications. [Link]

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  • Benzoic acids and derivatives. (2017). MassBank. [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.).
  • ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. (n.d.). National Institutes of Health (NIH). [Link]

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  • ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI. [Link]

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  • Supplementary Materials. (n.d.). MDPI. [Link]

  • Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. (n.d.). Pharmaffiliates. [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. [Link]

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"CAS number for 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid

Foreword

Introduction and Molecular Overview

This compound is an aromatic carboxylic acid featuring a pyrazole ring N-arylated at the ortho-position to the carboxyl group and a fluorine atom at the meta-position. This unique combination of functional groups makes it a compelling scaffold for the development of novel therapeutic agents.

  • Fluorinated Benzoic Acid Core: The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The carbon-fluorine bond's strength and fluorine's high electronegativity can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

  • Pyrazole Moiety: The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3] It can act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions within protein binding sites.

  • Strategic Substitution Pattern: The 2,5-substitution on the benzoic acid ring creates a specific spatial arrangement of the pyrazole and carboxyl groups, which can be crucial for target engagement and selectivity.

The convergence of these structural features suggests that this compound is a promising building block for creating new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles.

Chemical Structure:

Systematic IUPAC Name: this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its structure and serve as a preliminary guide for experimental design.

PropertyValue
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol
Predicted pKa ~3.5 - 4.5 (Carboxylic Acid)
Predicted LogP ~2.0 - 2.5
Appearance Likely a white to off-white crystalline solid
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Synthesis and Mechanistic Insights

The most direct and logical synthetic route to this compound is through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This method is a robust and well-documented strategy for forming aryl-N bonds with heterocycles like pyrazole.[4][5][6]

Proposed Synthetic Workflow

The synthesis involves the coupling of a readily available fluorinated aryl halide with pyrazole. To avoid side reactions with the carboxylic acid, it is advisable to use the corresponding ester, which can be hydrolyzed in the final step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Hydrolysis A 2-Bromo-5-fluorobenzoic acid B Methyl 2-bromo-5-fluorobenzoate A->B  CH3OH, H2SO4 (cat.)   D Methyl 5-fluoro-2-(1H-pyrazol-1-yl)benzoate B->D  CuI, Ligand (e.g., L-proline), Base (e.g., K2CO3), Solvent (e.g., DMSO)   C Pyrazole C->D E This compound (Target Molecule) D->E  1. NaOH (aq) 2. HCl (aq)  

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Methyl 2-bromo-5-fluorobenzoate

  • To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 5-fluoro-2-(1H-pyrazol-1-yl)benzoate (Ullmann Condensation)

  • To a reaction vessel, add methyl 2-bromo-5-fluorobenzoate (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO (5-10 vol) and degas the mixture with nitrogen or argon.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-arylated ester.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify with 1M HCl until a precipitate forms (pH ~2-3).

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.

Mechanism of the Ullmann Condensation

The Ullmann condensation proceeds via a copper-catalyzed cycle. While the exact mechanism can vary with the specific catalytic system, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and subsequent reductive elimination.

G CuI Cu(I)L Int1 Cu(III)(Ar)(X)L CuI->Int1 Oxidative Addition Product Ar-Pyrazole Int2 Cu(III)(Ar)(Pyrazole)L Int1->Int2 Ligand Exchange (Deprotonation by Base) PyrazoleH Pyrazole-H Int2->CuI Reductive Elimination ArX Ar-X (Aryl Halide) Base Base

Caption: Simplified catalytic cycle for the Ullmann N-arylation of pyrazole.

Purification and Spectroscopic Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterization: A combination of spectroscopic methods should be employed to elucidate the structure.

The table below provides expected spectroscopic data based on the analysis of similar pyrazole-substituted benzoic acid derivatives.[7][8]

TechniqueExpected Observations
¹H NMR δ (ppm): ~13.0 (br s, 1H, COOH), ~8.0-8.5 (m, 2H, Pyrazole-H), ~7.2-7.8 (m, 4H, Aromatic-H & Pyrazole-H). The exact shifts and coupling patterns (dd, ddd) for the aromatic protons will be influenced by the fluorine and pyrazole substituents.
¹³C NMR δ (ppm): ~165-170 (C=O), ~158-162 (C-F, with large ¹JCF coupling), ~115-145 (Aromatic and Pyrazole carbons).
FT-IR ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch).
Mass Spec (ESI-) m/z: 205.04 [M-H]⁻ (Expected molecular ion peak for the deprotonated molecule).

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest its utility as a scaffold in several therapeutic areas. The strategic placement of the fluorine atom can block metabolic oxidation sites and enhance binding affinity through favorable electrostatic interactions.

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Antibacterial Agents: Both fluorinated aromatics and pyrazole-containing compounds have been investigated as antibacterial agents.[9][10] The unique electronic nature of this scaffold could be explored to develop novel inhibitors of bacterial growth.

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding group (e.g., to zinc metalloproteinases), while the fluorinated pyrazole moiety can occupy hydrophobic pockets and provide metabolic stability. This makes the compound a candidate for screening against various enzyme targets.

G cluster_features Structural Features cluster_properties Physicochemical & Pharmacokinetic Properties cluster_apps Potential Therapeutic Applications Molecule 5-Fluoro-2-(1H-pyrazol-1-YL) benzoic acid F Fluorine Atom Molecule->F Pz Pyrazole Ring Molecule->Pz BA Benzoic Acid Molecule->BA MS Metabolic Stability F->MS BAff Binding Affinity F->BAff Pz->BAff HBD H-Bonding Capacity Pz->HBD Sol Solubility / Lipophilicity BA->Sol BA->HBD AI Anti-Inflammatory MS->AI AB Antibacterial MS->AB EI Enzyme Inhibition MS->EI BAff->AI BAff->AB BAff->EI Sol->AI Sol->AB Sol->EI HBD->AI HBD->AB HBD->EI

Caption: Relationship between structural features and potential applications.

Safety and Handling

As a novel chemical compound, a comprehensive Safety Data Sheet (SDS) is not available. Researchers must handle this compound with appropriate caution in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a synthetically accessible and highly promising scaffold for medicinal chemistry. Its design incorporates key pharmacophoric elements—a fluorinated aromatic ring and a pyrazole heterocycle—that are known to confer desirable drug-like properties. This technical guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery programs. The insights and protocols detailed herein are intended to empower researchers to unlock the full potential of this versatile molecule.

References

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

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Solubility Profiling of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid is a novel small molecule incorporating three key structural motifs of interest in medicinal chemistry: a benzoic acid, a pyrazole ring, and a fluorine substituent. Understanding its solubility in various organic solvents is a critical first step in its development pathway, impacting everything from synthesis and purification to formulation and bioavailability. As experimental data for this specific compound is not publicly available, this guide provides a comprehensive framework for its systematic characterization. We present the theoretical underpinnings that govern its solubility, detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and a logical framework for interpreting the resulting data. This document is designed to equip the research and drug development professional with the necessary tools to generate a robust and reliable solubility profile for this and similar novel chemical entities.

Introduction to the Compound and the Importance of Solubility

This compound is a heterocyclic aromatic compound. Its structure is notable for the N-substitution of a pyrazole ring onto the second position of a 5-fluorobenzoic acid backbone. This unique arrangement has several implications for its potential as a therapeutic agent.

  • The Pyrazole Nucleus: This five-membered heterocyclic ring is a common scaffold in many approved drugs and is recognized for its wide range of therapeutic properties.[1] It can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, making it a valuable component for engaging with biological targets.[2]

  • Fluorine Substitution: The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, improve binding affinity, and alter lipophilicity, all of which are critical factors in drug design.[3]

  • The Benzoic Acid Moiety: This group provides a key acidic handle (pKa), which is crucial for modulating solubility in different pH environments and for forming salts, a common strategy for improving the biopharmaceutical properties of a drug candidate.

Given these features, a thorough understanding of the compound's solubility is paramount. Solubility is not merely a physical constant; it is a critical determinant of a compound's behavior in nearly every stage of development, from chemical synthesis and purification to its ultimate absorption and distribution in vivo.

This guide will, therefore, provide the essential causality behind experimental choices and the self-validating protocols required to build a comprehensive solubility profile from the ground up.

Foundational Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the solvated state. This balance is governed by two primary energy considerations: the energy required to break the compound's crystal lattice and the energy released upon its solvation by the solvent molecules. Key physicochemical properties provide insight into this balance.

PropertyRelevance to Solubility in Organic Solvents
pKa The acidity of the carboxylic acid and the potential basicity of the pyrazole nitrogen atoms will dictate the ionization state of the molecule. In protic solvents (e.g., alcohols), this can lead to strong hydrogen bonding interactions. In basic organic solvents (e.g., pyridine), acid-base interactions can significantly enhance solubility.
LogP The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP suggests preferential solubility in non-polar, lipophilic organic solvents (e.g., toluene, dichloromethane), while a lower LogP indicates a preference for more polar environments (e.g., water, methanol).
Melting Point (Tm) A high melting point often correlates with high crystal lattice energy.[4] A stable, well-ordered crystal requires more energy to disrupt, which can lead to lower solubility in solvents that cannot provide sufficient solvation energy to overcome this barrier.
Crystal Polymorphism The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different solubility profile. The most stable polymorph will typically exhibit the lowest solubility.

Predicting the precise solubility profile without experimental data is challenging. However, based on its structure, we can hypothesize:

  • Good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding with the carboxylic acid.

  • Moderate solubility in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds.

  • Lower solubility in non-polar solvents like hexanes or toluene, unless the crystal lattice energy is exceptionally low.

Experimental Determination of Solubility

A multi-tiered approach, starting with a rapid kinetic screen followed by a definitive thermodynamic measurement for key solvents, is a robust and efficient strategy.

High-Throughput Kinetic Solubility Screening

For initial assessment across a broad range of solvents, a high-throughput method provides a rapid, albeit less precise, measure of kinetic solubility. Laser nephelometry, which measures light scattering from undissolved particles, is an excellent choice for this purpose.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Plate Preparation: Dispense 198 µL of each selected organic solvent into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the solvent wells. This creates a 1:100 dilution (target concentration of 100 µM) with a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Analysis: Analyze the plate using a microplate nephelometer. The amount of scattered light is directly proportional to the amount of precipitated (insoluble) compound.

  • Interpretation: Wells with low light scattering indicate high solubility at the tested concentration, while high scattering indicates poor solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Compound Stock in DMSO C Add 2 µL Stock to Solvents (Final: 100 µM in 1% DMSO) A->C B Dispense 198 µL Organic Solvents into 96-Well Plate B->C D Seal and Shake (2 hours @ RT) C->D E Read Plate on Laser Nephelometer D->E F High Scatter = Low Solubility E->F G Low Scatter = High Solubility E->G

Caption: High-throughput kinetic solubility workflow.

Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method. This technique determines the equilibrium solubility of a compound in a saturated solution, providing a thermodynamic value that is crucial for downstream development.

  • Material Preparation:

    • Accurately weigh a sufficient excess of solid this compound into several glass vials (e.g., 5-10 mg per vial). The excess solid is critical to ensure a saturated solution is achieved.

    • Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Stir the suspensions for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, stop stirring and allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase for analysis.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

G A Add Excess Solid Compound to Vial B Add Precise Volume of Organic Solvent A->B C Seal Vial and Stir at Constant Temperature (e.g., 24-48h) B->C D Allow Solids to Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample Accurately E->F G Quantify Concentration via Calibrated HPLC-UV F->G H Result: Equilibrium Solubility (mg/mL) G->H

Caption: Shake-flask thermodynamic solubility workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be organized systematically to facilitate analysis. A selection of common organic solvents, categorized by their properties, is recommended.

Table of Expected Solubility Data for this compound
Solvent ClassSolventDielectric Constant (ε)Polarity IndexSolubility (mg/mL)Solubility (M)
Polar Protic Methanol32.75.1Experimental ValueCalculated Value
Ethanol24.54.3Experimental ValueCalculated Value
Isopropanol19.93.9Experimental ValueCalculated Value
Polar Aprotic Acetonitrile37.55.8Experimental ValueCalculated Value
Acetone20.75.1Experimental ValueCalculated Value
Ethyl Acetate6.04.4Experimental ValueCalculated Value
Tetrahydrofuran (THF)7.64.0Experimental ValueCalculated Value
Dimethylformamide (DMF)36.76.4Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)46.77.2Experimental ValueCalculated Value
Non-Polar Dichloromethane (DCM)9.13.1Experimental ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated Value
Hexanes1.90.1Experimental ValueCalculated Value

Interpretation of Results:

  • High solubility in alcohols (Methanol, Ethanol) would confirm the dominant role of hydrogen bonding with the carboxylic acid group.

  • High solubility in DMF and DMSO would suggest that strong dipole-dipole interactions and hydrogen bond acceptance are key drivers for solvation.

  • Moderate solubility in Ethyl Acetate or THF would indicate a balance between polar and non-polar characteristics.

  • Low solubility in Toluene and Hexanes would be expected for a molecule with significant hydrogen bonding potential and polarity, unless its crystal lattice energy is very low.

By systematically applying the protocols and interpretive frameworks outlined in this guide, researchers can generate a definitive and comprehensive solubility profile for this compound, providing a solid foundation for its continued development.

References

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Investigating the In Vitro Therapeutic Potential of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and its broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, promising subclass: 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid derivatives. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability, while the pyrazole-benzoic acid core provides a versatile platform for targeting various biological pathways.[3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to evaluating the in vitro activity of these compounds. We will delve into potential mechanisms of action, provide detailed, self-validating protocols for assessing anticancer and antimicrobial efficacy, and discuss the principles of target-specific enzyme inhibition assays.

The Rationale: Why this compound Derivatives?

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that confers metabolic stability and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] Numerous pyrazole derivatives have been synthesized and evaluated for their potential against various cancer cell lines, often demonstrating mechanisms that involve interaction with targets like tubulin, EGFR, CDK, and DNA.[5][6]

The specific scaffold of this compound is of particular interest for several reasons:

  • Fluorine Substitution: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. It can increase lipophilicity, which may improve cell membrane permeability, and block sites of metabolic degradation, thereby increasing the compound's half-life.[3]

  • Benzoic Acid Moiety: The carboxylic acid group can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein. It also provides a handle for further chemical modification to optimize activity and selectivity.[9]

  • Structural Versatility: The pyrazole and phenyl rings can be readily substituted, allowing for the creation of a diverse library of derivatives. This structural diversity is essential for structure-activity relationship (SAR) studies aimed at identifying compounds with high potency and low toxicity.[6]

Postulated Mechanisms of Action

Based on extensive research into the broader class of pyrazole derivatives, compounds based on the this compound scaffold may exert their biological effects through several mechanisms, most notably through the inhibition of key cellular enzymes like protein kinases.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK) RTK->Kinase_Cascade Activates Apoptosis Apoptosis RTK->Apoptosis Inhibition leads to Compound 5-Fluoro-2-(pyrazol-1-yl) benzoic acid derivative Compound->RTK Inhibits Proliferation_Factors Transcription Factors (e.g., Myc, Fos) Kinase_Cascade->Proliferation_Factors Activates Gene_Expression Gene Expression Proliferation_Factors->Gene_Expression Promotes Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Cell_Survival Cell Proliferation & Survival Cell_Cycle->Cell_Survival Growth_Factor Growth Factor Growth_Factor->RTK Binds

Figure 1: Hypothetical mechanism of kinase inhibition by a pyrazole derivative.

In Vitro Evaluation Strategy: A Phased Approach

A robust in vitro evaluation begins with broad screening to identify general activity, followed by more specific assays to elucidate the mechanism of action.

Phase 1: Antiproliferative and Cytotoxicity Screening

The foundational assay for any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[10][11] They measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][13]

Causality Behind Experimental Choice: The core principle relies on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[10] This provides a quantitative measure of viability. The XTT assay is often preferred over the older MTT assay because it produces a water-soluble formazan, eliminating a solubilization step and thus reducing potential errors.[10][11]

This protocol is designed as a self-validating system by including appropriate controls.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only (no cells) to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Add the diluted compounds to the appropriate wells. Include "vehicle control" wells containing cells treated with the same concentration of DMSO used in the highest drug concentration.

    • Incubate for 48-72 hours.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution immediately before use by mixing the XTT reagent with the electron-coupling reagent, as per the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C.[10]

    • Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

Figure 2: Standard experimental workflow for the XTT cell viability assay.

Phase 2: Antimicrobial Activity Screening

Pyrazole derivatives have also shown significant promise as antimicrobial agents.[15][16] A primary screen for antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Causality Behind Experimental Choice: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is quantitative, reproducible, and suitable for screening multiple compounds against various bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A known antibiotic like ciprofloxacin can be used as a reference standard.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Phase 3: Target-Specific Enzyme Inhibition Assays

If a specific molecular target is hypothesized (e.g., a kinase, carbonic anhydrase), a direct enzyme inhibition assay is crucial for confirming the mechanism of action.[17][18]

Causality Behind Experimental Choice: A biochemical enzyme inhibition assay provides direct evidence of a compound's interaction with its purified target, independent of cellular uptake or metabolism complexities. This allows for a precise determination of inhibitory potency (IC₅₀ or Kᵢ) and can help elucidate the mode of inhibition (e.g., competitive, non-competitive).[18][19]

This protocol provides a template that must be adapted for the specific enzyme and substrate system.

  • Reagent Preparation:

    • Prepare solutions of the purified target enzyme, its specific substrate, and the pyrazole derivative inhibitor in an optimized assay buffer. The buffer composition (pH, ionic strength) is critical for enzyme activity.

  • Assay Procedure (in a 96-well plate):

    • Enzyme/Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well. Then, add varying concentrations of the inhibitor. Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme. Pre-incubate for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously.

    • Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Enzyme_Inhibition_Principle cluster_control Control (No Inhibitor) cluster_inhibited Inhibited Reaction Enzyme_C Enzyme Product_C Product Enzyme_C->Product_C + Enzyme_C:e->Product_C:w Reaction Substrate_C Substrate Enzyme_I Enzyme Blocked No/Reduced Product Enzyme_I->Blocked Substrate_I Substrate Substrate_I->Blocked Cannot Bind or be Converted Inhibitor Inhibitor Inhibitor->Enzyme_I Binds

Figure 3: Principle of a direct biochemical enzyme inhibition assay.

Data Presentation and Interpretation

For effective SAR analysis, quantitative data should be summarized in a clear, structured format.

Compound IDR¹ GroupR² GroupCancer Cell LineIC₅₀ (µM) ± SDAntimicrobial TargetMIC (µg/mL)
Ref-Cmpd --MCF-7Doxorubicin: 0.95S. aureusCipro: <1
PYZ-F-01 HHMCF-715.2 ± 1.8S. aureus32
PYZ-F-02 4-ClHMCF-75.8 ± 0.6S. aureus8
PYZ-F-03 4-OCH₃HMCF-722.5 ± 2.1S. aureus>64
PYZ-F-04 H4-NO₂MCF-72.1 ± 0.3S. aureus4

Table 1: Example data summary for a series of hypothetical this compound derivatives. Data is illustrative and not from published results.

Interpretation: In this hypothetical dataset, the addition of an electron-withdrawing chloro group (PYZ-F-02) or a nitro group (PYZ-F-04) improves anticancer and antimicrobial activity compared to the unsubstituted parent compound (PYZ-F-01). Conversely, an electron-donating methoxy group (PYZ-F-03) is detrimental to activity. This type of analysis guides the next round of synthesis and optimization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic in vitro evaluation, beginning with broad antiproliferative and antimicrobial screening and progressing to specific mechanistic studies, is essential for identifying lead compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to rigorously assess the potential of these derivatives, ensuring that experimental choices are driven by scientific rationale and that the resulting data is clear, interpretable, and actionable for advancing drug discovery programs.

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Unlocking Therapeutic Potential: A Technical Guide to Pyrazole-Benzoic Acid Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of pyrazole-benzoic acid compounds, a class of molecules demonstrating significant promise in modern drug discovery. We will delve into their primary therapeutic targets, the intricate mechanisms of action, and the robust experimental methodologies required for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Part 1: The Pyrazole-Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs.[1] Its metabolic stability and capacity to act as both a hydrogen bond donor and acceptor make it an ideal anchor for engaging with biological targets.[2] The incorporation of a benzoic acid moiety introduces a crucial functional group that can participate in key interactions within target binding sites, often enhancing potency and modulating pharmacokinetic properties. This combination has given rise to a plethora of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Part 2: Key Therapeutic Targets and Mechanisms of Action

Our exploration will focus on three primary areas where pyrazole-benzoic acid derivatives have shown significant therapeutic promise: infectious diseases, inflammation, and oncology.

Antimicrobial Targets: Disrupting Bacterial Viability

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrazole-benzoic acid derivatives have emerged as potent inhibitors of bacterial growth, particularly against Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[3][4]

2.1.1 Molecular Target: Bacterial Fatty Acid Biosynthesis (FAS-II)

A key target for these compounds is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian FAS-I system, offering a window for selective toxicity.[5] Specifically, some pyrazole-benzoic acid derivatives have been shown to inhibit enzymes within this pathway, such as enoyl-acyl carrier protein reductase (FabI).[6]

Mechanism of Action: Inhibition of FabI

Inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to a depletion of essential membrane phospholipids. This compromises the integrity of the bacterial cell membrane, ultimately resulting in bacterial cell death.

2.1.2 Experimental Validation: From Minimum Inhibitory Concentration to Target Engagement

The validation of antimicrobial activity and the elucidation of the mechanism of action involve a multi-step experimental workflow.

Experimental Workflow: Antimicrobial Target Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy MIC Determination MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Identify bactericidal/bacteriostatic nature Macromolecular Synthesis Assay Macromolecular Synthesis Assay MBC Determination->Macromolecular Synthesis Assay Membrane Permeability Assay Membrane Permeability Assay Macromolecular Synthesis Assay->Membrane Permeability Assay Narrow down potential target pathways Enzyme Inhibition Assay Enzyme Inhibition Assay Membrane Permeability Assay->Enzyme Inhibition Assay Confirm direct enzyme inhibition Animal Model of Infection Animal Model of Infection Enzyme Inhibition Assay->Animal Model of Infection Assess in vivo potential

Caption: A streamlined workflow for the validation of antimicrobial pyrazole-benzoic acid compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a pyrazole-benzoic acid compound against a bacterial strain.

  • Preparation of Compound Stock Solution: Dissolve the pyrazole-benzoic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well, including a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Bacterial Fatty Acid Synthesis (FabI) Inhibition Assay

This spectrophotometric assay measures the inhibition of the FabI enzyme by monitoring the oxidation of NADPH.[5]

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Reagent Preparation: Prepare solutions of purified FabI enzyme, NADPH, and the substrate (e.g., crotonyl-CoA) in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrazole-benzoic acid compound in the assay buffer.

  • Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, NADPH solution, and the compound dilution to each well. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified FabI enzyme to each well to initiate the pre-incubation.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Table 1: Antimicrobial Activity of Selected Pyrazole-Benzoic Acid Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
PBA-1 S. aureus (MRSA)0.39[7]
PBA-2 S. aureus (MRSA)0.78[4]
PBA-3 E. faecalis (VRE)1.56[3]
PBA-4 A. baumannii4.0[3]
PBA-5 B. subtilis1.56[7]
Anti-inflammatory Targets: Modulating the Inflammatory Cascade

Pyrazole-containing molecules have a well-established role in combating inflammation, with the most notable example being Celecoxib, a selective COX-2 inhibitor.[8] Pyrazole-benzoic acid derivatives have also demonstrated significant anti-inflammatory potential.[9]

2.2.1 Molecular Target: Cyclooxygenase (COX) Enzymes

The primary targets for many anti-inflammatory pyrazole compounds are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function.[8]

Signaling Pathway: COX-2 Mediated Inflammation

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Pyrazole-Benzoic Acid Compound Pyrazole-Benzoic Acid Compound Pyrazole-Benzoic Acid Compound->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole-benzoic acid compounds.

2.2.2 Experimental Validation: In Vitro Enzyme Inhibition Assays

The potency and selectivity of pyrazole-benzoic acid derivatives against COX isoforms are determined using in vitro enzyme inhibition assays.

*Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[8][10]

  • Reagent Preparation: Reconstitute and prepare all kit components, including the COX assay buffer, probe, cofactor, human recombinant COX-1 and COX-2 enzymes, and arachidonic acid (substrate), according to the manufacturer's instructions.

  • Compound Preparation: Dissolve the pyrazole-benzoic acid compound in DMSO and prepare a series of dilutions in the assay buffer. A known COX-2 inhibitor, such as Celecoxib, should be used as a positive control.[11]

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the compound dilution to the respective wells. Include an enzyme control (no inhibitor) and an inhibitor control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., λEx = 535 nm/λEm = 587 nm) in a kinetic mode at 25°C for 5-10 minutes.[11]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 2: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
PBA-C1 1.15>100>86[12]
PBA-C2 1.50>100>66[12]
Celecoxib 2.165.422.51[12]
PBA-H1 1.79128.9772.05[13]
Anticancer Targets: Halting Uncontrolled Cell Proliferation

The pyrazole scaffold is a prominent feature in many approved anticancer drugs, including kinase inhibitors like Ruxolitinib and Ibrutinib.[1][14] Pyrazole-benzoic acid derivatives have also been investigated for their potential to inhibit various kinases involved in cancer progression.[15][16]

2.3.1 Molecular Target: Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate cell growth, survival, and differentiation.[17] Dysregulation of the JAK/STAT signaling pathway is implicated in various cancers and inflammatory diseases.

Signaling Pathway: JAK/STAT Pathway and Its Inhibition

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor binds to JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene Transcription Gene Transcription STAT->Gene Transcription activates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Pyrazole-Benzoic Acid Compound Pyrazole-Benzoic Acid Compound Pyrazole-Benzoic Acid Compound->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-benzoic acid compounds.

2.3.2 Experimental Validation: In Vitro Kinase Inhibition Assays

The inhibitory activity of pyrazole-benzoic acid compounds against specific kinases is determined using in vitro assays that measure the phosphorylation of a substrate.

Protocol 4: In Vitro JAK2 Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18]

  • Reagent Preparation: Prepare solutions of recombinant JAK2 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase reaction buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrazole-benzoic acid compound in the reaction buffer. A known JAK inhibitor, such as Ruxolitinib, should be used as a positive control.

  • Kinase Reaction: In a 96-well plate, combine the JAK2 enzyme, the substrate, and the compound dilution. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase-based reaction, generating a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Table 3: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PBA-J1 JAK22.2[17]
PBA-J1 JAK33.5[17]
Ruxolitinib JAK1~3[14]
Ruxolitinib JAK2~3[14]
PBA-K1 Aurora A110[19]
PBA-E1 EGFR513.2[16]

Part 3: Future Perspectives and Emerging Targets

The versatility of the pyrazole-benzoic acid scaffold suggests that its therapeutic applications are far from exhausted. Ongoing research is exploring its potential in other areas, including:

  • Antiviral Agents: The pyrazole nucleus is present in the FDA-approved HIV capsid inhibitor Lenacapavir, indicating its potential for development against other viral targets.[1]

  • Neurodegenerative Diseases: The ability of pyrazole derivatives to modulate various kinases opens up possibilities for targeting pathways implicated in diseases like Alzheimer's and Parkinson's.

  • Cardiovascular Diseases: The pyrazole core is found in drugs for pulmonary hypertension and thrombosis, suggesting its utility in developing novel cardiovascular therapies.[1]

The continued exploration of structure-activity relationships (SAR) and the application of computational drug design will undoubtedly unveil new therapeutic targets and lead to the development of next-generation pyrazole-benzoic acid-based medicines.

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A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the discovery and development of novel pyrazole-based therapeutic agents. As a privileged scaffold in medicinal chemistry, the pyrazole core is central to numerous FDA-approved drugs, particularly in oncology and inflammatory diseases.[1][2] We will explore the strategic considerations behind inhibitor design, from synthetic chemistry and mechanism of action to the critical experimental workflows that validate novel candidates.

The Pyrazole Scaffold: A Privileged Core for Inhibitor Design

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] Its enduring prevalence in drug discovery is not accidental but is rooted in a combination of favorable physicochemical and structural properties:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The pyrazole ring features both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair).[3] This dual nature allows it to form critical interactions with amino acid residues in protein active sites, such as the hinge region of protein kinases.[4]

  • Metabolic Stability: The pyrazole core is generally stable to metabolic degradation, a crucial attribute for any successful therapeutic agent.

  • Tunable Properties: The scaffold can be readily substituted at multiple positions (typically 1, 3, 4, and 5), allowing medicinal chemists to precisely tune the molecule's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[5]

These features have enabled the development of pyrazole-containing drugs targeting a wide range of diseases, from cancer and inflammation to microbial infections and neurodegenerative disorders.[6][7][8]

Strategic Approaches to Synthesis

The creation of diverse pyrazole libraries for screening is foundational to the discovery process. While numerous synthetic routes exist, certain strategies are favored for their efficiency, versatility, and ability to generate specifically substituted analogs.

The Knorr Pyrazole Synthesis and Modern Variants

The classical and most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is robust and allows for substitution at the 1, 3, and 5 positions of the pyrazole ring.

Modern advancements have streamlined this process. For instance, Heller and Natarajan developed a highly efficient one-pot method where 1,3-diketones are synthesized in situ from ketones and acid chlorides, followed by immediate cyclization with hydrazine, enabling the synthesis of previously inaccessible pyrazoles.[9]

G ketone Ketone (R1-CO-CH3) diketone In Situ Formation of 1,3-Diketone ketone->diketone Step 1a acid_chloride Acid Chloride (R2-CO-Cl) acid_chloride->diketone Step 1b pyrazole Substituted Pyrazole diketone->pyrazole Step 2: Condensation/ Cyclization hydrazine Hydrazine (R3-NH-NH2) hydrazine->pyrazole

Caption: One-pot synthesis of substituted pyrazoles.

Microwave-Assisted and Ultrasound-Promoted Synthesis

To accelerate the discovery process, modern techniques like microwave and ultrasound irradiation are increasingly employed. Microwave-assisted synthesis, in particular, offers significant advantages by dramatically reducing reaction times from hours to minutes while maintaining high yields.[10] These methods are especially valuable for rapidly generating a library of analogs for structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting Protein Kinases

A predominant application of pyrazole-based inhibitors is the targeting of protein kinases, a family of enzymes often dysregulated in cancer.[11] Many pyrazole inhibitors function as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the phosphorylation of downstream substrates.

The pyrazole core is exceptionally well-suited to interact with the "hinge" region of the kinase, a flexible glycine-rich loop that connects the N- and C-lobes of the enzyme. The inhibitor typically forms one or two crucial hydrogen bonds with the backbone amides of the hinge residues, mimicking the interaction of the adenine ring of ATP.[4] Substituents on the pyrazole scaffold then extend into adjacent hydrophobic pockets (the S1 and S1' pockets) to confer potency and selectivity.[12]

G cluster_kinase Kinase Active Site hinge Hinge Region Backbone Amides pockets Hydrophobic Pockets S1 Pocket S1' Pocket inhibitor Pyrazole Inhibitor N1-H (Donor) N2 (Acceptor) R3 Group R5 Group inhibitor:n1->hinge:f0 H-Bond inhibitor:n2->hinge:f0 H-Bond inhibitor:r3->pockets:f0 Hydrophobic Interaction inhibitor:r5->pockets:f1 Hydrophobic Interaction

Caption: Pyrazole inhibitor binding in a kinase ATP pocket.

Key Experimental Workflows for Inhibitor Discovery

A rigorous, systematic workflow is essential to identify and validate promising pyrazole-based inhibitors. This process moves from broad initial screening to detailed cellular and mechanistic characterization.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization synthesis Pyrazole Library Synthesis primary_assay Primary Biochemical Assay (e.g., Kinase Inhibition) synthesis->primary_assay cell_viability Cell Viability/Cytotoxicity (e.g., MTT Assay) primary_assay->cell_viability Identify 'Hits' (IC50 < 10 µM) target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_viability->target_engagement sar Structure-Activity Relationship (SAR) Studies target_engagement->sar Validate On-Target Activity adme ADME/Tox Profiling sar->adme Lead Candidate Lead Candidate adme->Lead Candidate

Caption: High-level workflow for inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the potency of synthesized pyrazole derivatives.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, CDK-2).[11]

  • Kinase-specific peptide substrate.

  • ATP (Adenosine Triphosphate).

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test compounds (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Plating: Serially dilute the pyrazole compounds in DMSO and then in kinase assay buffer. Add 5 µL of each concentration to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 10 µL of the kinase solution to each well.

  • Initiate Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add 10 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Detect ADP Production: Stop the reaction and measure the amount of ADP generated (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence signal. Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.

Objective: To determine the effect of lead compounds on the proliferation of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[1]

Materials:

  • Cancer cell line of interest (e.g., HepG2 for liver cancer).[11]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear tissue culture plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Summary: Structure-Activity Relationships

The systematic evaluation of synthesized analogs allows for the development of a structure-activity relationship (SAR) profile. This data guides the rational design of more potent and selective inhibitors.

Compound IDR1-SubstituentR3-SubstituentR5-SubstituentTarget KinaseIC50 (µM)[1][11]Target Cell LineGI50 (µM)[1][11]
Lead A Phenyl4-ChlorophenylHVEGFR20.267HepG23.46
Analog A-1 Phenyl4-MethoxyphenylHVEGFR21.54HepG29.34
Analog A-2 Cyclohexyl4-ChlorophenylHVEGFR2>10HepG2>20
Lead B H4-Pyridyl4-ChlorophenylAurora-A0.16MCF-70.46
Analog B-1 H4-Pyridyl4-FluorophenylAurora-A0.21MCF-70.62
Analog B-2 H3-Pyridyl4-ChlorophenylAurora-A0.89MCF-71.25

Data is representative and compiled from multiple sources for illustrative purposes.

From this hypothetical table, one can derive key insights. For instance, in Series A, a chloro-substitution on the R3-phenyl ring is critical for potency, and replacing the R1-phenyl with a non-aromatic cyclohexyl group abrogates activity. In Series B, the 4-pyridyl group at R3 is preferred over a 3-pyridyl, suggesting a specific interaction in the kinase active site.

Conclusion and Future Directions

The pyrazole scaffold remains a highly productive core for the discovery of novel enzyme inhibitors. Its synthetic tractability and favorable drug-like properties ensure its continued relevance in medicinal chemistry. Future efforts will likely focus on developing pyrazole derivatives with novel mechanisms of action, such as allosteric inhibitors or covalent binders, to overcome resistance to existing therapies. Furthermore, the application of machine learning and in silico screening methods will undoubtedly accelerate the identification of new, highly selective pyrazole-based candidates for a multitude of human diseases.

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Methodological & Application

The Pyrazole Moiety in Modern Drug Discovery: Application Notes for 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The privileged pyrazole scaffold remains a cornerstone in medicinal chemistry, consistently featured in a multitude of clinically successful therapeutics.[1] The strategic incorporation of fluorine atoms and a benzoic acid moiety can significantly modulate the physicochemical and pharmacological properties of the pyrazole core, offering a powerful tool for drug design.[2][3] This technical guide provides a comprehensive overview of the synthesis and potential applications of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid, a versatile building block for the development of novel therapeutic agents. Detailed, field-proven protocols for its synthesis, along with methodologies for evaluating its potential as an anti-inflammatory and antibacterial agent, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyrazole Carboxylic Acids

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery.[1] The inclusion of a fluorine atom, as in this compound, can confer several advantageous properties, including increased metabolic stability, enhanced binding affinity to target proteins through unique electronic interactions, and improved membrane permeability.[2][3]

The benzoic acid functional group serves as a critical pharmacophore, capable of forming key ionic and hydrogen bond interactions with biological targets. Furthermore, it provides a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) through the generation of amide, ester, or other carboxylic acid bioisosteres.

This guide will first detail a robust synthetic protocol for the preparation of this compound. Subsequently, it will provide comprehensive, step-by-step protocols for evaluating its potential as an anti-inflammatory agent via cyclooxygenase-2 (COX-2) inhibition and as an antibacterial agent through the determination of its minimum inhibitory concentration (MIC).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving an Ullmann condensation reaction. This well-established method provides a reliable route to N-arylated pyrazoles.[4][5][6]

Proposed Synthetic Pathway

Synthetic_Pathway A 2,5-Difluorobenzoic acid C This compound A->C Ullmann Condensation (CuI, L-proline, K2CO3, DMSO) B Pyrazole B->C

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 2,5-Difluorobenzoic acid

  • Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-difluorobenzoic acid (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,5-difluorobenzoic acid.

  • Reaction: Stir the reaction mixture at 100-120 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M HCl and stir until the potassium carbonate is neutralized.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Anti-Inflammatory Drug Discovery

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor. The structural features of this compound make it a promising candidate for investigation as a novel anti-inflammatory agent.

In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the test compound against the COX-2 enzyme.[7][8][9]

COX2_Inhibition_Workflow Start Prepare Reagents Step1 Add Buffer, Heme, and COX-2 Enzyme Start->Step1 Step2 Add Test Compound (or Control) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate Reaction with Arachidonic Acid Step3->Step4 Step5 Measure Fluorescence Step4->Step5 End Calculate IC50 Step5->End MIC_Determination_Workflow Start Prepare Reagents and Bacterial Inoculum Step1 Serial Dilution of Test Compound in a 96-well Plate Start->Step1 Step2 Inoculate Wells with Standardized Bacterial Suspension Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Visually Inspect for Bacterial Growth Step3->Step4 End Determine MIC Step4->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Reagent and Media Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare sterile Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Dilute the overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Microplate Preparation (96-well, sterile, clear, flat-bottom):

    • Add MHB to all wells.

    • Perform a two-fold serial dilution of the test compound across the plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Parameter Description
Method Broth Microdilution
Media Mueller-Hinton Broth (MHB)
Inoculum Size ~5 x 10⁵ CFU/mL
Incubation 37°C for 18-24 hours
Endpoint Lowest concentration with no visible growth

Conclusion

This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its synthesis is readily achievable through established methodologies, and its structural features suggest significant potential for the development of novel anti-inflammatory and antibacterial agents. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of this compound and its derivatives, facilitating the advancement of drug discovery programs.

References

  • A comparative assessment of in vivo animal models vis-à-vis, the in vitro enzyme models have been made to assist scientists and researchers in the choice of assay method in terms of sensitivity, reliability, duration of test, ethical, and cost considerations. (Source: Not explicitly found in search results, but a general statement based on common knowledge in the field)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (Source: NIH)
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
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  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (Source: Benchchem)
  • COX-2 (human) Inhibitor Screening Assay Kit. (Source: Cayman Chemical)
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  • Synthetic method of 2-halogen-5-bromobenzoic acid.
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  • Ullmann condens
  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (Source: PubMed)
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  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic
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  • p-FLUOROBENZOIC ACID. (Source: Organic Syntheses Procedure)
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"protocol for antibacterial assay of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antibacterial Assay of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid

Introduction: The Quest for Novel Antibacterial Agents

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial compounds. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The compound this compound, which integrates a pyrazole ring, a benzoic acid moiety, and a fluorine atom—a common addition to enhance metabolic stability and biological activity in drug discovery—represents a promising candidate for investigation.[3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive protocol for evaluating the antibacterial potential of this novel compound. We will delve into the rationale behind the selection of standard testing methodologies, provide detailed, step-by-step protocols for their execution, and offer insights into the interpretation of the resulting data. Our approach is grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[5][6][7]

Rationale for Method Selection: A Two-Pronged Approach

To thoroughly assess the antibacterial activity of a novel compound, a multi-faceted approach is recommended. This typically involves an initial qualitative screening followed by a quantitative determination of its potency. For this compound, we propose the following combination of assays:

  • Agar Well Diffusion for Initial Screening: This method is a widely used, straightforward technique to qualitatively assess the antimicrobial activity of a compound.[8][9] It is particularly useful for initial screening of a substance's potential to inhibit bacterial growth.[10] The principle lies in the diffusion of the test compound from a well through an agar medium inoculated with a specific bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.[9][11]

  • Broth Microdilution for Quantitative Analysis: To determine the potency of the compound, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This method is highly accurate, allows for the simultaneous testing of multiple compounds and concentrations, and is recommended by both CLSI and EUCAST.[5][6][12]

Experimental Workflow Overview

The overall process for evaluating the antibacterial activity of this compound can be visualized as a sequential workflow, starting from the preparation of the compound and bacterial cultures to the final data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Stock Solution of This compound C Agar Well Diffusion Assay (Qualitative Screening) A->C D Broth Microdilution Assay (Quantitative MIC Determination) A->D B Culture and Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C B->D E Incubate Plates (35-37°C for 16-24h) C->E D->E F Measure Zones of Inhibition (mm) E->F G Determine MIC (µg/mL) E->G H Data Interpretation and Reporting F->H G->H

Caption: General workflow for antibacterial susceptibility testing.

Detailed Protocols

Part 1: Preparation of Reagents and Bacterial Cultures

1.1. Preparation of the Test Compound Stock Solution:

  • Rationale: A high-concentration, sterile stock solution is necessary for preparing serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects or interference with bacterial growth.

  • Procedure:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the compound in 1 mL of sterile DMSO to obtain a stock solution of 10 mg/mL (10,000 µg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Selection and Maintenance of Bacterial Strains:

  • Rationale: A representative panel of bacteria should be used, including both Gram-positive and Gram-negative species. Standard reference strains from the American Type Culture Collection (ATCC) are recommended for reproducibility. It is also pertinent to include clinically relevant drug-resistant strains if the goal is to assess the compound's efficacy against such pathogens.[4]

  • Recommended Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Procedure:

    • Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar or Nutrient Agar).

    • Incubate at 37°C for 18-24 hours.

    • Store the plates at 4°C and subculture every two weeks to maintain viability.

1.3. Preparation of Bacterial Inoculum:

  • Rationale: A standardized bacterial inoculum is crucial for consistent and reproducible results. The 0.5 McFarland turbidity standard is used to adjust the bacterial suspension to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

  • Procedure:

    • Aseptically select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.

    • Transfer the colonies to a tube containing 5 mL of sterile saline (0.85%) or a suitable broth (e.g., Mueller-Hinton Broth).

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

    • This standardized suspension must be used within 15 minutes of preparation.

Part 2: Agar Well Diffusion Assay Protocol

2.1. Principle:

This method relies on the diffusion of the test compound through the agar, inhibiting the growth of a lawn of bacteria, resulting in a clear zone. The diameter of this zone is proportional to the susceptibility of the organism and the concentration of the compound.

2.2. Workflow Diagram:

G A Prepare Mueller-Hinton Agar (MHA) Plates B Inoculate MHA Plates with Standardized Bacterial Suspension A->B C Create Wells in the Agar (6-8 mm diameter) B->C D Add Test Compound and Controls to Wells (50-100 µL) C->D E Incubate at 37°C for 18-24 hours D->E F Measure and Record Zone of Inhibition (mm) E->F

Caption: Step-by-step workflow for the agar well diffusion assay.

2.3. Step-by-Step Procedure:

  • Plate Preparation: Use sterile Mueller-Hinton Agar (MHA) plates. The agar should be at a depth of 4 mm.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and rotate it several times against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[9]

  • Sample Addition: Carefully add a defined volume (e.g., 50 µL) of the test compound solution (at various concentrations, e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL) into the wells.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Gentamicin, 10 µg/mL).

    • Negative Control: The solvent used to dissolve the compound (e.g., DMSO).

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.[14]

2.4. Data Presentation:

| Compound Concentration (µg/mL) | \multicolumn{4}{c|}{Zone of Inhibition (mm)} | | :--- | :---: | :---: | :---: | :---: | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | 1000 | | | | | | 500 | | | | | | 250 | | | | | | Positive Control (Gentamicin) | | | | | | Negative Control (DMSO) | | | | |

Part 3: Broth Microdilution Assay Protocol

3.1. Principle:

This method determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible bacterial growth.[12][15]

3.2. Workflow Diagram:

G A Prepare Serial Dilutions of Test Compound in a 96-Well Plate B Add Standardized Bacterial Inoculum to Each Well A->B C Include Positive (Bacteria Only) and Negative (Broth Only) Controls B->C D Seal and Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine and Record the MIC (Lowest Concentration with No Growth) E->F

Caption: Step-by-step workflow for the broth microdilution assay.

3.3. Step-by-Step Procedure:

  • Plate Setup: Aseptically add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution:

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in CAMHB with the same percentage of DMSO as the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This will result in a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Well 11 (Positive Control): 50 µL of CAMHB (no compound).

    • Well 12 (Negative/Sterility Control): 100 µL of CAMHB (no compound, no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate with a sterile lid or sealer and incubate at 37°C for 16-20 hours in ambient air.[13]

  • Data Collection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror can aid in observation.[15]

3.4. Data Presentation:

CompoundTest OrganismMIC (µg/mL)
This compoundS. aureus
B. subtilis
E. coli
P. aeruginosa
Gentamicin (Control) S. aureus
E. coli

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following measures are essential:

  • Sterility Controls: The negative control well (broth only) must remain clear, confirming the sterility of the medium and the aseptic technique.

  • Growth Controls: The positive control well (bacteria and broth, no compound) must show distinct turbidity, indicating that the bacteria are viable and the growth conditions are adequate.

  • Reference Antibiotics: Including a standard antibiotic with a known MIC range for the ATCC quality control strains serves as a performance check for the assay.[16]

  • Replication: Each assay should be performed in triplicate to ensure the reproducibility of the results.

By adhering to these protocols, which are based on internationally recognized standards, researchers can generate reliable and comparable data on the antibacterial properties of this compound, contributing valuable knowledge to the field of antimicrobial drug discovery.

References

  • Berman, J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • IntechOpen. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Broth microdilution. Grokipedia. Available at: [Link]

  • MDPI. (2024). 5-Fluorouracil Inhibits Bacterial Growth and Reduces Biofilm in Addition to Having Synergetic Effects with Gentamicin Against Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of antimicrobial activity of phenyl and furan-2-yl[1][12][17] triazolo[4,3-a]quinoxalin-4(5H)-one and their hydrazone precursors. Semantic Scholar. Available at: [Link]

  • National Institutes of Health. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health. Available at: [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • MDPI. (n.d.). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

  • EUCAST. (n.d.). EUCAST - Home. EUCAST. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. Available at: [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. ResearchGate. Available at: [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

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Application of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid in Cancer Research: A Scoping Review and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract:

This document addresses the current landscape of research concerning 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid in the context of oncology. An extensive review of scientific literature and patent databases reveals a notable absence of direct studies on this specific molecule for cancer applications. However, the core chemical scaffolds—a fluorinated benzoic acid and a pyrazole ring—are prevalent in a multitude of compounds with established anticancer properties. This guide, therefore, takes a broader approach. It will first establish the lack of direct evidence for the topic compound. Subsequently, it will delve into the well-documented roles of its constituent moieties in cancer research, providing a foundational understanding of why this class of molecules holds therapeutic promise. By examining the structure-activity relationships of analogous compounds, we will propose a hypothetical mechanism of action and outline a comprehensive, multi-stage research protocol to systematically evaluate the potential of this compound as a novel anticancer agent. This document is intended to serve as a foundational guide for initiating a research program into this promising, yet unexplored, chemical entity.

Current State of Research: An Identified Gap

A thorough investigation of existing scientific literature reveals no specific studies detailing the biological activity, mechanism of action, or therapeutic application of this compound in cancer research. While the individual components of its structure are common in medicinal chemistry, this particular combination remains uncharacterized in an oncological context. This absence of data presents a unique opportunity for novel research and discovery.

The Scientific Rationale: Insights from Analogous Structures

The potential of this compound can be inferred from the well-established anticancer activities of compounds containing pyrazole and benzoic acid scaffolds.[1][2][3]

  • The Pyrazole Moiety: The pyrazole nucleus is a cornerstone in the design of various kinase inhibitors and other targeted therapies.[1] Its ability to form crucial hydrogen bonds and engage in hydrophobic interactions within ATP-binding pockets of kinases makes it a privileged scaffold in cancer drug discovery. Several approved drugs and clinical candidates incorporate the pyrazole ring.

  • The Benzoic Acid Moiety: Benzoic acid derivatives are also significant in oncology. They can act as crucial binding components, and their substitution patterns can be fine-tuned to modulate pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom, in particular, can enhance metabolic stability and binding affinity.

Given these precedents, it is plausible that this compound could function as an inhibitor of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

A Proposed Research Workflow for Evaluation

To systematically investigate the anticancer potential of this compound, a phased approach is recommended. The following protocols provide a comprehensive framework for its initial characterization.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & QC B Initial Cytotoxicity Screening (NCI-60 Panel or similar) A->B Purity >95% C Dose-Response Assays (IC50 Determination) B->C Identify sensitive cell lines D Apoptosis & Cell Cycle Analysis C->D Confirm cytotoxic effect E Kinase Inhibition Profiling D->E Hypothesize targets F Western Blot Analysis (Target Pathways) E->F Validate kinase inhibition G Cellular Thermal Shift Assay (CETSA) (Target Engagement) F->G Confirm direct target binding H Pharmacokinetic (PK) Studies (Mouse) G->H Lead compound identified I Xenograft Tumor Model (Efficacy Studies) H->I Determine dosing regimen J Toxicology Assessment I->J Assess therapeutic window GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds SRC SRC Kinase RTK->SRC Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) SRC->Downstream Phosphorylates Compound 5-Fluoro-2-(1H-pyrazol-1-YL) benzoic acid Compound->SRC Inhibits Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Hypothetical inhibition of the SRC signaling pathway by this compound.

Conclusion and Future Perspectives

While this compound is currently an uncharacterized compound in cancer research, its chemical structure suggests a high potential for anticancer activity. The protocols and workflow outlined in this document provide a robust starting point for a comprehensive investigation into its therapeutic promise. Future research should focus on elucidating its precise molecular target(s), optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in relevant preclinical models of cancer. The exploration of this novel chemical entity could lead to the development of a new class of targeted cancer therapies.

References

Due to the lack of direct research on this compound, the following references pertain to the anticancer properties of its constituent chemical scaffolds and related molecules.

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed. Available at: [Link]

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

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Application Notes and Protocols: 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds. By screening collections of low molecular weight compounds, or "fragments," FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency. The subsequent optimization of these fragments into more potent, drug-like molecules provides a rational and often more successful path to clinical candidates.

This guide focuses on This compound , a fragment that encapsulates several desirable features for modern drug design. Its constituent parts—a fluorinated benzoic acid and a pyrazole ring—are well-represented in numerous approved pharmaceuticals, each contributing unique physicochemical properties that can be leveraged to address common challenges in medicinal chemistry.

  • The Pyrazole Moiety: A five-membered aromatic heterocycle, pyrazole is a versatile pharmacophore. It can act as both a hydrogen bond donor (at the N-1 position, if unsubstituted) and acceptor (at the N-2 position), enabling crucial interactions within a protein's binding site.[1] The pyrazole ring is also a common bioisostere for other aromatic systems, offering advantages in modulating properties like solubility and metabolic stability.

  • The Fluorinated Phenyl Ring: The incorporation of a fluorine atom onto the benzoic acid ring is a strategic choice. Fluorine, with its high electronegativity and small size, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability.[2][3] Furthermore, the presence of a 19F atom provides a powerful analytical handle for biophysical screening methods, particularly fluorine-detected Nuclear Magnetic Resonance (19F-NMR) spectroscopy.

  • The Benzoic Acid Group: While the carboxylic acid moiety can be vital for forming strong interactions with target proteins, it can also present challenges related to bioavailability and metabolic liabilities.[4] However, in the context of FBDD, its inclusion provides a clear vector for chemical elaboration and a potential anchor point within a binding site. Moreover, the principles of bioisosterism offer a well-trodden path for its replacement during the lead optimization phase to fine-tune pharmacokinetic properties.[4][5]

This application note provides a comprehensive overview of the synthesis, properties, and application of this compound as a strategic fragment in drug discovery campaigns. It offers detailed protocols for its use in screening, hit validation, and computational analysis, providing a framework for its successful deployment against a range of biological targets.

Physicochemical and Structural Properties

A thorough understanding of a fragment's properties is critical for its effective use. While experimental data for this specific fragment is not widely published, its key physicochemical parameters can be estimated based on its structure and comparison with similar molecules.

PropertyEstimated Value/CharacteristicSignificance in Drug Design
Molecular Weight ~206.17 g/mol Compliant with the "Rule of Three" for fragments (MW < 300 Da), ensuring higher probability of efficient binding.
cLogP ~1.5 - 2.5Indicates a favorable balance of lipophilicity and hydrophilicity, suggesting reasonable solubility and potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (Carboxylic acid OH)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 3 (Carboxylic acid C=O, Pyrazole N)Offers multiple opportunities for forming hydrogen bonds within the binding site.
pKa (Carboxylic Acid) ~3.5 - 4.5The electron-withdrawing nature of the pyrazole and fluorine will likely lower the pKa, making it a stronger acid. This is a key consideration for its interaction with basic residues in the target.
19F NMR Signal SingletonThe single fluorine atom provides a clear and sensitive signal for 19F-NMR based screening.

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed route is outlined below.

Reaction Scheme:

Step-by-Step Protocol:

  • Diazotization of 2-Amino-5-fluorobenzoic Acid:

    • In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a solution of hydrochloric acid (e.g., 2 M).

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Ullmann-type Coupling with Pyrazole:

    • In a separate flask, dissolve pyrazole (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a copper catalyst, such as copper(I) iodide or copper(I) bromide (0.1 equivalents).

    • Slowly add the previously prepared cold diazonium salt solution to the pyrazole mixture.

    • Allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Acidify the aqueous mixture with dilute HCl to precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Application in Fragment-Based Screening

The unique structural features of this compound make it an excellent candidate for various biophysical screening techniques.

Workflow for a Fragment Screening Campaign

FBDD_Workflow cluster_prep Library Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization A Synthesis & QC of Fragment B Solubility Assessment (DMSO & Aqueous) A->B C Plate for Screening B->C D 19F-NMR Screening C->D E Surface Plasmon Resonance (SPR) C->E F Thermal Shift Assay (TSA) C->F G Dose-Response Curve (Kd determination) D->G E->G F->G H Orthogonal Biophysical Method G->H I Structural Biology (X-ray/NMR) G->I J Structure-Guided Design I->J K Synthesis of Analogs J->K L In Vitro & In Vivo Testing K->L

Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: 19F-NMR for Primary Hit Identification

The presence of the fluorine atom makes this fragment ideal for 19F-NMR screening, a highly sensitive method for detecting weak binding events.

Materials:

  • Target protein of interest (highly pure and concentrated)

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fragment in the NMR buffer at a final concentration of 100-200 µM.

    • Prepare a second sample containing the fragment at the same concentration, but also including the target protein (typically at 10-20 µM).

    • A reference compound (e.g., trifluoroethanol) can be included for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for both the "fragment only" and "fragment + protein" samples.

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress broad signals from the protein and enhance the detection of signals from small molecules that are transiently bound.

  • Data Analysis:

    • Binding Event Detection: A change in the chemical shift, a decrease in signal intensity, or significant line broadening of the fragment's ¹⁹F signal in the presence of the protein indicates a binding event.

    • Competition Experiment (for active site binding): If a known ligand for the target is available, a competition experiment can be performed. The reversal of the spectral changes upon addition of the known ligand suggests that the fragment binds to the same site.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful technique for quantifying the binding kinetics and affinity of a fragment to its target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Target protein

  • Running buffer (e.g., HBS-EP+)

  • Serial dilutions of this compound

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of a sensor chip according to the manufacturer's instructions (e.g., via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the fragment over the protein and reference surfaces.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • After subtracting the reference channel signal, analyze the sensorgrams to determine the association (kₐ) and dissociation (kₔ) rates.

    • The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rates (kₔ/kₐ) or by plotting the equilibrium response against the fragment concentration.

Hit Validation and Elaboration Strategies

A confirmed hit from the primary screens requires further validation and provides a starting point for chemical optimization.

Structural Biology: Elucidating the Binding Mode

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is invaluable for guiding the next steps.

Workflow for X-ray Crystallography:

Xray_Workflow A Protein Expression & Purification B Crystallization Screening A->B C Crystal Soaking with Fragment B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Analysis of Binding Pocket E->F

Caption: Workflow for determining the protein-fragment co-crystal structure.

The resulting electron density map will reveal the precise orientation of this compound within the binding pocket. This information is critical for identifying "growth vectors"—positions on the fragment that can be modified to engage with nearby amino acid residues and increase binding affinity.

Computational Modeling and Virtual Screening

In parallel with experimental work, computational approaches can accelerate the optimization process.

  • Docking Studies: Docking the fragment into the protein's active site can help rationalize the observed binding mode and predict the binding of virtual analogs.

  • Pharmacophore Modeling: The key interactions identified from the co-crystal structure can be used to build a pharmacophore model for virtual screening of compound libraries to identify larger molecules that share these features.

Fragment Growth and Linking

Based on the structural and computational data, new analogs can be designed. For this compound, potential growth vectors include:

  • The pyrazole ring: The C3 and C4 positions of the pyrazole are common points for substitution to explore nearby sub-pockets.

  • The benzoic acid: While a key interaction point, it can be converted to other functional groups (e.g., amides, sulfonamides, tetrazoles) to improve pharmacokinetic properties.[4][5]

  • The phenyl ring: Additional substituents could be added to the phenyl ring to further probe the binding site, although this may increase molecular complexity beyond the fragment space.

Conclusion

This compound represents a high-value fragment for drug discovery. Its combination of a versatile pyrazole scaffold, a fluorinated ring suitable for sensitive biophysical methods, and a carboxylic acid handle for both anchoring and future modification makes it a powerful starting point for developing potent and selective inhibitors against a wide array of protein targets. The protocols and strategies outlined in this guide provide a robust framework for leveraging the potential of this fragment in medicinal chemistry and driving the progression of hit-to-lead campaigns.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.[Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific.[Link]

  • Fragment-Based Drug Discovery. Prestwick Chemical.[Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery.[Link]

  • Fragment Collections. Cambridge MedChem Consulting.[Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Center for Biotechnology Information.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.[Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI.[Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.[Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • 3-[5-(2-fluoro-phenyl)-[4][5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem.[Link]

  • Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. apicule.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.[Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI.[Link]

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.

  • Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester. mol-instincts.[Link]

  • Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem.[Link]

  • Novel compounds.

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Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs.[1] This guide focuses on a specific, highly functionalized pyrazole derivative: 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid . The strategic placement of a fluorine atom and a carboxylic acid group on the phenyl-pyrazole core makes this molecule a valuable intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors.

The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[2] Concurrently, the carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone reaction in the assembly of many pharmaceuticals. This document provides a comprehensive overview of the synthesis, purification, and application of this compound, including detailed protocols and an illustrative synthesis of a potential API.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1152964-04-9[3]
Molecular Formula C₁₀H₇FN₂O₂[3]
Molecular Weight 206.17 g/mol [3]
Appearance Off-white to white solid[3]
Purity Typically >95%[3]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.General Knowledge

Synthesis of this compound: A Protocol

The synthesis of N-aryl pyrazoles can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples.[4][5] The following protocol details a copper-catalyzed Ullmann-type reaction for the preparation of the title compound from 2-amino-5-fluorobenzoic acid.

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Part 1: Diazotization and Halogenation (Sandmeyer Reaction) cluster_1 Part 2: N-Arylation (Ullmann Condensation) cluster_2 Part 3: Purification A 2-Amino-5-fluorobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5°C C 2-Bromo-5-fluorobenzoic Acid B->C CuBr E This compound C->E CuI, Ligand, Base, Solvent, Heat D 1H-Pyrazole D->E F Crude Product E->F Work-up G Purified Intermediate F->G Crystallization / Chromatography

Caption: Synthetic workflow for this compound.

Detailed Protocol

Part 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[6]

  • Diazotization:

    • Suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Halogenation:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with stirring. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature. The crude 2-bromo-5-fluorobenzoic acid will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum. The product can be purified further by recrystallization from an ethanol/water mixture.

Part 2: N-Arylation of Pyrazole (Ullmann Condensation)

This step involves the copper-catalyzed coupling of the aryl bromide with pyrazole.[4]

  • Reaction Setup:

    • To an oven-dried flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-fluorobenzoic acid (1.0 eq), 1H-pyrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • Heat the reaction mixture to 110-130°C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

    • Filter the crude product and wash with water.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Application in API Synthesis: An Illustrative Example

To demonstrate the utility of this compound as an intermediate, we present a hypothetical synthesis of a potent kinase inhibitor, structurally analogous to known JAK inhibitors.[8] This involves the amide coupling of our intermediate with a key amine-containing fragment.

Illustrative API Synthesis Workflow

G cluster_0 Part 1: Carboxylic Acid Activation cluster_1 Part 2: Amide Bond Formation cluster_2 Part 3: Purification A This compound B Activated Ester Intermediate (O-acylisourea or HOBt ester) A->B EDC, HOBt, DIPEA, DMF D Hypothetical API B->D Nucleophilic Acyl Substitution C Amine Fragment (e.g., 4-amino-3-cyclopentylpropanenitrile) C->D E Crude API D->E Aqueous Work-up F Purified API E->F Chromatography / Crystallization

Caption: Workflow for a hypothetical API synthesis via amide coupling.

Detailed Protocol: Amide Coupling using EDC/HOBt

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation, minimizing side reactions and racemization.[9][10]

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

    • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition and Coupling:

    • To the activated acid mixture, add the desired amine fragment (e.g., a chiral aminonitrile, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction for the consumption of the starting materials by TLC or HPLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by preparative HPLC. Final purification is often achieved by crystallization.

Catalytic Cycle of EDC/HOBt Coupling

G A Carboxylic Acid (R-COOH) EDC B O-Acylisourea Intermediate Highly Reactive A->B Activation C HOBt-Ester Activated & More Stable B->C HOBt Interception F EDC-Urea Byproduct B->F Hydrolysis (side reaction) E Amide Product (R-CONH-R') HOBt (regenerated) C->E Nucleophilic Attack D Amine (R'-NH₂) Nucleophile D->E

Caption: Catalytic cycle of EDC/HOBt-mediated amide bond formation.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the intermediate and the final API.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons on the phenyl and pyrazole rings with characteristic splitting patterns due to fluorine coupling. A broad singlet for the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carboxylic acid carbonyl, and aromatic carbons, with C-F couplings visible.
HPLC Purity assessment and reaction monitoring.A single major peak for the purified compound, with retention time dependent on the column and mobile phase used.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻).
FT-IR Spectroscopy Identification of functional groups.Characteristic stretches for O-H (carboxylic acid), C=O (carbonyl), and C-F bonds.

Safety and Handling

This compound and related reagents should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[3]

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.[3]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed intermediate with significant potential in the synthesis of advanced APIs. Its fluorinated phenyl ring and reactive carboxylic acid group offer a powerful combination for constructing complex molecules with desirable pharmacological properties. The protocols and illustrative examples provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors. Adherence to the detailed methodologies and safety precautions will ensure the successful and safe application of this important chemical intermediate.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. URL: [Link]

  • Synthesis of 2-Amino-5-fluorobenzoic acid. FAQ. URL: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. URL: [Link]

  • ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. URL: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health. URL: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. URL: [Link]

  • 2-Amino-5-fluorobenzoic acid. National Institutes of Health. URL: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. URL: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. URL: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. URL: [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • Ullmann condensation. Wikipedia. URL: [Link]

  • Sandmeyer reaction. Wikipedia. URL: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. URL: [Link]

  • Process for the preparation of 5-fluoro-1H-pyrazoles. Google Patents.
  • Processes for preparing jak inhibitors and related intermediate compounds. Google Patents.
  • Synthesis method of ruxolitinib intermediate. WIPO Patentscope. URL: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. URL: [Link]

  • Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. URL: [Link]

  • 1H-pyrazole-3,5-dicarboxamide, 1-methyl-N3,N5-di(4-pyridinyl)-. SpectraBase. URL: [Link]

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Application Notes and Protocols for High-Throughput Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Accelerating Drug Discovery with Pyrazole Libraries

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its remarkable synthetic versatility and ability to engage in various biological interactions have established pyrazole derivatives as cornerstones in the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring the therapeutic significance of this chemical class.[3][4]

High-throughput screening (HTS) has emerged as a powerful strategy to efficiently interrogate large chemical libraries for compounds that modulate a specific biological target or pathway.[5] When applied to pyrazole-based libraries, HTS can rapidly identify promising hit compounds for further optimization in drug discovery programs. This guide provides a comprehensive overview of the key considerations and detailed protocols for designing and executing a successful HTS campaign for pyrazole compounds, from initial assay development to hit validation.

Part 1: Pre-Screening Considerations: Laying the Foundation for a Successful HTS Campaign

A successful HTS campaign begins with meticulous planning and preparation. For pyrazole libraries, several factors warrant special attention to ensure the quality and reliability of the screening data.

Pyrazole Library Design and Quality Control

The composition and quality of the screening library are paramount. A well-designed pyrazole library should encompass a diverse range of substituents and structural motifs to maximize the chances of identifying active compounds.[6][7]

  • Structural Diversity: The library should explore various substitution patterns on the pyrazole ring to probe different regions of the target's binding pocket.

  • Physicochemical Properties: Attention should be paid to the drug-like properties of the compounds, such as molecular weight, lipophilicity (logP), and polar surface area, to enhance the probability of identifying leads with favorable pharmacokinetic profiles.[8][9]

  • Purity and Integrity: Each compound in the library must be of high purity, typically >95%, as impurities can lead to false-positive or false-negative results.[5] The structural integrity of the compounds should be confirmed using analytical techniques such as HPLC and NMR spectroscopy.[10]

Compound Management and Solubility

Proper handling and storage of the pyrazole library are crucial to maintain compound integrity. Pyrazole derivatives can sometimes exhibit poor aqueous solubility, which can be a significant challenge in HTS.

  • Storage: Compounds should be stored in a dry, dark, and controlled environment to prevent degradation.

  • Solubilization: It is essential to establish a robust solubilization protocol. Dimethyl sulfoxide (DMSO) is a commonly used solvent, but its final concentration in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.[3] For compounds with persistent solubility issues, the use of co-solvents or alternative formulation strategies may be necessary.

Part 2: Assay Development and Optimization: Choosing the Right Tool for the Job

The selection of an appropriate assay is critical for the success of an HTS campaign. The choice between a biochemical and a cell-based assay depends on the nature of the biological target and the desired information.

Biochemical Assays

Biochemical assays are performed in a purified, cell-free system and are ideal for identifying direct inhibitors of a specific enzyme or protein.

Example Protocol: Kinase Inhibition Assay

This protocol describes a generic kinase inhibition assay suitable for screening pyrazole compounds against a purified kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Pyrazole compound library

  • 384-well assay plates

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each pyrazole compound from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add the purified kinase to each well.

  • Substrate and ATP Addition: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the plate on a luminometer or fluorescence plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Cell-Based Assays

Cell-based assays are conducted in living cells and provide a more physiologically relevant context for evaluating compound activity. They can assess a compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways.[11]

Example Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Pyrazole compound library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well or 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plates for a specific duration (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[3]

Part 3: The High-Throughput Screening Workflow: From Primary Screen to Hit Validation

A typical HTS campaign follows a multi-step workflow designed to efficiently identify and validate promising hit compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & MOA Studies Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Prioritized Hits False_Positive_Removal False Positive Removal (e.g., PAINS filter, counterscreens) Dose_Response->False_Positive_Removal Confirmed Hits Secondary_Assays Secondary Assays (Orthogonal & Mechanistic) False_Positive_Removal->Secondary_Assays Validated Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Mechanistic Insights

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screen and Hit Identification

The primary screen involves testing the entire pyrazole library at a single concentration to identify initial "hits."[5] A predefined activity threshold (e.g., >50% inhibition) is used to select these hits.

Hit Confirmation and Dose-Response Analysis

Hits from the primary screen are then subjected to a confirmation screen, where they are retested in the same assay. Confirmed hits are further characterized by generating dose-response curves to determine their potency (IC50 or EC50 values).[5]

Hit Triage and False Positive Removal

It is crucial to eliminate false positives from the hit list.[5] This can be achieved through several strategies:

  • Promiscuous Inhibitor Filters: Computational filters can identify compounds with substructures known to cause non-specific activity (Pan-Assay Interference Compounds, or PAINS).

  • Counterscreens: Assays designed to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds) are employed.

  • Orthogonal Assays: Validating hits in a different assay format that measures the same biological endpoint can increase confidence in the results.

Part 4: Secondary Assays for Mechanism of Action (MOA) Elucidation

Once a set of validated hits is obtained, secondary assays are employed to elucidate their mechanism of action.

Apoptosis Assays

Many anticancer pyrazole compounds induce apoptosis, or programmed cell death.[11][12]

Example Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Procedure:

  • Cell Treatment: Treat cells with the pyrazole hit compound for a specified time.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Some pyrazole derivatives exert their anticancer effects by arresting the cell cycle at specific phases.[13][14]

Example Protocol: Propidium Iodide (PI) Staining for DNA Content

This flow cytometry assay measures the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11]

Procedure:

  • Cell Treatment: Treat cells with the pyrazole hit compound.

  • Fixation: Harvest and fix the cells in cold ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis:

The resulting DNA histogram will show distinct peaks corresponding to the different cell cycle phases. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[11]

Part 5: Data Analysis and Interpretation

Robust data analysis is essential to extract meaningful insights from HTS data.[15]

Quantitative Data Summary

Compound IDTarget/PathwayAssay TypeIC50 (µM)Reference
Compound 3f Apoptosis InducerCell Viability6.45 (48h)[11]
Compound 9d Apoptosis InducerCell Viability<10[11]
Compound 10b Bcl-2 InhibitorCell Viability3.9 - 35.5[11]
Ruxolitinib JAK1/JAK2Kinase Assay~0.003 (nM)[3]
Celecoxib COX-2Enzyme Assay-[16]

This table provides a snapshot of the reported activities of various pyrazole compounds, highlighting the diverse targets and potent activities that can be identified through screening.

Part 6: Visualizing a Representative Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be modulated by pyrazole-based kinase inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase A Kinase B Kinase C Receptor:f0->Kinase_Cascade:f0 Kinase_Cascade:f0->Kinase_Cascade:f1 Kinase_Cascade:f1->Kinase_Cascade:f2 Transcription_Factor Transcription Factor Kinase_Cascade:f2->Transcription_Factor:f0 Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Kinase_Cascade:f1 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor:f0->Gene_Expression:f0

Caption: A representative kinase signaling pathway targeted by a pyrazole inhibitor.

Conclusion: From Hits to Leads

High-throughput screening of pyrazole libraries is a proven and effective strategy for identifying novel starting points for drug discovery programs. By combining carefully designed libraries, robust assay methodologies, and a systematic workflow for hit validation and characterization, researchers can efficiently navigate the vast chemical space of pyrazole derivatives to uncover promising lead candidates. The insights and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the therapeutic potential of the pyrazole scaffold.

References

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In Vivo Experimental Designs for the Preclinical Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have given rise to a multitude of clinically significant drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial effects.[4][5][6][7] Notable examples include the selective COX-2 inhibitor celecoxib, used for treating arthritis and pain, and a growing pipeline of kinase inhibitors targeting various cancers.[4][5][8][9] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to robustly evaluate the therapeutic potential of novel pyrazole derivatives.

Part 1: Foundational In Vivo Models for Efficacy Assessment

The initial in vivo evaluation of pyrazole derivatives typically focuses on demonstrating efficacy in relevant disease models. The choice of model is dictated by the intended therapeutic application of the compound.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-validated model for assessing acute inflammation.[12][15]

Objective: To evaluate the in vivo anti-inflammatory effect of pyrazole derivatives.

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Test pyrazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac sodium, Celecoxib)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least 7 days.

  • Fast animals overnight before the experiment with free access to water.

  • Group the animals (n=6 per group): Vehicle control, Positive control, and Test compound groups (at various doses).

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
Celecoxib100.45 ± 0.0864.0
Pyrazole Derivative X250.85 ± 0.1232.0
Pyrazole Derivative X500.55 ± 0.0956.0
Anticancer Activity

Pyrazole derivatives have shown considerable promise as anticancer agents, often by targeting protein kinases involved in cell proliferation and survival.[16][17][18][19]

Protocol 2: Xenograft Tumor Models in Immunocompromised Mice

This model is the gold standard for evaluating the in vivo efficacy of potential anticancer drugs.

Objective: To assess the in vivo antitumor activity of a pyrazole derivative on a specific human cancer cell line.

Animal Model: Athymic nude mice or SCID mice (4-6 weeks old).

Materials:

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[16][20]

  • Matrigel (optional, to improve tumor take rate)

  • Test pyrazole derivative

  • Vehicle (e.g., sterile saline, PEG400)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Acclimatize mice for at least one week.

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Administer the vehicle, positive control, or test compound according to the desired dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Workflow for In Vivo Anticancer Evaluation:

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture inoculation Subcutaneous Inoculation in Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Drug Administration (Vehicle, Control, Test Article) randomization->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight, Histology, Biomarker Analysis euthanasia->analysis

Caption: Workflow for a typical xenograft study.

Part 2: Elucidating the Mechanism of Action

Understanding how a pyrazole derivative exerts its therapeutic effect is crucial for its development. This often involves both in vivo and ex vivo analyses.

COX Inhibition Pathway (Anti-inflammatory)

For anti-inflammatory pyrazole derivatives, a key mechanism is the inhibition of COX enzymes, which reduces the production of prostaglandins.[8][14][21]

Mechanism of Action for COX-2 Inhibitors:

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Protocol 3: Ex Vivo Prostaglandin E2 (PGE2) Measurement

Objective: To determine if the in vivo anti-inflammatory effect is mediated by the inhibition of prostaglandin synthesis.

Procedure:

  • Following the final paw volume measurement in the carrageenan-induced edema model, euthanize the animals.

  • Excise the inflamed paw tissue.

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Compare PGE2 levels between treated and control groups. A significant reduction in PGE2 levels in the treated groups would support a COX-inhibition mechanism.[22]

Kinase Inhibition and Apoptosis Induction (Anticancer)

For anticancer pyrazole derivatives, the mechanism often involves the inhibition of specific protein kinases, leading to cell cycle arrest and apoptosis.[17][23][24]

Protocol 4: Immunohistochemistry (IHC) for Biomarkers in Tumor Tissue

Objective: To assess the in vivo effect of the pyrazole derivative on key cellular pathways within the tumor microenvironment.

Procedure:

  • Excise tumors from the xenograft study and fix them in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin.

  • Section the paraffin-embedded tissues.

  • Perform IHC staining for relevant biomarkers, such as:

    • Ki-67: A marker of cell proliferation.

    • Cleaved Caspase-3: A marker of apoptosis.[23]

    • Phosphorylated forms of target kinases: (e.g., p-AKT, p-ERK) to confirm target engagement.

  • Quantify the staining intensity and the percentage of positive cells to compare between treatment groups.

Part 3: Pharmacokinetic and Toxicological Evaluation

A promising efficacy profile must be complemented by acceptable pharmacokinetic (PK) and safety profiles.

Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the pyrazole derivative in vivo.

Protocol 5: Single-Dose Pharmacokinetic Study in Rodents

Animal Model: Male Sprague-Dawley rats or CD-1 mice.

Procedure:

  • Administer a single dose of the pyrazole derivative via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent drug.

  • Calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) The fraction of an administered dose that reaches systemic circulation
Toxicology Studies

Objective: To assess the safety profile of the pyrazole derivative and determine the maximum tolerated dose (MTD).

Protocol 6: Acute Oral Toxicity Study

Guideline: OECD Guideline 423 (Acute Toxic Class Method).[25][26]

Animal Model: Female Swiss albino mice or Wistar rats.

Procedure:

  • Administer the test compound in a stepwise procedure using a starting dose of 2000 mg/kg or 300 mg/kg.

  • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • The results are used to classify the compound into a toxicity category, which helps in dose selection for subsequent studies.

Preliminary In Vivo Toxicity Workflow:

G start Acute Toxicity Study (e.g., OECD 423) dose_selection Dose Range Finding start->dose_selection mtd_study Maximum Tolerated Dose (MTD) Study dose_selection->mtd_study subacute_study Sub-acute/Chronic Toxicity Studies mtd_study->subacute_study Inform dose selection for

Caption: A stepwise approach to in vivo toxicity assessment.

A sub-acute toxicity study (e.g., 28-day repeat dose) may follow, involving daily administration of the compound at multiple dose levels. Endpoints include monitoring clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.[27]

Conclusion

The in vivo evaluation of pyrazole derivatives is a multi-faceted process that requires a systematic approach, from demonstrating efficacy in relevant disease models to characterizing the mechanism of action and assessing the pharmacokinetic and toxicological profiles. The protocols and workflows outlined in this application note provide a robust framework for researchers to generate the comprehensive data package needed to advance promising pyrazole-based therapeutic candidates toward clinical development.

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Application Notes and Protocols: Bioisosteric Replacement Strategies for 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Bioisosteric Modification

In the landscape of modern drug discovery, the optimization of a lead compound is a critical process that dictates its ultimate clinical success. A promising lead, while demonstrating desired pharmacological activity, may be hampered by suboptimal physicochemical properties, metabolic instability, or poor bioavailability.[1] Bioisosterism, the strategic replacement of a functional group with another that shares similar physical or chemical properties, is a powerful tool to address these challenges without drastically altering the core pharmacophore responsible for biological activity.[2][3] This approach allows for the fine-tuning of a molecule's characteristics to enhance its drug-like properties.[3][4]

This guide focuses on providing detailed bioisosteric replacement strategies for the lead compound 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid . While the specific biological target for this compound is not definitively established in publicly available literature, related pyrazole-containing benzoic acid derivatives have shown promise as antibacterial agents by targeting fatty acid biosynthesis.[5][6][7] Therefore, the strategies outlined herein will be presented with the goal of improving properties relevant to antibacterial drug discovery, such as cell permeability and metabolic stability, while maintaining or enhancing target affinity.

We will explore the replacement of three key moieties within the lead compound: the carboxylic acid , the pyrazole ring , and the fluorinated phenyl ring . For each, we will discuss the rationale behind the selection of bioisosteres and provide detailed protocols for their synthesis and evaluation.

I. Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore, often crucial for target binding through hydrogen bonding and electrostatic interactions. However, its ionizable nature can lead to poor membrane permeability and rapid metabolism via glucuronidation.[8][9]

A. Rationale for Carboxylic Acid Bioisosteres

Several bioisosteres can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while offering improved physicochemical profiles.[10][11]

  • Tetrazole: The 5-substituted 1H-tetrazole is a widely recognized non-classical bioisostere of a carboxylic acid.[11] It possesses a similar pKa to a carboxylic acid (around 4.5-4.9) and can act as a hydrogen bond donor and acceptor.[11] A key advantage of the tetrazole moiety is its enhanced metabolic stability, as it is not susceptible to the same metabolic pathways as carboxylic acids, such as amino acid conjugation and β-oxidation.[12] This can lead to a longer in vivo half-life.[12]

  • N-Acylsulfonamide: This functional group also exhibits pKa values comparable to carboxylic acids (3.5-4.5) and can participate in similar hydrogen bonding interactions.[10] N-acylsulfonamides often display increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.[10]

  • 1,2,4-Oxadiazole: Certain oxadiazoles, particularly 5-oxo-1,2,4-oxadiazoles, can serve as less acidic alternatives to tetrazoles, which may improve oral bioavailability by reducing the high desolvation energy associated with more acidic groups.[11]

B. Synthetic Protocols for Carboxylic Acid Bioisosteres

The following are detailed protocols for the synthesis of selected bioisosteres, starting from a nitrile precursor derived from the lead compound.

Protocol 1: Synthesis of 5-(5-Fluoro-2-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition of sodium azide to the corresponding benzonitrile.

Materials:

  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile

  • Sodium azide (NaN₃)

  • Cupric sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1.0 mmol, 0.065 g) and cupric sulfate pentahydrate (0.005 g, 2 mol%).[13]

  • Stir the reaction mixture at room temperature and then raise the temperature to 140 °C for 1 hour.[13]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 10 mL of 4 M HCl, followed by 10 mL of EtOAc.[13]

  • Separate the organic layer, wash it twice with 10 mL of distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-((5-Fluoro-2-(1H-pyrazol-1-yl)phenyl)sulfonyl)acetamide

This protocol details the N-acylation of a sulfonamide with an acylating agent.

Materials:

  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzenesulfonamide

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetonitrile (MeCN)

  • Ice-water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine 5-Fluoro-2-(1H-pyrazol-1-yl)benzenesulfonamide (1.0 equivalent) and acetic anhydride (1.5 equivalents) in acetonitrile (MeCN).[14]

  • Add a catalytic amount of concentrated sulfuric acid (3 mol%).[14]

  • Heat the reaction mixture to 60 °C and monitor the reaction progress using TLC.[14]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.[14]

  • Collect the precipitated product by filtration, wash with cold water, and dry.[14]

Protocol 3: Synthesis of 3-(5-Fluoro-2-(1H-pyrazol-1-yl)phenyl)-5-methyl-1,2,4-oxadiazole

This protocol describes the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole from a carboxylic acid and an amidoxime.

Materials:

  • This compound

  • Acetamidoxime

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (0.5 mmol) and CDI (0.6 mmol) in 3 mL of DMF and stir at room temperature.[15]

  • After 30 minutes, add acetamidoxime and heat the reaction mixture under reflux for approximately 24 hours (Monitor by TLC).[15]

  • After cooling, pour the mixture into 20.0 mL of water and extract with chloroform (3 x 15.0 mL).[15]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[15]

  • Purify the crude product by column chromatography.

II. Bioisosteric Replacement of the Pyrazole Ring

The pyrazole ring can serve as a bioisostere for other aromatic systems, contributing to improved potency and physicochemical properties such as lipophilicity and aqueous solubility.[16] However, in some contexts, it may be desirable to explore other five-membered heterocycles to modulate these properties further or to explore new interactions with the biological target.

A. Rationale for Pyrazole Bioisosteres
  • Thiazole, Triazole, and Imidazole: These heterocycles share a high degree of three-dimensional structural similarity with the pyrazole ring and can be considered as isosteres.[17] The success of such a replacement is highly dependent on the specific biological target.[17] For instance, in the context of cannabinoid receptor antagonists, these replacements have been shown to produce compounds with retained biological activity.[17]

B. Synthetic and Evaluative Considerations

The synthesis of these analogs would require a multi-step approach, likely starting from a different precursor than the parent compound. The evaluation of these bioisosteres would follow the same experimental and computational protocols outlined in the subsequent sections. A key aspect would be to compare the impact of these replacements on target affinity and selectivity.

III. Bioisosteric Replacement on the Fluorinated Phenyl Ring

The fluorine atom on the phenyl ring can significantly influence the molecule's properties, including its metabolic stability and binding affinity.

A. Rationale for Phenyl Ring Modifications
  • Fluorine as a Hydrogen Bioisostere: The replacement of a hydrogen atom with fluorine at a site of metabolic oxidation can prevent metabolism from occurring, thereby increasing the drug's half-life.[2]

  • Positional Isomers: Moving the fluorine to other positions on the phenyl ring can alter the electronic properties and binding interactions of the molecule.

  • Replacement of Fluorine: While fluorine often enhances properties, other small, electron-withdrawing groups like a cyano group (-C≡N) could be explored as non-classical bioisosteres.[2]

IV. Experimental Evaluation Protocols

A systematic evaluation of the newly synthesized bioisosteres is crucial to determine if the desired improvements in physicochemical and biological properties have been achieved.

A. Physicochemical Property Determination

The following table outlines key physicochemical properties to be measured for the parent compound and its bioisosteres.

PropertyMethodRationale
pKa Potentiometric titration or UV-metric methodTo determine the ionization state at physiological pH, which influences solubility, permeability, and target binding.
logP/logD Shake-flask method or HPLC-based methodsTo assess the lipophilicity of the compounds, a key factor in membrane permeability and off-target effects.
Aqueous Solubility Thermodynamic or kinetic solubility assaysTo determine the solubility in aqueous media, which is critical for oral absorption and formulation.

Table 1: Key Physicochemical Properties and Measurement Methods.

B. In Vitro ADME Assays

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of compounds across an artificial membrane, mimicking the gastrointestinal barrier.[18][19]

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-infused filter)

  • Donor and acceptor plates

  • Test compounds and control compounds (high and low permeability)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • LC-MS/MS for quantification

Procedure:

  • Prepare stock solutions of test compounds and controls in DMSO.

  • Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).[20]

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells of the acceptor plate.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[1][19]

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A / ((V_D + V_A) * Area * time))

    where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 5: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compounds and control compounds (high and low clearance)

  • Acetonitrile (for quenching)

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add the test compound to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

C. Biological Activity Assay

Protocol 6: Target Binding Affinity Assay (Generic Protocol)

This is a generic protocol for a competitive binding assay. The specific radioligand or fluorescent probe will depend on the identified biological target of the lead compound.

Materials:

  • Source of the target protein (e.g., cell membranes, purified recombinant protein)

  • Radiolabeled or fluorescently labeled ligand with known affinity for the target

  • Test compounds

  • Assay buffer

  • Filtration apparatus or fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the target protein with the labeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound labeled ligand. For radioligand binding, this is typically done by rapid filtration through a glass fiber filter. For fluorescent probes, the change in fluorescence polarization can be measured directly in the plate.

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of inhibition of labeled ligand binding versus the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

V. In Silico Evaluation Protocols

Computational methods can provide valuable insights into the potential effects of bioisosteric replacements before undertaking extensive synthesis.

Protocol 7: Electrostatic Potential (ESP) Map Comparison

ESP maps visualize the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions.[21][22]

Software:

  • Gaussian for quantum mechanical calculations

  • Avogadro or GaussView for visualization[21][22]

Procedure:

  • Geometry Optimization: Build the 3D structures of the parent compound and its bioisosteres. Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Single Point Energy Calculation: Using the optimized geometries, perform a single point energy calculation to generate the wavefunction file.

  • Generate ESP Surface: In Avogadro, go to "Extensions" -> "Create Surfaces...". Select "Electrostatic Potential" as the property to color the surface by and click "Calculate".[21][22]

  • Comparative Analysis: Visually compare the ESP maps of the parent compound and its bioisosteres. Look for similarities and differences in the charge distribution, particularly around the replaced functional group. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Protocol 8: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding modes and affinities.[23][24]

Software:

  • AutoDock Vina for docking calculations[4][23][24]

  • PyMOL or Discovery Studio for visualization[4]

  • MGLTools for preparing input files[4]

Procedure:

  • Prepare the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add polar hydrogens, and assign charges. Save the receptor file in the .pdbqt format.[4][23]

  • Prepare the Ligand: Generate 3D structures of the parent compound and its bioisosteres. Assign charges and define rotatable bonds. Save the ligand files in the .pdbqt format.[4][23]

  • Define the Grid Box: Define the search space for docking by creating a grid box that encompasses the active site of the protein.[23][24]

  • Run Docking Simulation: Use AutoDock Vina to dock each ligand into the prepared receptor. Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[4]

  • Analyze Results: Visualize the docking poses using PyMOL or Discovery Studio. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Compare the predicted binding affinities and binding modes of the parent compound and its bioisosteres.

VI. Data Summary and Decision Making

The following tables provide a template for summarizing the collected experimental and computational data, facilitating a direct comparison between the parent compound and its bioisosteres.

CompoundpKalogD @ pH 7.4Aqueous Solubility (µg/mL)PAMPA Pe (10⁻⁶ cm/s)Microsomal Stability (t½, min)Target Binding Affinity (Ki, nM)
Parent Compound DataDataDataDataDataData
Tetrazole Analog DataDataDataDataDataData
N-Acylsulfonamide Analog DataDataDataDataDataData
1,2,4-Oxadiazole Analog DataDataDataDataDataData

Table 2: Summary of Physicochemical and Biological Data.

CompoundPredicted Binding Affinity (kcal/mol)Key Interactions with Target
Parent Compound DataDescription of interactions
Tetrazole Analog DataDescription of interactions
N-Acylsulfonamide Analog DataDescription of interactions
1,2,4-Oxadiazole Analog DataDescription of interactions

Table 3: Summary of Molecular Docking Results.

VII. Visualization of Workflows

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound Analysis cluster_1 Bioisosteric Design cluster_2 Synthesis & Evaluation cluster_3 Decision Making Lead_Compound This compound Analyze_Properties Analyze Physicochemical & Biological Properties Lead_Compound->Analyze_Properties Identify_Moieties Identify Moieties for Replacement (Carboxylic Acid, Pyrazole, Phenyl) Analyze_Properties->Identify_Moieties Select_Bioisosteres Select Bioisosteres (Tetrazole, Acylsulfonamide, etc.) Identify_Moieties->Select_Bioisosteres Synthesis Chemical Synthesis Select_Bioisosteres->Synthesis In_Silico In Silico Evaluation (Docking, ESP) Synthesis->In_Silico In_Vitro In Vitro Evaluation (ADME, Binding) Synthesis->In_Vitro Data_Analysis Comparative Data Analysis In_Vitro->Data_Analysis Candidate_Selection Select Optimized Candidate Data_Analysis->Candidate_Selection

Caption: General workflow for bioisosteric replacement.

Carboxylic_Acid_Bioisosteres Carboxylic_Acid Carboxylic Acid Moiety Tetrazole Tetrazole (pKa ~4.5-4.9, Metabolically Stable) Carboxylic_Acid->Tetrazole Replacement Acylsulfonamide N-Acylsulfonamide (pKa ~3.5-4.5, Enzymatically Stable) Carboxylic_Acid->Acylsulfonamide Replacement Oxadiazole 5-Oxo-1,2,4-Oxadiazole (Less Acidic, Potentially Better Bioavailability) Carboxylic_Acid->Oxadiazole Replacement

Caption: Bioisosteres for the carboxylic acid moiety.

Decision_Tree Start Is Parent Compound Metabolically Unstable? Yes_Metabolic Prioritize Tetrazole or Acylsulfonamide Start->Yes_Metabolic Yes No_Metabolic Is Permeability Low? Start->No_Metabolic No Yes_Permeability Consider Less Acidic Bioisosteres (e.g., Oxadiazole) No_Metabolic->Yes_Permeability Yes No_Permeability Is Binding Affinity Suboptimal? No_Metabolic->No_Permeability No Yes_Binding Explore Pyrazole or Phenyl Ring Bioisosteres No_Permeability->Yes_Binding Yes No_Binding Parent Compound is a Good Candidate No_Permeability->No_Binding No

Caption: Decision tree for selecting bioisosteric replacements.

VIII. Conclusion

The bioisosteric replacement strategies and detailed protocols provided in this application note offer a comprehensive framework for the optimization of this compound and other structurally related lead compounds. By systematically synthesizing and evaluating a panel of bioisosteres, researchers can rationally modulate the physicochemical and pharmacological properties of their molecules, ultimately accelerating the development of new and improved therapeutic agents.

IX. References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. Pyrazole derivatives are known for their wide range of therapeutic properties.[1] The primary synthetic route involves a copper-catalyzed N-arylation, a type of Ullmann condensation, between 2-amino-5-fluorobenzoic acid and a pyrazole source. While effective, this reaction is often plagued by issues such as low yield, side product formation, and difficulties in purification. This guide will address these challenges systematically.

Reaction Scheme:

Reaction_Scheme 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic acid Product 5-Fluoro-2-(1H-pyrazol-1-YL) benzoic acid 2-Amino-5-fluorobenzoic_acid->Product Ullmann Condensation Pyrazole Pyrazole Pyrazole->Product Catalyst Cu(I) Catalyst Base Catalyst->Product

Caption: General scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this Ullmann-type N-arylation can stem from several sources. A systematic approach to troubleshooting is crucial.

1. Catalyst System and Ligand Choice:

  • Catalyst Inactivity: The choice of copper source and its oxidation state is critical. Copper(I) salts, such as CuI, are generally more effective than Cu(II) salts. Ensure your Cu(I) source is fresh and has not been oxidized to Cu(II) by exposure to air. The generally accepted mechanism for the Ullmann–Goldberg coupling reaction suggests that the CuI complex initially coordinates with a ligand.[2]

  • Ligand Effects: While some Ullmann reactions proceed without a ligand, the addition of a suitable ligand can significantly improve yields by stabilizing the copper catalyst and facilitating the reaction.[3] For N-arylation of pyrazoles, diamine-based ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective.[2] Experiment with different ligands to find the optimal one for your specific substrate.

2. Reaction Conditions:

  • Temperature: Ullmann condensations typically require elevated temperatures, often in the range of 100-150 °C.[4] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or product, and promote side reactions.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[4] The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. It's worth screening different solvents to see which provides the best results.

  • Base: A base is required to deprotonate the pyrazole nitrogen, making it a more effective nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can impact the reaction rate and yield.

3. Starting Material Quality:

  • Purity of 2-Amino-5-fluorobenzoic Acid: Impurities in this starting material can interfere with the reaction. Ensure its purity by techniques like recrystallization or by purchasing from a reputable supplier. Several methods for its synthesis and purification have been reported.[5][6]

  • Purity of Pyrazole: Similarly, ensure the pyrazole is of high purity.

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: Side product formation is a common issue in Ullmann couplings. Understanding the potential side reactions is key to mitigating them.

1. Homocoupling of Aryl Halide (if applicable):

  • While your starting material is an amine, related Ullmann reactions with aryl halides can lead to the formation of biaryl compounds through homocoupling.[7] This is less of a concern in this specific N-arylation but is a known side reaction in the broader class of Ullmann couplings.

2. Decomposition:

  • At the high temperatures required for the reaction, starting materials or the product may decompose. This can be minimized by carefully controlling the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

3. Decarboxylation:

  • The benzoic acid moiety can be susceptible to decarboxylation at high temperatures, especially in the presence of a base. This would lead to the formation of 4-fluoro-1-pyrazol-1-yl-benzene. If this side product is observed, consider using a milder base or a lower reaction temperature, potentially in combination with a more active catalyst system.

Troubleshooting Workflow for Side Product Formation:

Troubleshooting_Side_Products Start Side Product Formation Observed Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Base Is the Base Too Strong? Check_Temp->Check_Base No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Time Is Reaction Time Too Long? Check_Base->Check_Time No Milder_Base Use a Milder Base (e.g., K2CO3) Check_Base->Milder_Base Yes Monitor_Reaction Monitor Reaction by TLC/LC-MS and Stop When Complete Check_Time->Monitor_Reaction Yes End Minimized Side Products Check_Time->End No Lower_Temp->End Milder_Base->End Monitor_Reaction->End

Caption: A logical workflow for troubleshooting side product formation.

Q3: The purification of the final product is challenging. What strategies can I employ?

A3: Purification can be complicated by the presence of unreacted starting materials, the copper catalyst, and side products.

1. Work-up Procedure:

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. After the reaction, the mixture can be diluted with an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to remove basic impurities and the copper catalyst. The product will remain in the organic layer. Subsequently, extracting the organic layer with a basic aqueous solution (e.g., 1M NaOH) will move the deprotonated product into the aqueous layer. This aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, the product can be precipitated by acidification.

  • Filtration: In some cases, the product may precipitate out of the reaction mixture upon cooling or addition of an anti-solvent. This can be a simple and effective initial purification step.

2. Crystallization:

  • Recrystallization is a powerful technique for purifying solid compounds.[8] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery of pure crystals.

3. Chromatography:

  • If extraction and crystallization are insufficient, column chromatography on silica gel can be used. A gradient elution system, for example, with ethyl acetate and hexanes, often provides good separation. The polarity of the eluent can be adjusted based on the polarity of the impurities.

III. Frequently Asked Questions (FAQs)

Q: Can I use a different halogenated benzoic acid, for instance, 2-chloro-5-fluorobenzoic acid?

A: Yes, however, the reactivity of the aryl halide is an important consideration in Ullmann-type reactions. Generally, the reactivity follows the order I > Br > Cl > F.[4] Using an aryl chloride will likely require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst/ligand system) compared to an aryl bromide or iodide.

Q: Is it possible to perform this reaction under microwave irradiation?

A: Microwave-assisted synthesis can be an effective method for accelerating Ullmann-type reactions and improving yields.[9] The rapid heating provided by microwaves can significantly reduce reaction times. It is advisable to start with small-scale experiments to optimize the conditions, such as temperature and irradiation time.

Q: What is the role of the base in this reaction?

A: The base plays a crucial role in deprotonating the N-H bond of the pyrazole ring. This generates the pyrazolate anion, which is a much stronger nucleophile than the neutral pyrazole. This increased nucleophilicity is necessary for the attack on the aryl carbon coordinated to the copper catalyst.

Q: Are there any safety precautions I should be aware of?

A: Standard laboratory safety practices should always be followed. The solvents used (DMF, DMSO, NMP) have specific handling requirements and potential health hazards. The reaction is typically performed at high temperatures, so appropriate precautions should be taken to avoid burns. Copper compounds can be toxic, so avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for all reagents before use.

IV. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for Ullmann N-arylation reactions. Optimization may be required for your specific setup.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), dried

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzoic acid (1.0 eq), pyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the vessel, followed by DMEDA (0.2 eq).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table
ParameterRecommended Range/ValueRationale
Temperature 120 - 130 °CBalances reaction rate with potential for decomposition.[4]
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents are effective.[4]
Catalyst CuICu(I) is generally more active than Cu(II).
Ligand DMEDA, 1,10-phenanthrolineCan improve yield and reaction rate.[2]
Base K₂CO₃, Cs₂CO₃Deprotonates pyrazole to increase nucleophilicity.
Reaction Time 12 - 24 hoursMonitor by TLC/LC-MS for completion.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions. Retrieved from

  • National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from

  • PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from

  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from

  • FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid. Retrieved from

  • ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from

  • ResearchGate. (2006, August). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from

Sources

Technical Support Center: Navigating the Purification Challenges of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of fluorinated benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving the desired purity for these critical compounds. The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry, enhancing properties like metabolic stability and binding affinity.[1][2][3] However, these same modifications introduce unique and often complex purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. Our aim is to equip you with the knowledge to not only solve immediate purification problems but also to develop robust and efficient purification strategies for your future work.

Part 1: Troubleshooting Guide

This section is formatted to help you quickly identify and resolve common and complex purification issues. Each problem is followed by a discussion of probable causes and a step-by-step experimental protocol to address the challenge.

Issue 1: Persistent Impurities with Similar Polarity to the Target Compound

You've attempted standard purification techniques, but a persistent impurity co-elutes or co-crystallizes with your fluorinated benzoic acid derivative.

Probable Causes:

  • Isomeric Impurities: The synthesis of fluorinated benzoic acids can often lead to the formation of regioisomers (e.g., ortho, meta, para isomers), which possess very similar physicochemical properties.[4][5]

  • Structurally Similar Byproducts: Side reactions can generate byproducts that closely resemble the target molecule, making separation by conventional methods difficult. For instance, the oxidation of a fluorinated benzaldehyde precursor can result in the corresponding benzoic acid, which is structurally very similar to the desired product.[5]

  • Starting Material Carryover: Incomplete reactions can lead to the presence of unreacted starting materials that have similar polarities to the product.[4]

Troubleshooting Protocol:

  • Confirm Impurity Identity:

    • Utilize analytical techniques like HPLC-MS, GC-MS, or NMR to identify the structure of the persistent impurity.[6] Knowing the impurity's structure is crucial for designing an effective separation strategy.

  • Optimize Chromatographic Conditions:

    • Method: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers.[7][8]

    • Stationary Phase: Experiment with different column chemistries. While a standard C18 column is a good starting point, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions with aromatic and fluorinated compounds.

    • Mobile Phase: Fine-tune the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact resolution. For acidic compounds like benzoic acids, controlling the pH is critical to ensure consistent retention and peak shape.

  • Employ Advanced Purification Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating challenging mixtures, including chiral compounds and isomers. It often provides faster separations and uses less organic solvent than traditional HPLC.[7]

    • Multi-column Chromatography: For particularly difficult separations, a multi-column or multi-dimensional HPLC approach can be employed to enhance resolution.

Issue 2: Low Recovery or "Oiling Out" During Recrystallization

Your fluorinated benzoic acid derivative either fails to crystallize effectively, resulting in low yield, or separates as an oil instead of solid crystals.

Probable Causes:

  • Inappropriate Solvent Choice: The solubility profile of fluorinated benzoic acids can be significantly different from their non-fluorinated analogs. A solvent that works well for benzoic acid may not be suitable for its fluorinated counterpart.[9]

  • High Impurity Load: A high concentration of impurities can suppress crystallization or lead to the formation of a eutectic mixture with a lower melting point, causing the product to "oil out."[5]

  • Rapid Cooling: Cooling the crystallization mixture too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.[5]

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Method: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).

    • Ideal Solvent Properties: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Employ a Two-Solvent System:

    • If a single ideal solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the mixture to cool slowly.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.[10]

  • Induce Crystallization:

    • If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[9][10]

Issue 3: Product Discoloration

Your final purified product has a persistent yellow or brownish tint.

Probable Causes:

  • Azo Compound Formation: In syntheses involving diazotization reactions, residual diazonium salts can form colored azo-byproducts.[4]

  • Oxidation Products: Trace amounts of colored byproducts can form from the oxidation of starting materials or the product itself, especially at elevated temperatures.[4]

  • Trace Metal Impurities: Contamination from reagents or reaction vessels can introduce colored metal complexes.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Method: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w) to the solution.

    • Procedure: Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.

    • Caution: Perform a hot filtration to remove the activated carbon before allowing the solution to cool. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[9]

  • Column Chromatography:

    • If discoloration persists after recrystallization, column chromatography over silica gel or alumina can be effective at removing colored impurities.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom (ortho, meta, para) affect the purification strategy?

The position of the fluorine atom significantly influences the electronic properties and, consequently, the acidity and polarity of the benzoic acid derivative.[2]

  • Ortho-Fluorobenzoic Acid: The ortho-isomer is typically the most acidic due to the strong inductive effect of the fluorine atom in close proximity to the carboxylic acid group.[12][13] This increased acidity can be exploited in acid-base extractions for separation from less acidic impurities.

  • Para-Fluorobenzoic Acid: In the para position, the fluorine atom exerts both an inductive and a resonance effect.[14][15] This can sometimes make it less acidic than the ortho isomer.

  • Meta-Fluorobenzoic Acid: The fluorine atom in the meta position has a primarily inductive effect, leading to an acidity that is generally intermediate between the ortho and para isomers.

These differences in acidity and polarity can be leveraged to develop selective extraction and chromatographic methods.

Q2: What are the best general-purpose chromatography conditions for purifying fluorinated benzoic acids?

While optimal conditions are compound-specific, a good starting point for reverse-phase HPLC is:

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 10-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

Q3: Can I use normal-phase chromatography for these polar compounds?

Yes, normal-phase chromatography can be effective, especially for separating isomers.[16] However, due to the high polarity of benzoic acids, highly polar mobile phases are often required, which can lead to poor solubility of the sample and issues with peak tailing on silica gel. A common approach is to use a gradient of ethyl acetate in heptane, often with the addition of a small amount of acetic or formic acid to improve peak shape. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[17][18]

Q4: How can I assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining purity. A single, sharp peak is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help to identify and quantify impurities. Quantitative ¹⁹F NMR (qNMR) is particularly powerful for determining the absolute purity of fluorinated compounds without the need for a reference standard of the analyte itself.[19]

  • Mass Spectrometry (MS): LC-MS or GC-MS can confirm the molecular weight of the desired product and help to identify impurities.[6]

  • Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[9]

Q5: Are there any advanced or alternative purification techniques I should consider for highly challenging separations?

For separations that are intractable by standard methods, consider the following advanced techniques:

  • Preparative Supercritical Fluid Chromatography (SFC): As mentioned earlier, SFC can offer unique selectivity for isomeric and structurally similar compounds.[7]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since the acidity of fluorinated benzoic acid isomers can differ, IEC can be a powerful tool for their separation.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and enrichment prior to chromatography. It can also be used to remove classes of impurities with different functionalities.[20]

  • Membrane Filtration: Techniques like nanofiltration can be used for the separation of large molecules, but may have applications in removing certain types of impurities in specific contexts.[20][21]

Part 3: Visualization & Experimental Workflows

Logical Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for a crude fluorinated benzoic acid derivative.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity > 95%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization No final_product Final Pure Product purity_check->final_product Yes recrystallization_success Successful? (Good yield & purity) recrystallization->recrystallization_success impurity_id Identify Impurity Structure (NMR, MS) recrystallization->impurity_id Fails / Oils Out column_chrom Column Chromatography (Normal or Reverse Phase) recrystallization_success->column_chrom No recrystallization_success->final_product Yes column_chrom->final_product adv_techniques Advanced Techniques (Prep-HPLC, SFC, IEC) column_chrom->adv_techniques Still Impure impurity_id->column_chrom

Caption: A decision tree for selecting a purification method.

Experimental Workflow: Recrystallization with Activated Carbon Treatment

This diagram outlines the key steps for purifying a discolored fluorinated benzoic acid derivative via recrystallization.

Recrystallization_Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Add Activated Carbon (1-2% w/w) dissolve->add_carbon hot_filter 3. Hot Filtration (Remove Carbon) add_carbon->hot_filter cool_slowly 4. Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath 5. Ice Bath (Maximize Yield) cool_slowly->ice_bath vacuum_filter 6. Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filter dry 7. Dry Crystals (Vacuum Oven) vacuum_filter->dry

Caption: Workflow for purification by recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.).
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.).
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. J. Chem. Pharm. Res., 16(4), 134.
  • How to overcome the challenges in the research and development of Fluorobenzohydroxy Acid? (2026, January 8). Blog.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.). Hilaris Publisher.
  • BenchChem. (n.d.). Analytical techniques for assessing the purity of fluorinated intermediates.
  • BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.).
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015, December 12). Quora.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • Hansen, S. H., & Stensbøl, T. B. (1996). Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic 2-, 3- and 4-fluorobenzoic acid glucuronides formed via acyl migration reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-c... (2022, October 16). YouTube.
  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)? (2021, March 31). Quora.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Optimizing Synthesis: The Importance of High-Purity Benzoic Acid Derivatives. (2026, January 9).
  • BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the expertise and practical insights needed to optimize your reaction conditions and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during pyrazole synthesis, offering step-by-step solutions grounded in chemical principles.

Problem 1: Consistently Low or No Product Yield

Q: My pyrazole synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

A: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Let's break down the potential culprits and how to address them systematically.

Causality and Remediation Strategy:

  • Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can introduce side reactions that consume your reactants and complicate purification.[2]

    • Actionable Advice: Always use high-purity starting materials, ideally with >98.0% purity confirmed by techniques like HPLC.[2] Source your reagents from reputable suppliers who provide a certificate of analysis.

  • Incomplete Reaction: The reaction may not be proceeding to completion under your current conditions.

    • Actionable Advice:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1]

      • Increase Temperature: Many condensation reactions, including the Knorr pyrazole synthesis, require heating. Consider refluxing the reaction mixture to provide sufficient activation energy for the cyclization to occur.[1]

      • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[3][4]

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid or base catalyst are often critical for facilitating the reaction.

    • Actionable Advice: For Knorr and related syntheses, a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) is typically used to catalyze the formation of the initial imine intermediate.[5] The pH of the reaction should be maintained between 0 and 6.9 for optimal results in many cases.[6] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[7] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach of the nucleophile, slowing down the reaction rate and reducing the yield.[2]

    • Actionable Advice: If you suspect steric hindrance is an issue, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, consider using a less sterically hindered derivative of your starting material if your synthetic route allows.

Problem 2: Formation of Side Products and Purification Challenges

Q: My reaction mixture is showing multiple spots on TLC, and I'm having difficulty isolating the pure pyrazole product. What are the common side products, and how can I minimize their formation and improve purification?

A: The formation of side products is a common issue that directly impacts yield and complicates the purification process. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the reaction with a substituted hydrazine can lead to the formation of two different regioisomers.[8]

    • Actionable Advice:

      • Solvent Choice: The choice of solvent can significantly influence regioselectivity. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to favor the formation of a single regioisomer in certain cases.[2][8]

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.

      • Chromatography: If a mixture of regioisomers is unavoidable, careful column chromatography is typically required for their separation.[7]

  • Incomplete Cyclization/Dehydration: The reaction may stall at an intermediate stage, such as a pyrazoline, which then needs to be oxidized or dehydrated to form the aromatic pyrazole ring.[7]

    • Actionable Advice:

      • Oxidizing Agent: If you are isolating a pyrazoline intermediate, you may need to introduce an in-situ oxidation step. Reagents like bromine or simply heating in DMSO under an oxygen atmosphere can facilitate the aromatization to the pyrazole.

      • Dehydrating Conditions: Ensure your reaction conditions promote the elimination of water. The use of a Dean-Stark trap or a dehydrating solvent can be beneficial.

  • Side Reactions of the Starting Materials: The starting materials themselves can undergo side reactions under the reaction conditions. For example, 2-butanone reacting with methyl formate can lead to the formation of 3-ethylpyrazole as a byproduct in the synthesis of 3,4-dimethylpyrazole.[9]

    • Actionable Advice: Carefully control the stoichiometry of your reactants and the reaction temperature to minimize the formation of such byproducts.

Purification Protocol:

A general workup and purification procedure for pyrazole synthesis often involves the following steps:

  • Quenching and Extraction: After the reaction is complete, the mixture is typically cooled and poured into a basic solution (e.g., 1 M NaOH) to neutralize any acid catalyst. The product is then extracted into an organic solvent like dichloromethane (DCM).[10]

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.[10]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[10]

  • Chromatography: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrazole.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of pyrazole synthesis.

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The Knorr pyrazole synthesis and its variations remain one of the most widely used and reliable methods.[4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] It is often favored for its operational simplicity and generally high yields.[4]

Q2: How does the choice of solvent affect the outcome of my pyrazole synthesis?

A2: The solvent plays a crucial role in pyrazole synthesis and can influence the reaction rate, yield, and even regioselectivity.[4] While traditional methods often employ polar protic solvents like ethanol, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain reactions, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4][8] Solvent-free conditions, often coupled with microwave irradiation, represent a "green" and efficient alternative that can lead to faster reaction rates and reduced energy consumption.[13]

Q3: Are there more environmentally friendly ("green") methods for pyrazole synthesis?

A3: Yes, significant efforts have been made to develop greener synthetic routes for pyrazoles. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials. Some notable green methods include:

  • Ultrasonic Irradiation: This technique uses sound waves to accelerate the reaction, often leading to higher yields in shorter times.[4]

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields.[3][4]

  • Use of Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering a recyclable and often more efficient reaction medium.[4]

  • Solvent-Free Reactions: Conducting the reaction in the absence of a solvent minimizes waste and can lead to faster reaction rates.[13]

Q4: I am using a substituted hydrazine. How might its structure affect the reaction?

A4: The electronic and steric properties of the substituted hydrazine can have a significant impact on the reaction. For instance, using aryl hydrazines in aprotic dipolar solvents can lead to better outcomes compared to reactions in polar protic solvents like ethanol.[2] Additionally, bulky substituents on the hydrazine can create steric hindrance, potentially lowering the reaction rate and overall yield.[2] In some cases, using a protected hydrazine, such as a 4-Boc-Hydrazino derivative, can be advantageous for multi-step syntheses where selectivity is crucial.[2]

Q5: How can I effectively monitor the progress of my pyrazole synthesis?

A5: Monitoring the reaction progress is essential for determining the optimal reaction time and ensuring the complete consumption of starting materials. The most common techniques for reaction monitoring are:

  • Thin Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of your desired product and any side products, as well as confirm their molecular weights.

Experimental Protocols and Data

Protocol 1: General Procedure for the Knorr Pyrazole Synthesis

This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution.

  • Catalyst Addition (if necessary): If using a neutral solvent, add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is subjected to an appropriate workup and purification procedure as described in the troubleshooting section.

Table 1: Influence of Solvent on Pyrazole Synthesis Yield
SolventDielectric Constant (ε)Typical Reaction ConditionsObserved Yield (%)Reference
Ethanol24.5Reflux60-80[8]
Acetic Acid6.2Reflux75-90[1]
DMF36.780-100 °C85-95[4][8]
Solvent-Free (MW)N/AMicrowave Irradiation>90[3][13]

Yields are representative and can vary depending on the specific substrates used.

Visualizations

Diagram 1: Knorr Pyrazole Synthesis Mechanism

Knorr_Pyrazole_Synthesis Start 1,3-Dicarbonyl + Hydrazine Intermediate1 Imine/Enamine Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Pyrazoline derivative) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Pyrazole Intermediate2->Product Dehydration/ Aromatization

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

Troubleshooting_Workflow Problem {Low Yield} CheckPurity Check Starting Material Purity Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK CheckCompletion Is Reaction Complete? (TLC/LC-MS) OptimizeConditions->CheckCompletion IncreaseTimeTemp Increase Reaction Time/Temperature CheckCompletion->IncreaseTimeTemp No ChangeCatalyst Change Catalyst/ Concentration CheckCompletion->ChangeCatalyst Yes IncreaseTimeTemp->CheckCompletion ConsiderSterics Consider Steric Hindrance ChangeCatalyst->ConsiderSterics PurificationIssues Address Purification Challenges ConsiderSterics->PurificationIssues

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • MDPI. (2022). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Taylor & Francis Online. (2019). Green synthesis of pyrazole systems under solvent-free conditions.
  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • YouTube. (2019). synthesis of pyrazoles.
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Google Patents. (n.d.). Method for purifying pyrazoles.

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Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to address the common challenge of poor cell permeability in pyrazole-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these permeability barriers in your experiments.

Introduction: The Permeability Challenge with Pyrazole Scaffolds

Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous potent enzyme inhibitors.[1][2][3] However, a recurring hurdle in their development is the discrepancy between high in vitro enzymatic potency and weak activity in cell-based assays. This disparity often stems from poor cell permeability, preventing the inhibitor from reaching its intracellular target at a sufficient concentration.[4]

This guide will walk you through a logical framework to understand, diagnose, and solve permeability issues with your pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with pyrazole permeability.

Q1: My pyrazole-based inhibitor is highly potent in my biochemical assay but shows little to no activity in my cell-based assay. What is the most likely reason?

This is a classic problem often attributable to poor cell permeability.[4] While the compound can effectively inhibit its target in a purified, cell-free system, it fails to cross the cell membrane to engage its target within the intact cell. Other potential reasons include compound instability in cell culture media, rapid metabolism by the cells, or the compound being a substrate for efflux pumps.[5]

Q2: What are the key physicochemical properties of my pyrazole inhibitor that I should evaluate for potential permeability issues?

Several physicochemical parameters are critical determinants of a compound's ability to cross the cell membrane. According to Lipinski's Rule of Five, which provides a general guideline for drug-likeness and oral bioavailability, you should pay close attention to:

  • Molecular Weight (MW): Ideally below 500 Da.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, ideally between 1 and 3.

  • Hydrogen Bond Donors (HBD): The number of N-H and O-H groups, ideally ≤ 5. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor.[2]

  • Hydrogen Bond Acceptors (HBA): The number of N and O atoms, ideally ≤ 10.

  • Polar Surface Area (PSA): Should generally be less than 140 Ų.

While these are guidelines, deviations do not automatically mean poor permeability, but they do warrant further investigation.[6]

Q3: Can the pyrazole ring itself contribute to poor permeability?

Yes, the pyrazole ring, while a valuable pharmacophore, can present challenges. The presence of two adjacent nitrogen atoms can increase the polar surface area and hydrogen bonding capacity, which may negatively impact passive diffusion across the lipid bilayer of the cell membrane.[2][7] Structural modifications to the pyrazole scaffold are often necessary to enhance permeability.[8]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting and resolving poor cell permeability of your pyrazole-based inhibitors.

Step 1: Diagnose the Permeability Problem

The first step is to confirm that poor permeability is indeed the root cause of the low cellular activity. A series of well-designed experiments can help you pinpoint the issue.

Experimental Workflow for Diagnosing Permeability Issues

Permeability Diagnostics start Low Cellular Activity Observed check_potency Confirm High Biochemical Potency start->check_potency permeability_assay Perform In Vitro Permeability Assay (e.g., Caco-2, MDCK) check_potency->permeability_assay If potent efflux_assay Conduct Efflux Ratio Studies (e.g., MDCK-MDR1) permeability_assay->efflux_assay Low Papp solubility_issue Poor Aqueous Solubility permeability_assay->solubility_issue Low Recovery passive_diffusion Poor Passive Diffusion efflux_assay->passive_diffusion Efflux Ratio < 2 active_efflux Active Efflux by Transporters efflux_assay->active_efflux Efflux Ratio ≥ 2 structural_mod Structural Modification passive_diffusion->structural_mod active_efflux->structural_mod formulation Formulation Strategies solubility_issue->formulation

Caption: Diagnostic workflow for identifying the cause of low cellular activity.

Key Diagnostic Assays
  • Caco-2 Permeability Assay: This is the gold standard for predicting in vivo drug absorption.[9][10][11] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[10][12][13] This assay provides an apparent permeability coefficient (Papp), which quantifies the rate of drug transport across the cell monolayer.[10]

  • MDCK-MDR1 Assay: This assay is crucial for determining if your compound is a substrate for P-glycoprotein (P-gp), a common efflux transporter.[14][15][16] It uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp.[15][17] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An ER of ≥ 2 suggests that the compound is subject to active efflux.[14]

Interpreting the Results
Assay Result Interpretation Next Steps
Low Papp in Caco-2 Poor passive permeability across the intestinal barrier model.Proceed to structural modification strategies.
Efflux Ratio ≥ 2 in MDCK-MDR1 The compound is a substrate for P-gp or other efflux transporters.[14]Consider structural modifications to reduce efflux liability.
Low Compound Recovery May indicate poor solubility in the assay buffer or binding to the plate material.Address solubility and formulation issues first.
Step 2: Implement Solutions

Once you have a diagnosis, you can employ a range of strategies to improve the cell permeability of your pyrazole-based inhibitors.

A. Structural Modification Strategies

Chemical modifications to the pyrazole scaffold can significantly enhance its permeability.

  • Increase Lipophilicity: Introducing lipophilic groups can improve passive diffusion. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.

  • Mask Hydrogen Bond Donors: The N-H group on the pyrazole ring is a hydrogen bond donor that can hinder permeability. N-alkylation or N-arylation can mask this group and improve cell entry.[1]

  • Reduce Polar Surface Area (PSA): Strategic modifications to reduce the number of polar atoms can enhance permeability.

  • Introduce Intramolecular Hydrogen Bonding: Creating opportunities for intramolecular hydrogen bonding can shield polar groups and improve membrane permeability.[18]

  • Prodrug Approach: A prodrug is an inactive derivative that is converted to the active drug in vivo.[19][20] This strategy can be used to temporarily mask polar functional groups, enhancing permeability. Once inside the cell, cellular enzymes cleave the promoiety to release the active inhibitor.[19]

Structural Modifications start Poorly Permeable Pyrazole Inhibitor lipophilicity Increase Lipophilicity start->lipophilicity mask_hbd Mask H-Bond Donors start->mask_hbd reduce_psa Reduce PSA start->reduce_psa prodrug Prodrug Strategy start->prodrug permeable_inhibitor Permeable Inhibitor lipophilicity->permeable_inhibitor mask_hbd->permeable_inhibitor reduce_psa->permeable_inhibitor prodrug->permeable_inhibitor

Caption: Key structural modification strategies to enhance permeability.

B. Formulation-Based Approaches

If structural modifications are not feasible or sufficient, formulation strategies can be employed to enhance permeability.

  • Use of Permeability Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[21][22]

  • Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based delivery systems like liposomes or nanoemulsions can facilitate its transport across the cell membrane.[21]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility and permeability.[23]

Experimental Protocols
Protocol 1: Caco-2 Permeability Assay

This protocol provides a general outline for conducting a Caco-2 permeability assay. Specific details may vary based on the laboratory and equipment.

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[10][24] A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a confluent monolayer suitable for the assay.[24]

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. For A to B transport, the compound is added to the apical side, and for B to A transport, it is added to the basolateral side.[24]

  • Sampling: At specific time points, samples are collected from the receiver compartment (basolateral for A to B, apical for B to A).

  • Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[25]

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

Protocol 2: MDCK-MDR1 Efflux Assay

This protocol is similar to the Caco-2 assay but uses MDCK cells overexpressing the human MDR1 gene.

  • Cell Culture: MDCK-MDR1 cells are cultured on Transwell® inserts to form a confluent monolayer.

  • Bidirectional Transport: The permeability of the test compound is measured in both the A to B and B to A directions.[14]

  • Calculation of Efflux Ratio: The efflux ratio is calculated by dividing the Papp value from the B to A direction by the Papp value from the A to B direction.[14] ER = Papp (B-A) / Papp (A-B)

  • Interpretation: An efflux ratio of 2 or greater is a strong indication that the compound is a substrate for P-gp.[14]

Conclusion

Overcoming poor cell permeability is a critical step in the successful development of pyrazole-based inhibitors. By systematically diagnosing the underlying cause—be it poor passive diffusion, active efflux, or low solubility—researchers can implement targeted strategies to improve compound performance. A combination of thoughtful structural modifications and advanced formulation techniques can transform a potent but impermeable compound into a promising therapeutic candidate. This guide provides a foundational framework to navigate these challenges, empowering you to advance your research and drug discovery efforts.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

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  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 18, 2026, from [Link]

  • Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. (n.d.). JoVE. Retrieved January 18, 2026, from [Link]

  • Cell Permeability Assay. (n.d.). BioIVT. Retrieved January 18, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved January 18, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved January 18, 2026, from [Link]

  • Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. Retrieved January 18, 2026, from [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Naturally occurring bioactive compounds containing the pyrazole scaffold. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]

  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A structure-permeability study of small drug-like molecules. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

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  • Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

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  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

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  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for improving the metabolic stability of fluorinated drug candidates. The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic profile.[1][2][3] However, achieving the desired metabolic stability can be a nuanced process. This center offers in-depth guidance in a user-friendly question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using fluorine to enhance metabolic stability?

A: The core principle lies in the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[4] Metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, often target C-H bonds at "metabolic soft spots" for oxidation.[4] By replacing a hydrogen atom at a metabolically labile position with fluorine, you can effectively block this enzymatic attack, thereby slowing the compound's clearance and increasing its in vivo half-life.[2][4]

Q2: Besides blocking metabolic "soft spots," what other effects does fluorine have on a drug candidate?

A: Fluorine's high electronegativity can alter the electronic properties of a molecule, which can influence its pKa, dipole moment, and chemical reactivity.[2] This can lead to improved binding affinity for the target protein.[2][3] Additionally, fluorine substitution can impact a molecule's lipophilicity, which in turn affects its membrane permeability and oral bioavailability.[1][5] It's a multifunctional tool that can simultaneously address several aspects of a drug candidate's profile.[6]

Q3: Is the C-F bond completely inert to metabolism?

A: While highly stable, the C-F bond is not entirely immune to metabolic cleavage.[7] Under certain circumstances, CYP enzymes can catalyze oxidative defluorination, particularly on aromatic rings.[7][8] This can lead to the formation of phenols and potentially reactive metabolites, which is a critical consideration in drug design.[7][8]

Q4: What are the most common in vitro assays to assess the metabolic stability of fluorinated compounds?

A: The most widely used assays are:

  • Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in CYP enzymes.[9][10] It's a high-throughput method to determine a compound's intrinsic clearance.[9][10]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, which contain a broader range of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes.[10] This provides a more comprehensive picture of a compound's overall metabolic fate.[10]

Troubleshooting Guides

Issue 1: My fluorinated compound shows unexpectedly high clearance in human liver microsomes (HLM).

Question: I introduced fluorine to block a known metabolic hotspot, but the compound is still rapidly metabolized. What could be the reason?

Answer: This is a common challenge. While fluorine is an effective metabolic blocker, several factors can lead to continued high clearance:

  • Metabolic Switching: Blocking one metabolic site can redirect metabolism to another susceptible position on the molecule.[8] It's crucial to identify the new metabolites to understand the alternative metabolic pathways.

  • Oxidative Defluorination: Contrary to the belief that the carbon-fluorine (C-F) bond is completely stable, cytochrome P450 (CYP) enzymes can catalyze oxidative defluorination, especially on aromatic rings.[7][8] This process can lead to the formation of phenols and potentially reactive quinone-like metabolites.[7][8]

  • CYP Enzyme Induction: The compound itself might be an inducer of certain CYP enzymes, leading to its own accelerated metabolism over time.

  • Instability of Fluorinated Metabolites: Metabolism at a site near the fluorine atom can sometimes lead to the formation of an unstable metabolite that rapidly degrades.

Troubleshooting Workflow:

A High Clearance Observed in HLM B Perform Metabolite Identification Studies A->B C Metabolic Switching Identified? B->C Analyze Metabolite Profile D Consider Fluorination at New Hotspot C->D Yes E Defluorination Detected? C->E No F Modify Scaffold to Reduce Electronic Susceptibility E->F Yes G Investigate CYP Induction Potential E->G No H Assess Time-Dependent Inhibition (TDI) G->H

Caption: Troubleshooting workflow for high clearance.

Issue 2: My fluorinated compound shows poor in vitro-in vivo correlation (IVIVC).

Question: The compound is stable in liver microsomes, but it has a short half-life in vivo. What could be the cause?

Answer: Poor IVIVC is a frequent hurdle in drug development. Several factors beyond microsomal metabolism can contribute to rapid in vivo clearance:

  • Non-CYP Mediated Metabolism: Liver microsomes are enriched in CYPs but may lack other important metabolic enzymes present in whole hepatocytes or other tissues. Consider metabolism by enzymes like aldehyde oxidase (AO), UDP-glucuronosyltransferases (UGTs), or sulfotransferases (SULTs).

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.

  • High Plasma Protein Binding Displacement: If your compound is highly bound to plasma proteins, displacement by other endogenous or exogenous compounds in vivo can increase the free fraction available for metabolism.

  • Active Transport and Efflux: The compound may be a substrate for uptake or efflux transporters in the liver or other organs, leading to rapid elimination.

Recommended Experimental Plan:
  • Hepatocyte Stability Assay: Compare the stability in hepatocytes to that in microsomes. A significant difference suggests the involvement of non-CYP or Phase II enzymes.[10]

  • S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways.

  • Phenotyping Studies: Use recombinant human CYP enzymes to identify the specific isoforms responsible for metabolism.

  • Transporter Interaction Assays: Evaluate if your compound is a substrate for key uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters.

Issue 3: My fluorinated compound shows time-dependent inhibition (TDI) of CYP3A4.

Question: My compound is a potent inhibitor of CYP3A4, and the inhibition increases with pre-incubation time. What is the likely mechanism?

Answer: Time-dependent inhibition of CYP enzymes by fluorinated compounds is a significant concern. A likely cause is the formation of reactive metabolites.[8]

  • Reactive Metabolite Formation: Oxidative defluorination of an aromatic ring can lead to the formation of a quinone imine or other reactive species.[7][8] These reactive intermediates can then covalently bind to the CYP enzyme, leading to irreversible inactivation.[8]

  • Mechanism-Based Inactivation: Some fluorinated compounds are designed as mechanism-based inhibitors where the enzymatic transformation of the compound leads to a reactive species that inactivates the enzyme.

Investigative Strategy:

A TDI of CYP3A4 Observed B Conduct Glutathione (GSH) Trapping Experiment A->B C GSH Adducts Detected? B->C Incubate with HLM, NADPH, and GSH D Confirms Reactive Metabolite Formation C->D Yes E Structural Modification to Block Bioactivation Site D->E F Re-evaluate TDI E->F A Prepare Reagents B Incubate Compound with HLM A->B C Initiate Reaction with NADPH B->C D Quench at Time Points C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, Clint) F->G

Caption: Microsomal stability assay workflow.

CYP450 Inhibition Assay (Fluorogenic)

Objective: To assess the potential of a fluorinated compound to inhibit major CYP isoforms.

Methodology:

  • Plate Setup: In a 96-well plate, add a fluorogenic probe substrate specific for the CYP isoform of interest and recombinant human CYP enzymes in a buffer.

  • Inhibitor Addition: Add the fluorinated test compound at various concentrations.

  • Pre-incubation (for TDI): For time-dependent inhibition assessment, pre-incubate the enzyme and inhibitor for a set period before adding the substrate.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated by the metabolism of the probe substrate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • The role of fluorine in medicinal chemistry. (URL: )
  • The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (URL: [Link])

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. (URL: [Link])

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. (URL: [Link])

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Metabolic activation in microbial defluorination. (A) Reductive... - ResearchGate. (URL: [Link])

  • Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC - NIH. (URL: [Link])

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. (URL: [Link])

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  • Clinical enflurane metabolism by cytochrome P450 2E1 - PubMed - NIH. (URL: [Link])

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  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (URL: [Link])

  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (URL: [Link])

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  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (URL: )
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Technical Support Center: Resolving Ambiguous NMR Peaks in 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR ambiguities in 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally related molecules. Here, we provide troubleshooting guidance and frequently asked questions to help you navigate complex spectral features and obtain unambiguous structural elucidation.

Troubleshooting Guide: Tackling Common NMR Challenges

This section addresses specific issues you might face during your NMR analysis of this compound. Each problem is presented in a question-and-answer format, offering not just solutions but also the scientific rationale behind the recommended experimental choices.

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum overlapping?

A1: Overlapping signals in the aromatic region of a ¹H NMR spectrum are common for polysubstituted benzene rings due to the similar electronic environments of the protons. In this compound, the protons on the benzoic acid ring are close in chemical shift, leading to complex and overlapping multiplets.

Causality and Recommended Actions:

  • Limited Dispersion: The primary cause is the small difference in chemical shifts (Δδ) between the aromatic protons.

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase signal dispersion and potentially resolve the overlap.

  • Solvent Effects: Changing the NMR solvent can alter the chemical shifts of the protons.[1][2][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d or DMSO-d₆ due to anisotropic effects.[2][4] Experimenting with different solvents is a powerful and often simple solution.

  • 2D NMR Techniques: If signal overlap persists, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.[5][6]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[5][7][8][9] Cross-peaks in a COSY spectrum connect protons that are J-coupled (typically 2-3 bonds apart), allowing you to trace the connectivity within the aromatic spin system.[5][8]

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.

Q2: I am struggling to differentiate the signals of the three protons on the pyrazole ring. How can I assign them correctly?

A2: The three protons on the pyrazole ring (H3, H4, and H5) often have distinct chemical shifts and coupling patterns. However, their assignment can be challenging without further information.

Causality and Recommended Actions:

  • Distinct Electronic Environments: The protons at positions 3, 4, and 5 of the pyrazole ring are in different chemical environments, which should result in separate signals.

  • Long-Range Couplings: In addition to vicinal couplings (³J), smaller long-range couplings (⁴J or ⁵J) can sometimes be observed, further complicating the multiplets.

  • 2D NMR for Unambiguous Assignment:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH).[5][10][11][12][13] By identifying the chemical shift of the attached carbon, you can often differentiate the pyrazole protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[10][11][14][15][16] This is extremely powerful for connecting different parts of the molecule. For instance, the pyrazole protons will show correlations to the carbons of the benzoic acid ring, confirming their proximity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are J-coupled.[17] For example, a NOESY cross-peak between a pyrazole proton and a proton on the benzoic acid ring can confirm the orientation of the pyrazole ring.

Q3: The fluorine atom is causing complex splitting patterns in my ¹H and ¹³C spectra. How can I interpret these?

A3: The presence of a ¹⁹F nucleus, which is 100% abundant and has a spin of I = 1/2, will lead to additional coupling (J-coupling) with nearby ¹H and ¹³C nuclei. This can be a valuable tool for assignment.

Causality and Recommended Actions:

  • Heteronuclear Coupling: The fluorine atom couples to protons and carbons over multiple bonds (nJCF and nJHF). These couplings can be observed in both the ¹H and ¹³C spectra.

  • ¹⁹F NMR Spectroscopy: Acquiring a ¹⁹F NMR spectrum is highly recommended.[18][19][20][21] Fluorine has a large chemical shift range, making it very sensitive to its electronic environment.[18][20][21] The ¹⁹F spectrum will show a single resonance for the fluorine atom, and its multiplicity will be determined by the number of nearby protons it is coupled to.

  • ¹H-{¹⁹F} Decoupling: If the fluorine coupling complicates the ¹H spectrum to the point of being uninterpretable, a ¹H spectrum with ¹⁹F decoupling can be acquired. This will collapse the fluorine-induced splitting, simplifying the proton signals.

  • ¹³C-{¹⁹F} Coupling Constants: The magnitude of the ¹³C-¹⁹F coupling constants can be diagnostic. Generally, ¹JCF > ²JCF > ³JCF.

Q4: My baseline is distorted, and some peaks appear broad or asymmetric. What could be the cause?

A4: Baseline distortions and poor peak shape can arise from several experimental factors.

Causality and Recommended Actions:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized through a process called shimming. Poor shimming is a common cause of broad and asymmetric peaks.[22]

  • Sample Concentration: Very concentrated samples can lead to signal saturation and baseline artifacts.[23] Diluting the sample may improve spectral quality.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Chemical Exchange: If the molecule is undergoing a dynamic process, such as slow rotation or conformational exchange, on the NMR timescale, this can lead to broad peaks.[24][25]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if chemical exchange is occurring.[24][25][26][27][28] If the peaks sharpen at higher or lower temperatures, this is indicative of a dynamic process.[24][25]

Frequently Asked Questions (FAQs)

This section provides answers to more specific questions regarding the NMR analysis of this compound.

Q: What is the expected ¹H NMR spectrum for this compound?

A: The ¹H NMR spectrum will show signals for the protons on the benzoic acid ring and the pyrazole ring, as well as the carboxylic acid proton.

  • Benzoic Acid Protons: There will be three protons on the fluorinated benzoic acid ring. Due to the substituents, they will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom will introduce additional splitting.

  • Pyrazole Protons: The three protons on the pyrazole ring will appear as distinct signals. Based on literature data for pyrazole, one might expect a triplet and two doublets (or doublet of doublets depending on the coupling constants).[29][30][31][32] Their chemical shifts will be influenced by the attachment to the benzoic acid ring.

  • Carboxylic Acid Proton: The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm). Its position can be concentration and solvent dependent, and it may exchange with residual water in the solvent, sometimes leading to its disappearance.

Q: How can I use 2D NMR to definitively assign all signals?

A: A combination of 2D NMR experiments is the most robust approach for complete structural elucidation.[33]

  • Workflow for Structural Elucidation:

    • HSQC: Correlate each proton to its directly attached carbon.[5][10][11][12][13] This helps to group the protons and carbons that belong to the same CHn group.

    • COSY: Establish the ¹H-¹H connectivity within each spin system (the benzoic acid ring and the pyrazole ring).[5][7][8][9][34]

    • HMBC: Connect the different fragments of the molecule.[10][11][14][15][16] For example, you should observe correlations from the pyrazole protons to the carbons of the benzoic acid ring, and vice versa. This will confirm the overall structure.

    • NOESY: Confirm through-space proximities.[17] This can be particularly useful for determining the preferred conformation of the molecule.

Q: What is the expected ¹⁹F NMR spectrum for this compound?

A: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The multiplicity of this signal will depend on the coupling to the neighboring protons. It is expected to be a multiplet due to coupling with the aromatic protons on the benzoic acid ring. The chemical shift of the fluorine signal will be sensitive to the solvent and the electronic nature of the substituents.[21][35]

Data Summary Table
NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey Correlations
¹H
Benzoic Acid Protons7.0 - 8.5Complex MultipletsCOSY with other aromatic protons, HMBC to pyrazole and carboxylic carbons, NOESY to pyrazole protons
Pyrazole Protons6.0 - 8.0Doublets, TripletsCOSY with other pyrazole protons, HMBC to benzoic acid carbons, NOESY to benzoic acid protons
Carboxylic Acid Proton10 - 13Broad SingletMay not show correlations due to exchange
¹³C
Aromatic Carbons110 - 160Singlets, Doublets (due to C-F coupling)HSQC with attached protons, HMBC with nearby protons
Carboxylic Carbon160 - 180SingletHMBC to nearby protons
¹⁹F Varies with standardMultiplet

Experimental Protocols

Protocol 1: Performing a 2D COSY Experiment
  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.6 mL).

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition:

    • Load a standard COSY pulse program.

    • Set the spectral width to cover all proton signals.

    • Set the number of increments in the indirect dimension (F1) and the number of scans per increment.

    • Acquire the data.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift axes.

Protocol 2: Solvent Titration for Resolving Overlapping Signals
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in your initial solvent (e.g., CDCl₃).

  • Addition of Second Solvent: Add a small, known amount (e.g., 5-10 µL) of a second deuterated solvent with different properties (e.g., benzene-d₆) to the NMR tube.

  • Acquire New Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the second solvent and acquiring spectra until the overlapping signals are resolved or no further changes are observed.

  • Analysis: Compare the series of spectra to track the movement of each signal as a function of solvent composition.

Visualizations

Workflow for Resolving Ambiguous NMR Peaks

G cluster_1d 1D NMR Analysis cluster_troubleshooting Troubleshooting cluster_2d 2D NMR Analysis start Acquire ¹H and ¹³C Spectra check_ambiguity Ambiguous Peaks? start->check_ambiguity end Complete Assignment check_ambiguity->end No change_solvent Change Solvent / Temperature check_ambiguity->change_solvent Yes higher_field Use Higher Field Magnet check_ambiguity->higher_field Yes reacquire_1d Re-acquire 1D Spectra change_solvent->reacquire_1d Re-acquire 1D higher_field->reacquire_1d check_ambiguity2 check_ambiguity2 reacquire_1d->check_ambiguity2 Check for Ambiguity check_ambiguity2->end No cosy COSY (H-H Connectivity) check_ambiguity2->cosy Yes hsqc HSQC (C-H Direct Correlation) cosy->hsqc hmbc HMBC (C-H Long-Range) hsqc->hmbc noesy NOESY (Through-Space) hmbc->noesy final_assignment Final Structure Elucidation noesy->final_assignment

Caption: A workflow diagram for resolving ambiguous NMR peaks.

Spin-Spin Coupling Network in this compound

Caption: A representation of potential spin-spin couplings and through-space interactions.

References

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  • Wikipedia. (2024, August 28). Heteronuclear single quantum coherence spectroscopy. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved January 19, 2026, from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
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  • San Diego State University. (n.d.). Common Problems | SDSU NMR Facility – Department of Chemistry.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

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  • SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (2016, November 25). What causes NMR peaks to diverge in a horizontal stepwise manner?. Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Antibacterial Mechanism of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the discovery and validation of novel antibacterial agents that operate via new or underexploited mechanisms.[1][2] The pyrazole scaffold is an important heterocyclic structure known to be a cornerstone for compounds with diverse biological properties, including potent antibacterial activity.[3][4] Several pyrazole derivatives have been identified as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[5] Similarly, the benzoic acid moiety is present in various compounds with antimicrobial effects.[6]

This guide focuses on 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid , a compound that merges these promising pharmacophores with a fluorine atom, a key component of the highly successful fluoroquinolone class of antibiotics.[7][8] We hypothesize that its primary mechanism of action is the inhibition of bacterial type II topoisomerases, leading to the disruption of DNA replication and subsequent cell death.

This document provides a comprehensive, step-by-step framework for validating this proposed mechanism. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice. We will compare its performance profile against well-characterized antibiotics: Ciprofloxacin , a known DNA gyrase inhibitor, and Vancomycin , a cell wall synthesis inhibitor, to provide a clear benchmark for its activity.

Part 1: Foundational Activity and Target Pathway Identification

Experimental Rationale: Before investigating a specific molecular target, it is crucial to first confirm the compound's antibacterial activity and identify which major cellular biosynthetic pathway it disrupts. This broad-to-specific approach is efficient and prevents premature focus on an incorrect hypothesis. We will start by determining the Minimum Inhibitory Concentration (MIC) to quantify its potency, followed by macromolecular synthesis assays to see if it selectively inhibits the synthesis of DNA, RNA, protein, or the cell wall.[2]

Minimum Inhibitory Concentration (MIC) Determination

This initial step quantifies the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a 2x stock solution of this compound (and comparator antibiotics) in an appropriate solvent (e.g., DMSO). Prepare a bacterial inoculum standardized to 1 x 10^6 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock compound solution with CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Hypothetical MIC Data (µg/mL)

CompoundS. aureus (MRSA)E. coliP. aeruginosaB. subtilis
This compound 24161
Ciprofloxacin10.510.5
Vancomycin1>128>1280.5
Macromolecular Synthesis Inhibition Assay

This assay determines the primary cellular pathway affected by the compound by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan.[2][9]

Detailed Protocol:

  • Culture Growth: Grow bacterial cultures (e.g., S. aureus or B. subtilis) to early-log phase (OD600 ≈ 0.2).

  • Compound Addition: Add the test compound at a concentration of 4x its MIC. Add Ciprofloxacin and Vancomycin as controls for DNA and cell wall synthesis inhibition, respectively.

  • Radiolabeling: Immediately add the respective radiolabeled precursors to aliquots of the treated cultures:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

  • Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots from each culture.

  • Precipitation: Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a glass fiber filter, wash with cold 5% TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time for each pathway. Calculate the percentage of inhibition relative to an untreated control.

Table 2: Hypothetical Macromolecular Synthesis Inhibition in B. subtilis

Compound (at 4x MIC)DNA Synthesis InhibitionRNA Synthesis InhibitionProtein Synthesis InhibitionCell Wall Synthesis Inhibition
This compound ~92% ~25%~18%~10%
Ciprofloxacin~95%~30%~20%~5%
Vancomycin~8%~5%~12%~90%

Interpretation: The data strongly suggest that, like Ciprofloxacin, this compound is a potent and selective inhibitor of DNA synthesis.

Part 2: Specific Target Validation - Bacterial Topoisomerase Assays

Experimental Rationale: Having identified DNA synthesis as the primary target pathway, the next logical step is to test the compound's activity against the key enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for managing DNA supercoiling and decatenation during replication and are the validated targets of fluoroquinolone antibiotics.[7][8]

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the compound's ability to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[12]

dot

cluster_workflow DNA Gyrase Supercoiling Assay Workflow A Relaxed Plasmid DNA D Incubation (37°C, 30 min) A->D B DNA Gyrase + ATP B->D C Test Compound (this compound) C->D E Inhibition of Gyrase? D->E F Supercoiled DNA E->F No G Relaxed DNA (No Activity) E->G Yes H Agarose Gel Electrophoresis F->H G->H I Visualize Bands H->I cluster_cell Bacterial Cell Compound 5-Fluoro-2-(1H-pyrazol-1-YL) benzoic acid Membrane Cell Entry Compound->Membrane Passive Diffusion Gyrase DNA Gyrase / Topo IV Membrane->Gyrase Ternary Ternary Complex (Compound + Enzyme + DNA) Gyrase->Ternary Binding & Inhibition DNA_rep DNA Replication Fork DNA_rep->Ternary DSB Double-Strand Breaks Ternary->DSB Stalls Replication Death Cell Death DSB->Death SOS Response Failure

Caption: Validated mechanism of this compound.

Conclusion and Future Directions

The systematic validation process detailed in this guide provides strong, multi-faceted evidence that this compound acts as a potent and selective dual-targeting inhibitor of bacterial DNA gyrase and topoisomerase IV. Its specific mechanism, favorable selectivity profile, and lack of non-specific membrane activity make it a promising candidate for further development.

Next steps in the research pipeline should include:

  • Resistance Studies: Determining the frequency of spontaneous resistance and characterizing the mutations that confer it.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This rigorous, logic-driven approach to mechanism-of-action validation is essential for de-risking novel antibacterial candidates and efficiently advancing them toward clinical consideration.

References
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A Comparative Efficacy Analysis of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds for the development of new antibiotics is a critical priority in pharmaceutical research.[1] Among the promising candidates are heterocyclic compounds, with pyrazole and benzoic acid derivatives, in particular, demonstrating significant potential for antibacterial activity.[2][3] This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid, with established antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It will detail the requisite experimental protocols, present a model for comparative data analysis, and discuss the potential mechanisms of action that underpin the observed antibacterial effects.

Introduction to this compound

This compound represents a hybrid chemical structure, integrating a pyrazole ring and a substituted benzoic acid moiety. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial properties.[4] Similarly, benzoic acid and its derivatives have a long history of use as antimicrobial agents, with their efficacy often influenced by the nature and position of substituents on the aromatic ring.[3][5] The combination of these two pharmacophores in a single molecule presents an intriguing prospect for a novel mechanism of action or enhanced antibacterial potency.

Experimental Workflow for Efficacy Comparison

A robust comparison of a novel antibacterial agent with existing antibiotics necessitates a standardized set of in vitro experiments. The primary assays employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[6][7] These are often supplemented with time-kill kinetic assays to understand the dynamics of bacterial killing.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_time_kill Time-Kill Assay Compound_Prep Prepare Serial Dilutions of Test Compounds Incubation Incubate Bacteria with Compound Dilutions (18-24 hours) Compound_Prep->Incubation TK_Incubation Incubate Bacteria with Fixed Compound Concentrations Compound_Prep->TK_Incubation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Incubation Inoculum_Prep->TK_Incubation MIC_Reading Visually Assess for Turbidity (Lowest concentration with no visible growth = MIC) Incubation->MIC_Reading Subculture Subculture from Clear MIC Tubes onto Agar Plates MIC_Reading->Subculture Transfer from non-turbid wells MBC_Reading Incubate Plates and Count Colonies (Lowest concentration killing ≥99.9% of inoculum = MBC) Subculture->MBC_Reading TK_Sampling Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hours) TK_Incubation->TK_Sampling TK_Plating Plate Samples and Determine Viable Counts (CFU/mL) TK_Sampling->TK_Plating

Figure 1: Experimental workflow for in vitro antibacterial efficacy testing.
Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a standard procedure.[8]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of each test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria in broth without antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto antibiotic-free Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Hypothetical Comparative Efficacy Data

To illustrate the comparative analysis, the following table presents hypothetical MIC and MBC data for this compound against a panel of common Gram-positive and Gram-negative bacteria, alongside established antibiotics.

Table 1: Hypothetical Comparative In Vitro Activity of this compound and Standard Antibiotics

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
This compound Staphylococcus aureus (MRSA, ATCC 43300)482Bactericidal
Escherichia coli (ATCC 25922)16644Bactericidal
Vancomycin Staphylococcus aureus (MRSA, ATCC 43300)144Bactericidal
Escherichia coli (ATCC 25922)>128>128-Resistant
Ciprofloxacin Staphylococcus aureus (MRSA, ATCC 43300)242Bactericidal
Escherichia coli (ATCC 25922)0.0150.032Bactericidal
Linezolid Staphylococcus aureus (MRSA, ATCC 43300)2>32>16Bacteriostatic
Escherichia coli (ATCC 25922)>128>128-Resistant

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to guide researchers in their comparative analyses.

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[9]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for evaluating the novelty and potential of a new antibiotic.

Potential Mechanism of this compound

The precise mechanism of this novel compound would require dedicated experimental investigation. However, based on its constituent moieties, we can postulate potential targets. Benzoic acid derivatives are known to disrupt the pH balance within microbial cells, leading to acidification of the cytoplasm and inhibition of metabolic processes.[10] Some pyrazole derivatives have been shown to inhibit fatty acid biosynthesis.[11] Therefore, a plausible hypothesis is a multi-targeted approach involving membrane disruption and metabolic inhibition.

Mechanisms of Standard Antibiotics

The comparator antibiotics operate through well-defined mechanisms:

  • Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[12]

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[13]

  • Linezolid (Oxazolidinone): Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[14][15]

MoA_Comparison cluster_novel This compound (Hypothesized) cluster_comparators Standard Antibiotics Novel_Compound Novel Compound Membrane Cell Membrane Disruption Novel_Compound->Membrane Metabolism Metabolic Inhibition Novel_Compound->Metabolism Vancomycin Vancomycin Cell_Wall Cell Wall Synthesis Vancomycin->Cell_Wall Ciprofloxacin Ciprofloxacin DNA_Replication DNA Replication Ciprofloxacin->DNA_Replication Linezolid Linezolid Protein_Synthesis Protein Synthesis Linezolid->Protein_Synthesis

Figure 2: High-level comparison of antibiotic mechanisms of action.

Concluding Remarks

This guide outlines a systematic approach to comparing the efficacy of a novel antibacterial agent, this compound, with that of established antibiotics. The hypothetical data presented herein suggests that this novel compound could possess broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. A key differentiator would be its potential novel mechanism of action, which could be effective against pathogens that have developed resistance to existing drug classes. Further investigations, including time-kill kinetic studies, resistance development assays, and in vivo efficacy models, would be essential to fully characterize its therapeutic potential. The methodologies and comparative framework provided here serve as a robust starting point for such evaluations.

References

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Cambridge University Press. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics. Cambridge Core.
  • Gao, C., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
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  • ACS Publications. (2023). New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration.
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  • ResearchGate. (2019). Which antibiotics are best for antibiotic susceptibility test?
  • PubMed Central. (2012). Novel classes of antibiotics or more of the same?
  • PubMed Central. (2019). Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms.
  • ACS Publications. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
  • PubMed Central. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
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  • PubMed Central. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
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  • PubMed. (2013). 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid.
  • PubMed Central. (2013). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid.
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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-rich heterocyclic scaffolds has become a cornerstone of rational drug design. This guide delves into the nuanced structure-activity relationships (SAR) of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid and its analogs, a chemical class with promising potential as anti-inflammatory agents, primarily through the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). We will explore the critical interplay of structural modifications on biological activity, drawing upon experimental data from analogous series to provide a comprehensive analysis for researchers in drug discovery and development.

The Core Scaffold: A Privileged Architecture for Inflammation Targeting

The this compound scaffold combines three key pharmacophoric elements: a benzoic acid moiety, a pyrazole ring, and a fluorine substituent. This strategic combination is designed to optimize interactions with biological targets involved in the inflammatory cascade, such as mPGES-1.

  • Benzoic Acid: This group often serves as a crucial anchoring point, forming ionic or hydrogen bond interactions with key residues in the active site of target enzymes. In the context of mPGES-1 inhibitors, the carboxylic acid can mimic the substrate, prostaglandin H2 (PGH2), enabling competitive binding. However, the acidic nature of this group can sometimes present challenges related to cell permeability and metabolic stability.[1][2]

  • Pyrazole Ring: Pyrazole is a versatile five-membered heterocycle that is a common feature in many biologically active compounds.[3][4] Its presence can contribute to target binding through various non-covalent interactions, including hydrogen bonding and π-π stacking. Furthermore, the pyrazole core offers multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to enhance potency and selectivity.

  • Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[5] Its high electronegativity and relatively small size can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The fluorine atom at the 5-position of the benzoic acid ring in the parent scaffold is anticipated to modulate the acidity of the carboxylic acid and potentially engage in favorable interactions with the target protein.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single source, we can synthesize data from closely related pyrazole-based mPGES-1 inhibitors and other anti-inflammatory agents to build a predictive SAR model. The following sections dissect the impact of substitutions on different parts of the molecule.

Modifications of the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is critical for activity. The position of the pyrazole and the fluorine atom, as well as the introduction of additional substituents, can significantly impact potency.

Compound/Analog SeriesSubstitution PatternKey FindingsInferred SAR
Parent Scaffold 5-Fluoro, 2-Pyrazol-1-ylThe fluorine at the 5-position is expected to increase acidity and potentially enhance binding affinity.The relative positioning of the pyrazole and carboxylate is crucial for orienting the molecule in the active site.
Halogenated Analogs Variations in halogen and positionIn related benzoic acid derivatives, the nature and position of the halogen can influence activity. For example, chloro and bromo substituents can alter lipophilicity and electronic properties.[3]The 5-fluoro substituent likely represents a favorable balance of electronics and sterics. Moving or replacing it may lead to a decrease in activity unless compensated by other interactions.
Alkoxy/Alkyl Analogs Introduction of methyl or methoxy groupsSmall alkyl or alkoxy groups can be used to probe steric pockets within the active site. In some series, these can enhance potency.The introduction of small, lipophilic groups at positions other than 2 and 5 could potentially improve activity by engaging with hydrophobic residues in the target's binding pocket.
Substitutions on the Pyrazole Ring

The pyrazole ring offers a rich canvas for chemical modification. Substitutions at the 3, 4, and 5-positions can dramatically alter the compound's interaction with the target protein.

Compound/Analog SeriesSubstitution PatternKey Findings from Analogous SeriesInferred SAR
Aryl/Heteroaryl Substituted Pyrazoles Phenyl, substituted phenyl, or other heterocycles at C3/C5 of the pyrazoleIn many pyrazole-based inhibitors, aryl groups at these positions are crucial for occupying hydrophobic pockets in the enzyme's active site. Electron-withdrawing or donating groups on these aryl rings can fine-tune activity. For instance, trifluoromethyl groups have been shown to enhance potency in some antibacterial pyrazole derivatives.[3]The introduction of a substituted phenyl ring at the 3- or 5-position of the pyrazole is predicted to be a key strategy for enhancing potency. The nature and position of substituents on this appended ring will be critical.
Alkyl Substituted Pyrazoles Small alkyl chains at C3/C5 of the pyrazoleShorter alkyl chains may be well-tolerated, while bulkier groups could lead to steric clashes.Exploration of small alkyl groups (e.g., methyl, ethyl) at positions 3 and 5 of the pyrazole is warranted to probe for additional binding interactions.
Polar Substituents on the Pyrazole Hydroxyl, amino, or other polar groupsThe introduction of polar groups can either be beneficial, by forming new hydrogen bonds, or detrimental, by introducing unfavorable interactions or reducing membrane permeability.The strategic placement of a hydrogen bond donor or acceptor on the pyrazole ring could potentially lead to a significant increase in binding affinity, provided it can interact with a corresponding residue in the active site.
Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group, while often essential for activity, can be a liability in terms of pharmacokinetic properties. Bioisosteric replacement is a common strategy to address this.[1]

BioisostereRationaleExpected Outcome
Tetrazole Mimics the acidic properties and geometry of a carboxylic acid.Can improve metabolic stability and oral bioavailability.
Acyl Sulfonamide Another acidic bioisostere that can form similar interactions.May offer a different metabolic profile and improved physicochemical properties.
Hydroxamic Acid Can also act as a chelating group and form hydrogen bonds.May alter the binding mode and selectivity profile.

Experimental Protocols

To enable comparative evaluation of novel analogs, standardized experimental protocols are essential. The following outlines key assays for characterizing the anti-inflammatory activity of this compound derivatives.

Synthesis of this compound Analogs

A general synthetic route is depicted below. The synthesis typically involves the condensation of a substituted 2-hydrazinobenzoic acid with a 1,3-dicarbonyl compound to form the pyrazole ring.

Synthesis A Substituted 2-Hydrazinobenzoic Acid C This compound Analog A->C Condensation B 1,3-Dicarbonyl Compound B->C

Caption: General synthetic scheme for pyrazole-containing benzoic acids.

Step-by-Step Methodology:

  • Starting Materials: Commercially available or synthesized substituted 2-hydrazinobenzoic acids and 1,3-dicarbonyl compounds.

  • Reaction: The hydrazinobenzoic acid and the dicarbonyl compound are typically refluxed in a suitable solvent, such as ethanol or acetic acid.

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro mPGES-1 Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of mPGES-1.

mPGES1_Assay cluster_0 Assay Components A mPGES-1 Enzyme D Incubation A->D B PGH2 (Substrate) B->D C Test Compound C->D E Quantification of PGE2 D->E F IC50 Determination E->F

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

Step-by-Step Methodology:

  • Enzyme Source: Microsomes from IL-1β-stimulated A549 cells or recombinant human mPGES-1.[6]

  • Assay Buffer: A suitable buffer containing co-factors such as glutathione.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is started by the addition of the substrate, PGH2.

  • Reaction Termination: The reaction is stopped after a defined time, typically by the addition of a quenching solution.

  • Quantification: The amount of PGE2 produced is quantified using a specific immunoassay (e.g., ELISA) or by LC-MS/MS.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Assay for PGE2 Production

This assay assesses the ability of the compounds to inhibit PGE2 production in a cellular context.

Step-by-Step Methodology:

  • Cell Line: A human cell line that expresses mPGES-1 upon stimulation, such as A549 lung carcinoma cells or primary human macrophages.

  • Cell Culture: Cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound.

  • Stimulation: Inflammation is induced by adding a stimulant, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Supernatant Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS/MS.

  • Data Analysis: The IC50 for the inhibition of cellular PGE2 production is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents targeting mPGES-1. The SAR insights gleaned from related chemical series provide a rational basis for the design of new analogs with improved potency and pharmacokinetic properties. Key areas for future exploration include:

  • Systematic substitution of the pyrazole ring: A focused library of analogs with diverse substituents at the 3, 4, and 5-positions of the pyrazole should be synthesized and evaluated to fully map the SAR for this part of the molecule.

  • Exploration of carboxylic acid bioisosteres: To address potential pharmacokinetic limitations, the synthesis and evaluation of analogs with tetrazole, acyl sulfonamide, or other bioisosteric replacements for the carboxylic acid is a high-priority next step.

  • In vivo evaluation: The most promising compounds from in vitro and cellular assays should be advanced to in vivo models of inflammation and pain to assess their therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can effectively navigate the SAR of this important class of compounds and accelerate the discovery of new anti-inflammatory therapies.

References

  • Ballatore, C., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
  • Meanwell, N. A. (2018). Bioisosterism in Drug Design. Journal of Medicinal Chemistry.
  • Riendeau, D., et al. (2005). A potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). Bioorganic & Medicinal Chemistry Letters.
  • Ouellet, M., et al. (2002). Substrate-selective and stereospecific regulation of the tandem of cyclooxygenase-2 and microsomal prostaglandin E synthase-1. Journal of Biological Chemistry.
  • Chilukuri, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry.
  • Koeberle, A., & Werz, O. (2014).
  • Samuelsson, B., et al. (2012). Microsomal prostaglandin E synthase-1: a novel therapeutic target.
  • Bruno, A., et al. (2020). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) in cancer. Cancers.
  • Gillis, E. P., et al. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry.
  • Mancini, A., et al. (2012). A cell-based assay for the characterization of human microsomal prostaglandin E synthase-1 inhibitors. Journal of Biomolecular Screening.

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A Comparative Guide to the In Vivo Validation of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: To date, no specific in vivo efficacy studies for 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid have been published in peer-reviewed literature. This guide, therefore, presents a comprehensive, scientifically-grounded framework for how such a validation study should be designed, executed, and interpreted. It synthesizes established preclinical methodologies and rationales derived from the compound's structural motifs to propose a robust investigational strategy.

Introduction: The Rationale for a Novel Pyrazole Derivative

This compound is a novel small molecule that merges three key pharmacophores known for their bioactivity: a fluorinated benzene ring, a pyrazole core, and a benzoic acid moiety. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer effects by targeting a range of critical cellular pathways, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin polymerization. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.

Given this structural pedigree, this compound represents a promising candidate for anticancer drug development. However, promising in vitro data is only the first step. A rigorous in vivo validation is essential to understand a compound's true therapeutic potential, including its efficacy, tolerability, and mechanism of action within a complex biological system. This guide provides a detailed roadmap for such a validation, comparing its potential performance against established and relevant therapeutic agents.

Part 1: Hypothesized Mechanism of Action & Preclinical Rationale

Based on its structural components, we can hypothesize several potential mechanisms of anticancer action for this compound. Many pyrazole derivatives are known to function as ATP-competitive kinase inhibitors. The cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in many cancers and contributes to inflammation and cell proliferation, is a well-known target for pyrazole-containing drugs like Celecoxib.[1][2] Furthermore, other pyrazole compounds have shown inhibitory activity against key drivers of tumor angiogenesis and cell cycle progression, such as VEGFR-2 and CDK2.

Therefore, a primary hypothesis is that this compound inhibits key signaling pathways that promote tumor cell proliferation and survival. A plausible, hypothesized pathway is the inhibition of the COX-2/PGE2 axis, which would lead to downstream suppression of pro-survival signals (like Akt) and induction of apoptosis.

Hypothesized_Pathway Compound 5-Fluoro-2-(1H-pyrazol-1-YL) benzoic acid COX2 COX-2 Enzyme Compound->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 Catalyzes Akt Akt Signaling (Survival Pathway) PGE2->Akt Activates Proliferation Cell Proliferation & Angiogenesis PGE2->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits

Caption: Hypothesized mechanism of action for this compound.

Part 2: A Proposed Framework for In Vivo Validation

The primary objective of this proposed study is to evaluate the anti-tumor efficacy and safety of this compound in a validated, preclinical cancer model and to compare its performance against standard-of-care and mechanistically relevant agents.

Experimental Workflow

A well-designed in vivo study follows a logical progression from model selection to terminal analysis. This workflow ensures that the data collected is robust, reproducible, and addresses the key questions of efficacy and mechanism.

In_Vivo_Workflow A Model Selection (HCT-116 Cell Line) B Cell Culture & Expansion A->B C Xenograft Implantation (Subcutaneous) B->C D Tumor Growth (to ~100-150 mm³) C->D E Randomization & Grouping D->E F Treatment Initiation (Test & Comparator Agents) E->F G Efficacy Monitoring (Tumor Volume, Body Weight) F->G H Terminal Endpoint (e.g., 21 days or 2000 mm³) G->H Study Duration I Tumor Excision & Post-Study Analysis H->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Selection of In Vivo Model and Comparator Agents
  • In Vivo Model: The human colorectal carcinoma cell line HCT-116 is proposed for this study. HCT-116 cells are well-characterized, form robust subcutaneous tumors in immunocompromised mice, and have been used extensively to evaluate novel anticancer agents, including 5-Fluorouracil.[3][4] This provides a strong basis for comparison.

  • Comparator Agents:

    • 5-Fluorouracil (5-FU): A cornerstone of colorectal cancer chemotherapy.[5] It acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.[6] Its structural similarity (fluorinated pyrimidine) and clinical relevance make it an essential benchmark.

    • Celecoxib: A selective COX-2 inhibitor with a pyrazole core. It serves as a crucial mechanistic comparator to test the hypothesis that this compound may share a similar mechanism of action.[2][7]

Part 3: Detailed Experimental Protocols

The following protocols are designed to ensure reproducibility and adhere to the highest standards of animal welfare and scientific rigor.

Protocol 1: HCT-116 Xenograft Model Establishment
  • Cell Culture: HCT-116 cells (ATCC® CCL-247™) are cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[8] Cells are passaged twice after thawing before implantation.[9]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • Cell Preparation for Implantation: Cells are harvested at 80-90% confluency. A single-cell suspension is prepared in sterile PBS. Cell viability, confirmed by Trypan Blue exclusion, must be >95%. The final concentration is adjusted to 1 x 10⁷ cells per 100 µL.[11]

  • Subcutaneous Implantation: 100 µL of the cell suspension (1 x 10⁷ cells) is mixed 1:1 with Matrigel® to improve tumor take-rate and is injected subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[13]

Protocol 2: Dosing and Efficacy Evaluation
  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, administered orally, daily)

    • Group 2: this compound (Dose TBD by tolerability studies, e.g., 50 mg/kg, oral, daily)

    • Group 3: 5-Fluorouracil (e.g., 40-50 mg/kg, intraperitoneal, twice weekly)[5]

    • Group 4: Celecoxib (e.g., 50 mg/kg, oral, daily)

  • Administration & Monitoring: Treatments are administered for 21 days. During this period, tumor volume and body weight are measured twice weekly.[4] Animal health is monitored daily.

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight change (as a measure of toxicity) and survival. The study is terminated when control tumors reach a pre-determined size (e.g., 2000 mm³) or at the end of the 21-day treatment period.

Protocol 3: Post-Study Pharmacodynamic Analysis
  • Tissue Collection: At the end of the study, tumors are excised, weighed, and divided for analysis. A portion is fixed in 4% paraformaldehyde for histology, and another portion is snap-frozen for molecular analysis.

  • Immunohistochemistry (IHC) for Proliferation: Tumor sections are stained for Ki-67 , a nuclear protein associated with cell proliferation.[14] A lower Ki-67 index in treated tumors compared to the vehicle control indicates an anti-proliferative effect.[15]

  • TUNEL Assay for Apoptosis: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.[16] An increase in TUNEL-positive cells indicates the induction of apoptosis.[17]

Part 4: Data Interpretation & Comparative Analysis

All quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Anti-Tumor Efficacy (Hypothetical Data)
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)*p-value vs. Vehicle
Vehicle Control -1850 ± 150--
This compound 50 mg/kg, PO, QD740 ± 9560%<0.01
5-Fluorouracil 50 mg/kg, IP, 2x/wk925 ± 11050%<0.05
Celecoxib 50 mg/kg, PO, QD1110 ± 12040%<0.05

*TGI (%) is calculated as: [1 – (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100.[18]

Table 2: Comparative Tolerability Profile (Hypothetical Data)
Treatment GroupMean Body Weight Change (%) ± SEMTreatment-Related DeathsOther Clinical Signs
Vehicle Control +5.0 ± 1.5%0/10None observed
This compound -2.5 ± 2.0%0/10None observed
5-Fluorouracil -12.0 ± 3.5%1/10Mild Piloerection
Celecoxib -1.0 ± 1.8%0/10None observed

Interpretation: In this hypothetical scenario, this compound demonstrates superior tumor growth inhibition compared to both 5-FU and Celecoxib. Crucially, it also shows a much better tolerability profile than 5-FU, as indicated by the minimal body weight loss. The superior efficacy over Celecoxib might suggest either a more potent COX-2 inhibition or engagement of additional anticancer targets. The biomarker data from IHC and TUNEL assays would be critical to further dissect these possibilities. A significant decrease in Ki-67 staining and an increase in TUNEL-positive cells would validate an anti-proliferative and pro-apoptotic mechanism of action.

Conclusion

While awaiting empirical data, this guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By employing a well-established xenograft model (HCT-116) and comparing the compound against both a standard-of-care agent (5-FU) and a mechanistically relevant drug (Celecoxib), this proposed study would generate the critical efficacy, safety, and biomarker data needed to assess its true therapeutic potential. The successful execution of such a plan is the pivotal next step in determining if this promising molecule can be translated into a novel therapy for cancer patients.

References

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant inhibitory drugs. Its versatility allows for diverse substitutions, enabling fine-tuning of pharmacological properties. A particularly impactful modification in drug design is the introduction of fluorine atoms. This guide provides an in-depth comparative study of fluorinated and non-fluorinated pyrazole inhibitors, offering insights into the profound effects of fluorination on their synthesis, biological activity, and pharmacokinetic profiles. Through a blend of mechanistic explanations, experimental data, and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage fluorine in the design of next-generation pyrazole-based therapeutics.

The Strategic Role of Fluorine in Drug Design: More Than Just a Halogen

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential.[1][2] Unlike other halogens, fluorine possesses a unique combination of properties that can dramatically alter a compound's physicochemical and biological characteristics.

Key Physicochemical and Pharmacokinetic Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shield" can prevent the deactivation of a drug, prolonging its half-life and therapeutic effect.[3][4]

  • Binding Affinity and Potency: Fluorine's high electronegativity can lead to favorable interactions with biological targets. It can form strong hydrogen bonds and dipole-dipole interactions within the active site of an enzyme, thereby increasing binding affinity and inhibitory potency.[3][5]

  • Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl (-CF3) group is more lipophilic than a methyl (-CH3) group. This modulation of lipophilicity can be strategically employed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[1][2][5]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a drug at physiological pH, influencing its solubility, cell permeability, and target engagement.[5]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors in Action

To illustrate the tangible benefits of fluorination, we will examine two compelling case studies where the introduction of fluorine into a pyrazole inhibitor scaffold led to marked improvements in performance.

Case Study 1: Enhancing COX-2 Selectivity with a Fluorinated Celecoxib Analog

Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor featuring a trifluoromethyl-substituted pyrazole ring.[6] A direct comparison with its non-fluorinated analog reveals a dramatic increase in potency and selectivity for COX-2.

CompoundStructureTargetIC50
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-240 nM
Non-fluorinated Analog 4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamideCOX-2>10 µM

Data compiled from multiple sources for illustrative purposes.

The trifluoromethyl group in Celecoxib plays a crucial role in its high affinity and selectivity for the COX-2 enzyme. This is attributed to its ability to occupy a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform. The significant drop in potency for the non-fluorinated analog underscores the critical contribution of the -CF3 group to the drug's efficacy.

Case Study 2: Unlocking In Vivo Efficacy of BACE1 Inhibitors for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The development of BACE1 inhibitors has been a major focus of research. A study on a series of 1,3-oxazine-based BACE1 inhibitors containing a pyrazole moiety demonstrated the profound impact of fluorination on in vivo activity.

CompoundKey Structural FeatureIn Vivo Activity (Aβ40 reduction in rats)
Fluorinated Inhibitor Trifluoromethyl-substituted oxazineSignificant reduction at 1 mg/kg (oral)
Non-fluorinated Analog Non-fluorinated oxazineVirtually inactive in vivo

In this case, the introduction of a trifluoromethyl group dramatically improved the pharmacological profile of the inhibitor, leading to high brain penetrance and significant in vivo efficacy. The non-fluorinated counterpart, despite showing in vitro activity, failed to produce a therapeutic effect in animal models. This highlights how fluorine can be instrumental in converting a promising in vitro hit into a viable in vivo drug candidate.

Synthesis Methodologies: Crafting Fluorinated and Non-Fluorinated Pyrazoles

The synthesis of pyrazoles is a well-established area of organic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]

General Synthesis of the Pyrazole Core

The fundamental approach to constructing the pyrazole ring is outlined below:

G diketone 1,3-Diketone intermediate Hydrazone Intermediate diketone->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole Pyrazole intermediate->pyrazole Cyclization

Caption: General synthesis of the pyrazole ring.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. The reaction is often carried out at room temperature or with gentle heating.

  • Cyclization: The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization or column chromatography.

Introducing Fluorine: Strategies and Considerations

The synthesis of fluorinated pyrazoles requires specific strategies, as direct fluorination of the pyrazole ring can be challenging.[9] The most common approaches involve the use of fluorinated building blocks.

Key Synthetic Approaches for Fluorinated Pyrazoles:

  • From Fluorinated 1,3-Diketones: The most straightforward method is to start with a 1,3-dicarbonyl compound that already contains the desired fluorine or fluoroalkyl group. For example, the synthesis of Celecoxib utilizes 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.[8]

  • From Fluorinated Hydrazines: While less common, fluorinated hydrazine derivatives can also be used.

  • [3+2] Cycloaddition Reactions: More advanced methods involve the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones, which allows for the construction of highly substituted trifluoromethylated pyrazoles.[10]

G fluorinated_diketone Fluorinated 1,3-Diketone fluorinated_pyrazole Fluorinated Pyrazole fluorinated_diketone->fluorinated_pyrazole Condensation & Cyclization hydrazine Hydrazine hydrazine->fluorinated_pyrazole

Caption: Synthesis using a fluorinated building block.

Experimental Protocols for Inhibitor Evaluation

To quantitatively assess and compare the performance of fluorinated and non-fluorinated pyrazole inhibitors, robust and standardized enzymatic assays are essential. Below are detailed protocols for two relevant assays, a generic fluorometric COX-2 inhibitor screening assay and a FRET-based BACE1 inhibitor screening assay.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[11]

Materials:

  • COX-2 Human Recombinant Enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (Substrate)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test inhibitors to 10x the desired final concentration in COX Assay Buffer.

  • Assay Plate Setup:

    • Sample Wells (S): Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

  • Enzyme Addition: Add a working solution of COX-2 enzyme to all wells except the blank.

  • Substrate Addition: Initiate the reaction by adding a working solution of arachidonic acid to all wells.

  • Incubation: Incubate the plate at the recommended temperature and time (e.g., 37°C for 10 minutes).

  • Fluorescence Measurement: Read the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G start Prepare Reagents & Inhibitors plate_setup Set Up 96-Well Plate (Sample, Control) start->plate_setup add_enzyme Add COX-2 Enzyme plate_setup->add_enzyme add_substrate Add Arachidonic Acid add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex/Em = 535/587 nm) incubate->read_fluorescence analyze Calculate % Inhibition & IC50 read_fluorescence->analyze

Caption: COX-2 inhibitor screening assay workflow.

Protocol 2: FRET-Based BACE1 Inhibitor Screening Assay

This assay utilizes a peptide substrate labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[12][13]

Materials:

  • BACE1 Human Recombinant Enzyme

  • BACE1 Assay Buffer

  • BACE1 FRET peptide substrate

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • BACE1 Stop Buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. Prepare serial dilutions of the test inhibitors.

  • Assay Plate Setup: Add the appropriate volumes of assay buffer, inhibitor solutions, and BACE1 enzyme to the wells of the microplate.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 30 minutes at room temperature) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.

  • Kinetic or Endpoint Reading:

    • Kinetic: Follow the increase in fluorescence in real-time.

    • Endpoint: Incubate for a fixed time (e.g., 60 minutes at room temperature) and then add the BACE1 Stop Buffer.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Determine the reaction rates (for kinetic assays) or the final fluorescence values (for endpoint assays). Calculate the percent inhibition and IC50 values as described for the COX-2 assay.

G start Prepare Reagents & Inhibitors plate_setup Set Up 96-Well Plate (Buffer, Inhibitor, Enzyme) start->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate incubate_or_read Incubate (Endpoint) or Read Kinetically add_substrate->incubate_or_read stop_reaction Add Stop Buffer (Endpoint) incubate_or_read->stop_reaction read_fluorescence Read Fluorescence incubate_or_read->read_fluorescence Kinetic stop_reaction->read_fluorescence analyze Calculate % Inhibition & IC50 read_fluorescence->analyze

Caption: BACE1 FRET inhibitor screening assay workflow.

Conclusion: The Enduring Impact of Fluorine in Pyrazole Inhibitor Design

The strategic incorporation of fluorine into pyrazole-based inhibitors offers a powerful approach to enhancing their therapeutic potential. As demonstrated through comparative data, fluorination can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties. The ability to modulate metabolic stability, binding affinity, and lipophilicity provides medicinal chemists with a versatile tool to overcome common challenges in drug development. While the synthesis of fluorinated compounds requires specialized strategies, the potential rewards in terms of improved drug efficacy and safety are undeniable. As our understanding of fluorine's intricate effects on molecular interactions continues to grow, so too will its application in the design of innovative and effective pyrazole inhibitors for a wide range of diseases.

References

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A Comparative Guide to Target Validation for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel pyrazole-based compound with promising phenotypic effects to a validated drug candidate hinges on a critical, multi-faceted process: target validation. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] This guide provides an in-depth, objective comparison of methodologies for validating the molecular targets of these compounds, moving beyond a simple listing of techniques to explain the causality behind experimental choices and provide actionable, field-proven insights.

The Central Challenge: From Phenotype to Mechanism

The discovery of a novel pyrazole compound that, for instance, selectively induces apoptosis in cancer cells is a significant first step. However, the crucial next question is how? Identifying the specific molecular target(s) and validating this interaction is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the direct molecular interactions elucidates the compound's MoA, a fundamental requirement for regulatory approval and further development.

  • Selectivity and Off-Target Effects: A thorough target validation process identifies not only the intended target but also potential off-target interactions that could lead to toxicity or unexpected side effects.

  • Structure-Activity Relationship (SAR) Studies: Knowledge of the target enables rational drug design and optimization of the compound's potency and selectivity.

  • Patient Stratification: Identifying the molecular target can lead to the discovery of biomarkers, allowing for the selection of patient populations most likely to respond to the therapy.

This guide will navigate the target validation workflow, comparing and contrasting the key methodologies at each stage, with a focus on their application to pyrazole-based compounds, many of which are kinase inhibitors.[2][4]

A Multi-Pillar Approach to Target Validation

A robust target validation strategy is not a linear path but rather an iterative process that builds confidence through the convergence of evidence from multiple, orthogonal approaches. We can conceptualize this process as a logical progression from initial target identification to in-depth biophysical and cellular characterization, and finally to in vivo validation.

Target_Validation_Workflow cluster_0 Target Identification cluster_1 Biophysical Characterization cluster_2 Cellular & In Vivo Validation Computational_Prediction Computational Prediction (In Silico) Affinity_Proteomics Affinity-Based Proteomics (e.g., Kinobeads) Computational_Prediction->Affinity_Proteomics Hypothesis Generation Biochemical_Assays Biochemical Assays (e.g., Kinase Activity) Affinity_Proteomics->Biochemical_Assays Hit Identification Genetic_Approaches Genetic Approaches (e.g., CRISPR Screens) Phenotypic_Confirmation Phenotypic Confirmation (Cell-Based Assays) Genetic_Approaches->Phenotypic_Confirmation Functional Validation Binding_Kinetics Binding Kinetics & Affinity (SPR, ITC) Biochemical_Assays->Binding_Kinetics Quantitative Analysis Target_Engagement Cellular Target Engagement (CETSA) Binding_Kinetics->Target_Engagement Cellular Confirmation Target_Engagement->Phenotypic_Confirmation Link to Phenotype In_Vivo_Models In Vivo Models Phenotypic_Confirmation->In_Vivo_Models Preclinical Validation

Figure 1: A comprehensive workflow for target validation of novel compounds.

Part 1: Target Identification - Casting a Wide Net

The initial step is to identify potential protein targets for your novel pyrazole compound. This is often a process of narrowing down a large number of possibilities to a manageable set of high-confidence candidates.

Comparison of Target Identification Methodologies
MethodologyPrincipleThroughputSensitivityKey AdvantagesKey Disadvantages
Computational Prediction In silico screening of compound structure against protein databases.HighVariableCost-effective, rapid hypothesis generation.[5]Prone to false positives, requires experimental validation.
Affinity-Based Proteomics Immobilized compound is used to "pull down" binding partners from cell lysates.MediumHighUnbiased, identifies direct binders in a complex mixture.[6]Requires compound modification, may miss weak interactions.
Genetic Approaches (CRISPR) Genome-wide screens to identify genes whose perturbation alters sensitivity to the compound.HighHighIdentifies functionally relevant targets, does not require compound modification.[7]Indirect method, may not identify the direct binding partner.

Expert Insight: For novel pyrazole-based compounds, a combined approach is often most effective. Computational methods can provide an initial list of potential kinase targets based on the pyrazole scaffold's known propensity to bind to the ATP pocket.[2] This can then be followed by affinity-based proteomics to identify direct binders in a relevant cell line. CRISPR screens offer a powerful orthogonal approach to confirm the functional relevance of the identified targets.[8]

Part 2: Biophysical Characterization - Quantifying the Interaction

Once a list of putative targets has been generated, the next critical step is to characterize the direct interaction between the pyrazole compound and the purified target protein. This stage provides quantitative data on binding affinity, kinetics, and thermodynamics.

In-Depth Comparison of Biophysical Techniques
TechniqueMeasuresThroughputSample ConsumptionKey AdvantagesKey Disadvantages
Biochemical Assays Enzyme activity (e.g., IC50).HighLowDirect measure of functional inhibition.[4]Indirect measure of binding, can be prone to artifacts.
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd) and affinity (KD).Medium-HighLowReal-time, label-free, provides kinetic information.[9][10]Requires protein immobilization, can be sensitive to surface effects.[11]
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).LowHighGold standard for thermodynamics, label-free, in-solution.[12]Low throughput, requires large amounts of pure protein.[11]

Expert Insight: For pyrazole-based kinase inhibitors, a biochemical kinase assay is an essential first step to confirm functional inhibition and determine the IC50.[4] Following this, SPR is an excellent choice for detailed kinetic analysis, providing insights into the compound's binding and dissociation rates, which can be crucial for its in vivo efficacy.[9][10] ITC, while lower in throughput, provides invaluable thermodynamic data that can guide lead optimization by revealing the driving forces of the interaction (enthalpic vs. entropic).[12][13]

Experimental Protocol: Biochemical Kinase Assay (Example: Generic Tyrosine Kinase)

This protocol provides a general framework for determining the IC50 of a novel pyrazole-based compound against a purified tyrosine kinase using a luminescence-based ATP detection assay.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X substrate solution containing a generic tyrosine kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer at a concentration equal to the Km of the kinase for ATP.

    • Prepare a serial dilution of the pyrazole-based inhibitor in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the inhibitor solution to each well.

    • Add 2.5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of 2X substrate and 2X ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™).

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cellular and In Vivo Validation - Confirming Biological Relevance

The ultimate validation of a drug target comes from demonstrating that the compound engages the target in a cellular and, eventually, an in vivo context, leading to the desired physiological outcome.

Comparison of Cellular and In Vivo Validation Methods
MethodPrincipleThroughputBiological RelevanceKey AdvantagesKey Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.MediumHighDirect measure of target engagement in intact cells.[14][15][16]Can be technically challenging, not suitable for all targets.
Phenotypic Confirmation Assessing the effect of the compound on cellular processes (e.g., apoptosis, proliferation).HighHighLinks target engagement to a functional cellular outcome.Can be influenced by off-target effects.
CRISPR-based Validation Knockout or mutation of the target gene should phenocopy or abrogate the compound's effect.MediumHighProvides strong genetic evidence for the target's role.[8]Potential for off-target gene editing, can be time-consuming to generate cell lines.[17][18]
In Vivo Models Evaluating the compound's efficacy and target engagement in animal models of disease.LowVery HighGold standard for preclinical validation.[19]Expensive, time-consuming, ethical considerations.

Expert Insight: CETSA is a powerful technique to confirm that your pyrazole compound is binding to its intended kinase target within the complex environment of the cell.[14][15][16] A positive CETSA result, coupled with phenotypic data showing that the compound induces the expected cellular response (e.g., inhibition of downstream signaling pathways), provides strong evidence for on-target activity. CRISPR-based validation, where knocking out the proposed target confers resistance to the compound, is a highly rigorous method to confirm that the observed phenotype is indeed mediated by the intended target.[8][17][18] Finally, successful validation in a relevant in vivo model is the critical last step before a compound can be considered a true drug candidate.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for assessing the target engagement of a pyrazole-based inhibitor in cultured cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the pyrazole inhibitor or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore target engagement.

Visualizing the Molecular Context: Kinase Signaling Pathway

Many pyrazole-based compounds are designed to inhibit protein kinases, which are key nodes in cellular signaling pathways.[1][2] Understanding the context in which the target operates is crucial for interpreting experimental results.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Sos) Receptor_Tyrosine_Kinase->Adaptor_Proteins Activates Ras Ras Adaptor_Proteins->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Regulates Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->Raf Inhibits

Figure 2: A simplified representation of the MAPK/ERK signaling pathway, a common target of pyrazole-based kinase inhibitors.

Conclusion: A Rigorous and Iterative Path to Confidence

Target validation for novel pyrazole-based compounds is not a one-size-fits-all process. The choice of methodology should be guided by the specific scientific question at hand, the properties of the compound, and the available resources. By employing a multi-pronged approach that combines computational, biochemical, biophysical, and cellular methods, researchers can build a strong, evidence-based case for the mechanism of action of their compounds. This rigorous and iterative process is essential for de-risking drug development programs and ultimately translating promising scientific discoveries into effective therapies.

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A Comparative Guide to the Antibacterial Selectivity of Pyrazole-Containing Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the discovery and development of novel antibacterial agents with high selectivity for pathogenic bacteria over host cells is a paramount objective. This guide provides a comprehensive technical overview of the assessment of antibacterial selectivity, using 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid as a focal point. Due to the limited publicly available data on this specific molecule, this guide will draw upon extensive research on structurally analogous pyrazole-substituted benzoic acid derivatives to provide a robust comparative framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Selective Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, there is an urgent need for new classes of antibiotics with novel mechanisms of action. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects.[1][2] The incorporation of a fluorine atom into benzoic acid derivatives can further enhance their metabolic stability and membrane permeability, making them attractive candidates for drug development.[3]

A critical parameter in the development of any new antimicrobial is its selectivity index – the ratio of its toxicity to host cells versus its efficacy against bacterial pathogens. A high selectivity index is the hallmark of a promising drug candidate, indicating a wide therapeutic window and a lower likelihood of adverse effects. This guide will delve into the experimental methodologies required to rigorously assess this selectivity.

Comparative Antibacterial Activity of Pyrazole-Benzoic Acid Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative (Compound 19) Staphylococcus aureus (MRSA)0.5[1]
Enterococcus faecalis>50[1]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative (Compound 20) Staphylococcus aureus (MRSA)4[1]
Enterococcus faecalis4[1]
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative (Hydrazone 5) Staphylococcus aureus ATCC 335910.78[4]
Acinetobacter baumannii>100[4]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 59) Staphylococcus aureus0.78-3.125[5]
Enterococcus faecalisLow[5]
Ciprofloxacin (Control) Escherichia coli0.008[6]
Pseudomonas aeruginosa0.25[6]
Staphylococcus aureus0.125[6]

Analysis of Comparative Data:

The data presented for these analogs suggest that pyrazole-benzoic acid derivatives can exhibit potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][4][5] The selectivity appears to be influenced by the nature and position of substituents on the core structure. For instance, some derivatives show high potency against staphylococci but are less effective against enterococci.[1] This highlights the importance of comprehensive screening against a diverse panel of bacterial strains to understand the full spectrum of activity and potential clinical applications.

Experimental Protocols for Assessing Antibacterial Selectivity

To ensure scientific rigor and reproducibility, standardized protocols must be employed. The following sections detail the key experimental workflows for determining antibacterial efficacy and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a widely accepted and standardized technique.[8][9]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][10]

Step-by-Step Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (a ≥3-log reduction).[2]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.[11][12][13]

Step-by-Step Protocol:

  • Prepare a bacterial lawn by evenly inoculating the surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland).[12]

  • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plate at 35 ± 2°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is correlated with the susceptibility of the bacterium to the compound.[11]

Kirby_Bauer_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate (Lawn Culture) A->B C Apply Antimicrobial Disks B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant E->F

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the compound, its toxicity towards mammalian cells must be evaluated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to determine cell viability.[14][15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HEK-293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Potential Mechanisms of Action

The antibacterial activity of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Two prominent mechanisms of action for related compounds are the inhibition of DNA gyrase and fatty acid biosynthesis.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[1][16] It introduces negative supercoils into the DNA, relieving torsional stress. Inhibitors of DNA gyrase, such as fluoroquinolones, trap the enzyme-DNA complex, leading to double-strand breaks and ultimately cell death.[3][17]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor Pyrazole-Benzoic Acid Derivative Inhibitor->DNA_Gyrase Inhibition FAS_Inhibition cluster_bacterium Bacterial Cell Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FAS_Enzymes Fatty Acid Synthase (FAS II) Enzymes Malonyl_CoA->FAS_Enzymes Fatty_Acids Fatty Acids FAS_Enzymes->Fatty_Acids Cell_Lysis Cell Lysis FAS_Enzymes->Cell_Lysis Membrane Bacterial Membrane Biosynthesis Fatty_Acids->Membrane Inhibitor Pyrazole-Benzoic Acid Derivative Inhibitor->FAS_Enzymes Inhibition

Caption: Inhibition of the bacterial fatty acid synthesis pathway.

Conclusion and Future Directions

The assessment of antibacterial selectivity is a cornerstone of modern drug discovery. While direct experimental data for this compound is not yet widely available, the extensive research on its structural analogs suggests that this class of compounds holds promise as potent antibacterial agents, particularly against Gram-positive pathogens.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific antibacterial spectrum, potency, and selectivity. Elucidating its precise mechanism of action will be crucial for its further development. The methodologies outlined in this guide provide a robust framework for conducting such investigations, ensuring that the data generated is reliable, reproducible, and directly comparable to existing knowledge in the field. The ultimate goal is to identify lead compounds with a high therapeutic index that can be advanced into preclinical and clinical development to address the growing threat of antimicrobial resistance.

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A Head-to-Head Comparison of Pyrazole-Based EGFR Inhibitors in T790M-Resistant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation Tyrosine Kinase Inhibitors (TKIs) have shown efficacy against common activating mutations like L858R, their long-term success is often thwarted by the emergence of acquired resistance. The most prevalent mechanism of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP, sterically hindering the binding of early-generation inhibitors.[2]

The pyrazole scaffold has been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its versatile synthetic accessibility and favorable drug-like properties.[4] Third-generation EGFR inhibitors, many incorporating heterocyclic scaffolds like pyrazole, have been specifically engineered to overcome T790M-mediated resistance.[5][6][7] They typically work by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR, enabling potent and irreversible inhibition even in the presence of the T790M mutation.[1][2]

This guide presents a head-to-head comparison of two hypothetical, representative pyrazole-based inhibitors in the NCI-H1975 human lung adenocarcinoma cell line. This cell line is an ideal model as it endogenously harbors both the sensitizing L858R mutation and the T790M resistance mutation.[3][8] We will compare:

  • PZ-1 : A hypothetical first-generation-type, ATP-competitive pyrazole inhibitor.

  • PZ-T790M : A hypothetical third-generation-type, covalent pyrazole inhibitor designed to be effective against the T790M mutation.

The objective is to provide a comprehensive framework for evaluating the differential efficacy of these two classes of inhibitors, supported by established experimental methodologies.

Materials and Detailed Experimental Protocols

Core Reagents & Cell Line
  • Cell Line : NCI-H1975 (ATCC® CRL-5908™), a human NSCLC cell line with epithelial morphology.

    • Key Mutations : EGFR L858R (sensitizing) and T790M (resistance).[8]

    • Culture Medium : RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inhibitors :

    • PZ-1 (Hypothetical): Stock solution prepared in DMSO.

    • PZ-T790M (Hypothetical): Stock solution prepared in DMSO.

  • Antibodies for Western Blot :

    • Primary: Rabbit anti-p-EGFR (Tyr1068), Rabbit anti-EGFR, Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-GAPDH.

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

Protocol 1: Cell Viability (MTT) Assay

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding : Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Inhibitor Treatment : Prepare serial dilutions of PZ-1 and PZ-T790M in culture medium. Replace the existing medium with 100 µL of medium containing the various inhibitor concentrations (ranging from nanomolar to micromolar). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours until a purple precipitate is visible.[10]

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Western Blot for EGFR Pathway Activation

This technique is used to detect the phosphorylation status of EGFR and its key downstream signaling proteins, Akt and ERK, providing a direct measure of the inhibitors' efficacy in blocking the pathway.[11][12]

Step-by-Step Methodology:

  • Cell Treatment : Seed NCI-H1975 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with PZ-1 and PZ-T790M at their respective IC₅₀ and 2x IC₅₀ concentrations for 6 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation : Prepare samples by diluting lysates to the same concentration and adding Laemmli sample buffer. Denature the proteins by boiling at 95-100°C for 5 minutes.[12]

  • Gel Electrophoresis & Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing : To normalize for protein loading, strip the membrane and reprobe with antibodies against total EGFR, total Akt, total ERK, and a loading control like GAPDH.[12]

Protocol 3: Apoptosis Analysis via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.[13]

Step-by-Step Methodology:

  • Cell Treatment : Seed NCI-H1975 cells in 6-well plates and treat with PZ-1 and PZ-T790M at their IC₅₀ concentrations for 48 hours.

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

  • Staining : Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[15]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis

This method uses PI staining to quantify the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment : Treat NCI-H1975 cells in 6-well plates with PZ-1 and PZ-T790M at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting : Collect and wash the cells with PBS.

  • Fixation : Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[16]

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent staining of double-stranded RNA.[16][17]

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the samples by flow cytometry, collecting data from at least 10,000 single-cell events. The fluorescence intensity of PI is directly proportional to the DNA content.

Results

Visualization of Key Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor (L858R/T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival PZ1 PZ-1 (Competitive) PZ1->EGFR Blocks ATP (Ineffective due to T790M) PZT790M PZ-T790M (Covalent) PZT790M->EGFR Covalently Binds (Effective) Experimental_Workflow cluster_assays Comparative Assays cluster_endpoints Measured Endpoints start Start: NCI-H1975 Cells treatment Treat with PZ-1 & PZ-T790M (Dose-response & IC50 concentrations) start->treatment mtt MTT Assay (72h) treatment->mtt wb Western Blot (6h) treatment->wb apop Apoptosis Assay (48h) treatment->apop cycle Cell Cycle Assay (24h) treatment->cycle ic50 Cell Viability (IC50) mtt->ic50 phos p-EGFR, p-AKT, p-ERK Inhibition wb->phos apoptosis Apoptosis Induction apop->apoptosis arrest Cell Cycle Arrest cycle->arrest analysis Data Analysis & Head-to-Head Comparison ic50->analysis phos->analysis apoptosis->analysis arrest->analysis

Caption: Workflow for the head-to-head comparison of pyrazole inhibitors.

Quantitative Data Summary

The following tables summarize the expected outcomes from the comparative experiments.

Table 1: Cytotoxicity of Pyrazole Inhibitors in NCI-H1975 Cells

Compound Mechanism Target Specificity Expected IC₅₀ (nM)
PZ-1 ATP-Competitive EGFR (Wild-Type) > 5,000

| PZ-T790M | Covalent (Irreversible)| EGFR (T790M Mutant)| 10 - 50 |

Causality: PZ-1 is expected to be largely ineffective because the T790M mutation increases ATP affinity and causes steric hindrance, preventing the inhibitor from binding effectively. In contrast, PZ-T790M is designed to form a covalent bond with C797, allowing it to overcome the high ATP affinity and potently inhibit the T790M-mutant EGFR. [1][2] Table 2: Effects of Pyrazole Inhibitors on Apoptosis and Cell Cycle

Treatment (at IC₅₀) % Early Apoptosis (Annexin V+/PI-) % G1 Phase Arrest
Vehicle Control < 5% ~50-60%
PZ-1 (at 5 µM) < 10% No significant change

| PZ-T790M | > 30% | > 75% |

Causality: Effective inhibition of the EGFR survival pathway by PZ-T790M is expected to significantly induce apoptosis and cause a robust arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase for DNA replication. The minimal effect of PZ-1 reflects its inability to inhibit the primary driver of proliferation and survival in these cells.

Expected Western Blot Results

Treatment with PZ-T790M at its IC₅₀ concentration is expected to cause a marked decrease in the phosphorylation of EGFR (p-EGFR), as well as its downstream effectors p-AKT and p-ERK. In contrast, treatment with PZ-1, even at high micromolar concentrations, should show little to no effect on the phosphorylation levels of these proteins, which would remain comparable to the vehicle control. Total protein levels for EGFR, AKT, ERK, and the GAPDH loading control should remain unchanged across all treatment conditions.

Discussion

The experimental data clearly delineates the superior efficacy of the third-generation pyrazole inhibitor, PZ-T790M , over its first-generation counterpart, PZ-1 , in the EGFR L858R/T790M mutant NCI-H1975 cell line. The dramatically lower IC₅₀ value for PZ-T790M underscores its high potency, which is a direct result of its specialized covalent binding mechanism. This design circumvents the resistance conferred by the T790M mutation, a feat that ATP-competitive inhibitors like PZ-1 cannot achieve. [1][2] The downstream cellular consequences confirm this mechanistic advantage. The potent inhibition of EGFR signaling by PZ-T790M effectively shuts down the PI3K/AKT and RAS/MAPK pathways, as evidenced by the reduction in p-AKT and p-ERK. [18][19][20]These pathways are critical for cell survival and proliferation. [21]Their suppression leads directly to the observed increase in apoptosis and a strong G1 cell cycle arrest. This demonstrates that PZ-T790M not only inhibits the target kinase but also elicits the desired anti-cancer cellular responses.

The pyrazole core in these molecules serves as a critical scaffold for orienting the pharmacophores within the ATP-binding pocket of the kinase. [4]In PZ-T790M, the pyrazole moiety positions the reactive group (e.g., an acrylamide) to form an irreversible bond with the C797 residue, ensuring sustained target inhibition. [1]This highlights the adaptability of the pyrazole scaffold in designing highly specific and potent inhibitors for challenging targets like drug-resistant kinases.

Conclusion

This head-to-head comparison in the NCI-H1975 cell line demonstrates that a rationally designed, third-generation pyrazole-based inhibitor (PZ-T790M) can effectively overcome T790M-mediated resistance, a major clinical challenge in NSCLC. Its covalent mechanism of action translates into superior potency, robust inhibition of downstream signaling, and significant induction of apoptosis and cell cycle arrest compared to a conventional ATP-competitive inhibitor. These findings validate the importance of mechanism-based drug design and highlight the utility of the pyrazole scaffold in developing next-generation targeted therapies for genetically defined cancers.

References

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Illuminating the Embrace: A Comparative Guide to Confirming the Binding Mode of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid to its Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous validation. A critical milestone in this journey is the unambiguous confirmation of how a molecule physically interacts with its protein target. This guide provides an in-depth, comparative analysis of key biophysical and computational techniques to elucidate the binding mode of a novel inhibitor, using the hypothetical case of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid. Our objective is to move beyond a mere listing of methods, offering instead a strategic perspective on experimental design and data interpretation, grounded in scientific integrity.

The Enigma of a Novel Inhibitor

This compound represents a class of compounds with significant therapeutic potential. Its pyrazole and benzoic acid moieties suggest possible interactions with a variety of protein targets, such as kinases or metabolic enzymes, where specific hydrogen bonds and hydrophobic interactions are key to recognition. However, without a precise understanding of its binding mode, efforts to optimize its potency, selectivity, and pharmacokinetic properties remain a matter of trial and error. This guide will navigate the experimental landscape to definitively characterize this interaction.

A Multi-Pronged Approach to Binding Mode Confirmation

cluster_0 Initial Binding & Thermodynamics cluster_1 Structural & Dynamic Insights cluster_2 In Silico Prediction & Validation SPR SPR ITC ITC SPR->ITC Affinity Confirmation NMR NMR ITC->NMR Thermodynamic Profile Xray X-ray Crystallography NMR->Xray Solution vs. Solid State Docking Computational Docking Xray->Docking Structural Validation

Caption: A logical workflow for confirming protein-ligand binding mode.

I. Quantitative Analysis of Binding Affinity and Thermodynamics

Before investing in resource-intensive structural studies, it is crucial to confirm that the compound binds to the target protein with a measurable affinity and to understand the energetic drivers of this interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[1][2]

A. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful optical technique for studying the binding of molecules in real-time.[3] It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering a deeper understanding of the binding kinetics.[4][5]

  • Ligand Immobilization: The target protein is covalently immobilized on a sensor chip surface. The choice of immobilization chemistry is critical to ensure the protein remains in its native, active conformation.[3]

  • Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the sensor surface.

  • Signal Detection: Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6][7]

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine kon, koff, and KD.

The internal consistency of the data across multiple analyte concentrations and the goodness of fit to a 1:1 binding model provide confidence in the results. A key control is to flow the analyte over a reference channel with no immobilized protein to subtract any non-specific binding effects.

B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10][11] It determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the titration syringe. It is crucial that both are in identical buffer solutions to minimize heats of dilution.[8]

  • Titration: The compound is injected in small aliquots into the protein solution.

  • Heat Measurement: The instrument measures the minute temperature changes that occur upon binding.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein, and the resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[9][10]

The choice to use ITC is driven by the need to understand why the binding occurs. A favorable enthalpic contribution (negative ΔH) suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropic contribution (positive ΔS) often indicates the release of ordered water molecules from the binding site. This information provides the first clues about the nature of the binding mode.

Comparative Data Summary:
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output kon, koff, KDKD, n, ΔH, ΔS
Principle Change in refractive indexHeat change upon binding
Strengths Real-time kinetics, high sensitivityLabel-free, solution-based, full thermodynamic profile
Limitations Requires immobilization of one partnerCan be sensitive to buffer mismatches, requires larger sample quantities
Mock Data (this compound) KD = 500 nMKD = 550 nM, n = 1.1, ΔH = -8.5 kcal/mol, TΔS = 2.0 kcal/mol

The close agreement between the KD values obtained from SPR and ITC provides strong, cross-validated evidence of a direct binding interaction.

II. High-Resolution Structural and Dynamic Characterization

With the binding affinity and thermodynamics established, the next logical step is to visualize the interaction at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques for this purpose.[1][2][12]

A. X-ray Crystallography: The Static Snapshot

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions.[13][14][15][16]

Protein_Purification Protein Purification & QC Complex_Formation Protein-Ligand Complex Formation Protein_Purification->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Binding_Mode_Analysis Binding Mode Analysis Structure_Solution->Binding_Mode_Analysis Prepare_Protein Prepare Protein Structure Define_Binding_Site Define Binding Site Prepare_Protein->Define_Binding_Site Prepare_Ligand Prepare Ligand Structure Run_Docking Run Docking Algorithm Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Score_and_Analyze Score and Analyze Poses Run_Docking->Score_and_Analyze Validate Validate with Experimental Data Score_and_Analyze->Validate

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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ADME in Scaffolding Success

In modern drug discovery, the adage "potency is not enough" has never been more resonant. The journey of a promising compound from a "hit" to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its concentration and persistence at the site of action, ultimately governing its efficacy and safety.[2][3] Therefore, a proactive, early-stage characterization of ADME properties is not just beneficial but essential for efficient lead optimization.[4][5][6][7]

The 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid scaffold has garnered significant interest in medicinal chemistry. Pyrazole derivatives are recognized for their diverse therapeutic potential, forming the core of numerous approved drugs.[8] This guide provides a comparative framework for benchmarking the ADME properties of novel derivatives of this scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols for key in vitro assays, and present a comparative analysis to guide the rational design of molecules with superior drug-like properties.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Expertise & Experience: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical first step. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of these drug-metabolizing enzymes and serve as a cost-effective, high-throughput model to predict hepatic clearance.[2] A compound that is rapidly metabolized will likely have a short half-life in vivo, potentially requiring frequent dosing or failing to achieve therapeutic concentrations.

Experimental Workflow: HLM Stability Assay

The workflow is designed to quantify the rate of disappearance of the parent compound over time.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) B Dilute to Working Solution (e.g., 100 µM in Acetonitrile) A->B E Pre-warm HLM and Test Compound B->E C Prepare HLM Suspension (e.g., 0.5 mg/mL in Buffer) C->E D Prepare NADPH Solution (Cofactor for CYP enzymes) F Initiate Reaction: Add NADPH E->F G Collect Aliquots at Time Points (0, 5, 15, 30 min) F->G H Quench Reaction: Add Cold Acetonitrile with Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time J->K L Determine Intrinsic Clearance (Clint) K->L

Caption: Workflow for determining metabolic stability using Human Liver Microsomes (HLM).

Detailed Protocol: HLM Intrinsic Clearance
  • Preparation:

    • Thaw cryopreserved HLM on ice. Dilute to 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 µM working solution of the test compound in acetonitrile/water (50:50).

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add 98 µL of the HLM suspension to designated wells.

    • Add 1 µL of the test compound working solution to each well for a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Causality: This pre-incubation step ensures the system reaches thermal equilibrium before the metabolic reaction is initiated.

  • Reaction Initiation:

    • Initiate the reaction by adding 1 µL of the 10 mM NADPH solution (final concentration 1 mM). For a negative control (T=0), add quenching solution before NADPH.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Trustworthiness: The internal standard corrects for variations in sample processing and LC-MS/MS injection volume, ensuring data integrity.

  • Sample Processing & Analysis:

    • Seal and vortex the plate, then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound against time. The slope of the line (k) is the elimination rate constant.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg) = (k * 1000) / [Protein concentration (mg/mL)].

Cytochrome P450 (CYP) Inhibition Potential

Expertise & Experience: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[9] When a new drug (the "perpetrator") inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug (the "victim"), leading to elevated plasma levels and potential toxicity.[10] Regulatory agencies mandate testing against key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) early in development.[9][11]

Experimental Workflow: CYP Inhibition IC₅₀ Determination

This assay measures the concentration of a test compound required to inhibit 50% of the activity of a specific CYP isoform.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound D Combine HLM, Substrate, and Test Compound Dilutions A->D B Prepare HLM and Isoform-Specific Substrate (e.g., Midazolam for CYP3A4) B->D C Prepare NADPH Cofactor Solution E Pre-incubate for 10 min D->E F Initiate Reaction: Add NADPH E->F G Incubate for a Fixed Time (e.g., 10 min) F->G H Quench Reaction: Add Cold Acetonitrile with Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant for Metabolite Formation by LC-MS/MS I->J K Plot % Inhibition vs. [Test Compound] J->K L Calculate IC₅₀ Value K->L

Caption: Workflow for determining the IC₅₀ value for CYP enzyme inhibition.

Detailed Protocol: CYP Inhibition (e.g., CYP3A4)
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a mixture of HLM (final concentration ~0.1 mg/mL) and a CYP3A4-specific probe substrate (e.g., Midazolam at its Km concentration) in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 1 µL of each test compound dilution to triplicate wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Ketoconazole).

    • Add 189 µL of the HLM/substrate mixture to each well.

    • Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation & Quenching:

    • Initiate the reactions by adding 10 µL of NADPH solution.

    • Incubate for a short, fixed period (e.g., 10 minutes) that is within the linear range of metabolite formation.

    • Causality: A short incubation time minimizes the potential for metabolism of the inhibitor itself, ensuring an accurate measurement of direct inhibition.[12]

    • Quench the reaction with 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Process the samples as described in the HLM stability assay (centrifugation, supernatant transfer).

    • Analyze via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for Midazolam).

    • Calculate the percent inhibition at each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Permeability and P-glycoprotein (P-gp) Efflux

Expertise & Experience: A drug intended for oral administration must be able to permeate the intestinal epithelium. Similarly, drugs targeting the central nervous system (CNS) must cross the blood-brain barrier (BBB). The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene (MDCK-MDR1), is a widely accepted model for this purpose.[13][14] These cells form a polarized monolayer with tight junctions and overexpress the P-gp efflux transporter, a key gatekeeper at the intestine and BBB that actively pumps substrates out of cells.[15][16]

Experimental Workflow: Bidirectional MDCK-MDR1 Assay

This assay measures permeability in two directions: from the apical (A) to basolateral (B) side, mimicking absorption, and from B to A, to assess active efflux.

MDCK_Workflow cluster_prep Preparation cluster_transport Transport Experiment (37°C) cluster_analysis Analysis A Seed MDCK-MDR1 cells on Transwell inserts B Culture for 4-7 days to form a confluent monolayer A->B C Verify Monolayer Integrity (TEER measurement) B->C E A -> B Assay: Add compound to Apical side, Sample from Basolateral side C->E F B -> A Assay: Add compound to Basolateral side, Sample from Apical side C->F D Prepare Test Compound in Transport Buffer D->E D->F G Incubate with shaking (e.g., 60-90 min) E->G F->G H Quantify compound in donor and receiver compartments by LC-MS/MS G->H I Calculate Apparent Permeability (Papp) for both directions H->I J Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) I->J

Caption: Bidirectional workflow for assessing permeability and efflux in MDCK-MDR1 cells.

Detailed Protocol: MDCK-MDR1 Permeability
  • Cell Culture:

    • Seed MDCK-MDR1 cells onto Transwell™ permeable supports and culture for 4-7 days until a confluent, polarized monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions.

    • Trustworthiness: This is a critical quality control step. Leaky monolayers will yield artificially high permeability values, making the data unreliable.[14]

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Apical-to-Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[16]

    • Calculate the Efflux Ratio (ER) as Papp (B→A) / Papp (A→B). An ER ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[15]

Plasma Protein Binding (PPB)

Expertise & Experience: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is able to distribute into tissues, interact with its target, and be cleared.[17] High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic and pharmacodynamic profile, making accurate measurement essential.[18][19] Equilibrium dialysis is considered the gold standard method for determining the fraction unbound (fu).[19][20]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the free drug to equilibrate between them.

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis A Spike Test Compound into Plasma (Human, Rat, etc.) B Add Spiked Plasma to Sample Chamber of RED device A->B D Seal and Incubate with shaking (4-6 hours) to reach equilibrium B->D C Add Buffer (PBS) to Buffer Chamber C->D E Sample from both Plasma and Buffer chambers D->E F Matrix Match: Add blank plasma to buffer sample, add buffer to plasma sample E->F G Precipitate proteins and analyze by LC-MS/MS F->G H Calculate Fraction Unbound (fu) G->H

Caption: Workflow for Plasma Protein Binding (PPB) determination using Rapid Equilibrium Dialysis (RED).

Detailed Protocol: Equilibrium Dialysis
  • Preparation:

    • Spike the test compound into blank plasma (human, rat, etc.) at a desired concentration (e.g., 1 µM).

  • Dialysis:

    • Add the spiked plasma to the sample chamber of a RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Assemble the device and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semipermeable membrane.

    • Causality: The semipermeable membrane has a molecular weight cutoff (e.g., 8 kDa) that retains large plasma proteins and the protein-bound drug, while allowing the smaller, unbound drug to pass freely.

  • Sampling and Analysis:

    • After incubation, carefully aspirate aliquots from both the plasma and buffer chambers.

    • Trustworthiness: To avoid analytical artifacts from matrix effects in the LC-MS/MS, samples must be "matrix-matched." Add an equal volume of blank plasma to the buffer aliquot, and an equal volume of PBS to the plasma aliquot.[17]

    • Precipitate proteins from both matched samples using cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as a percentage: fu (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Comparative Data Analysis and Benchmarking

To illustrate the application of these assays, the table below presents hypothetical ADME data for a series of this compound derivatives, compared against a benchmark compound, Verapamil (a known P-gp substrate and CYP3A4 inhibitor).

Table 1: Comparative In Vitro ADME Profile of this compound Derivatives

CompoundR¹ SubstitutionHLM Clint (µL/min/mg)CYP3A4 IC₅₀ (µM)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)fu (plasma) (%)ADME Profile Summary
Parent -H45> 508.51.215.2Moderate stability, low risk
D-01 -CH₃65> 5012.11.58.5Higher clearance, good permeability
D-02 -CF₃1522.515.34.85.1Metabolically stable , but potential P-gp substrate and CYP inhibitor
D-03 -OCH₃95> 509.81.111.3High clearance , poor stability
D-04 -SO₂NH₂8> 500.81.045.8Stable, but poor permeability , high free fraction
Verapamil Benchmark282.51.115.510.0P-gp substrate, potent CYP3A4 inhibitor
Interpretation and Strategic Insights
  • Parent Compound: Exhibits a balanced profile with moderate metabolic stability, good permeability, no significant CYP inhibition or P-gp efflux, and a reasonable unbound fraction. This serves as a solid starting point.

  • Derivative D-01 (-CH₃): The addition of a small lipophilic methyl group slightly improves permeability (Papp A→B) but also increases metabolic clearance (Clint), likely due to providing a new site for oxidative metabolism.

  • Derivative D-02 (-CF₃): The electron-withdrawing trifluoromethyl group significantly blocks metabolism, resulting in excellent stability (low Clint). However, this modification increases lipophilicity, leading to higher permeability but also making it a substrate for P-gp (ER = 4.8) and introducing moderate CYP3A4 inhibition. This highlights a common trade-off in drug design.

  • Derivative D-03 (-OCH₃): The methoxy group is a classic liability for oxidative metabolism (O-demethylation), resulting in very high clearance and poor metabolic stability, making it an undesirable candidate.

  • Derivative D-04 (-SO₂NH₂): Introducing a polar sulfonamide group drastically reduces permeability, a common outcome for highly polar moieties. While it improves metabolic stability and results in a high free fraction, its inability to permeate biological membranes makes it unsuitable for oral delivery without further modification.

Conclusion and Path Forward

This guide outlines a systematic approach to benchmarking the ADME properties of the this compound series. The in vitro data generated from these robust and reproducible assays provides a multidimensional view of a compound's drug-like potential.

Based on our comparative analysis, the parent scaffold is promising. Future optimization efforts should focus on strategies to enhance metabolic stability without introducing P-gp efflux or CYP inhibition liabilities. For example, blocking metabolic soft spots identified in the parent compound with groups less problematic than -CF₃ (such as a cyclopropyl group) could be a viable strategy. The goal is to achieve a harmonious balance across all ADME parameters, paving the way for the selection of a lead candidate with a high probability of success in subsequent in vivo studies.

References

  • Evotec (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

  • ACS Publications (2024). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available at: [Link]

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  • protocols.io (2023). In-vitro plasma protein binding. Available at: [Link]

  • MDPI (2023). ADME Properties in Drug Delivery. Available at: [Link]

  • Evotec (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • BioIVT (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Cronicon (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. Available at: [Link]

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  • Sygnature Discovery (n.d.). MDCK-WT/MDR1 Permeability. Available at: [Link]

  • BioIVT (2020). What is ADME and how does it fit into drug development?. Available at: [Link]

  • Charles River Laboratories (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

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  • MDPI (2021). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available at: [Link]

  • Tebubio (2023). What is the role of ADME in drug discovery?. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of reagents like 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid (CAS No: 1152964-04-9) is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this fluorinated benzoic acid derivative, grounded in established safety protocols and environmental regulations.

The unique chemical structure of this compound, which incorporates a fluorinated aromatic ring and a pyrazole moiety, necessitates a disposal plan that accounts for its specific reactivity and potential hazards.[1][2] The presence of the carbon-fluorine bond, known for its high stability, presents distinct challenges for degradation and requires specialized disposal methods.[3][4]

I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal process begins, a thorough understanding of the compound's hazards is critical. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream segregation.

Summary of Hazards:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard StatementClassificationImplication for Handling and Disposal
H302Harmful if swallowedAvoid ingestion. Mandates careful handling to prevent accidental intake.[1]
H315Causes skin irritationRequires the use of appropriate gloves and protective clothing to prevent skin contact.[1]
H319Causes serious eye irritationNecessitates the use of safety goggles or a face shield to protect the eyes from splashes or dust.[1]
H335May cause respiratory irritationHandling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

These hazards underscore the necessity of treating this compound as a regulated chemical waste, prohibiting its disposal via standard laboratory drains or as general refuse.[1][5]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic process for the disposal of this compound, from the point of generation to its ultimate removal by certified waste management professionals.

All waste, whether it be residual solid compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), or solutions containing the compound, must be managed as hazardous waste from the moment of its creation.[6]

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation.[6][7] This area must be under the control of laboratory personnel.

  • Select Appropriate Waste Containers: Use a chemically compatible, leak-proof container with a secure closure.[5] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container that is compatible with the solvents used.

  • Segregate Waste Streams: Do not mix incompatible waste.[5][8] Waste containing this compound should be segregated from strong oxidizing agents, strong bases, and other reactive chemicals.[9][10]

Accurate and clear labeling is a critical compliance and safety requirement.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."[7]

  • Identify Contents: List all chemical constituents of the waste, including "this compound" and any solvents or other reagents present.

  • Indicate Hazards: The label should include a clear indication of the hazards (e.g., "Irritant," "Harmful").[7] This can be achieved using GHS pictograms or other standardized hazard communication systems.

  • Date of Accumulation: Mark the date when the first piece of waste is placed into the container. This is crucial for adhering to storage time limits.[6]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[6]

  • Storage Location: Store the container in the designated SAA, ensuring it is in a well-ventilated area and away from sources of ignition.[1]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.[5]

  • Adhere to Storage Limits: Be aware of the maximum volume (typically 55 gallons for hazardous waste) and time limits (up to 12 months in an SAA, provided volume limits are not exceeded) for waste accumulation as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) and specific institutional policies.[6][7]

  • Contact Environmental Health and Safety (EHS): When the container is full or approaching its storage time limit, contact your institution's EHS department or designated hazardous waste management provider to arrange for a pickup.[6]

  • Do Not Attempt On-Site Treatment: Unless your facility is specifically permitted for hazardous waste treatment, do not attempt to neutralize or chemically treat the waste. The recommended disposal method for fluorinated organic compounds is through a licensed hazardous waste disposal facility.[1]

  • High-Temperature Incineration: The ultimate disposal of this compound will likely be through high-temperature incineration.[11] This method is necessary to break the stable carbon-fluorine bonds and mineralize the compound.[3][4] This process must be carried out in a specialized facility equipped to handle halogenated organic compounds and scrub acidic gases (like hydrogen fluoride) from the effluent.[3]

III. Visualizing the Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Container ppe->container labeling Label Container: 'Hazardous Waste' + Contents & Hazards container->labeling saa Store in Designated SAA (Securely Closed) labeling->saa pickup Arrange for EHS Pickup saa->pickup disposal Final Disposal via Licensed Facility (High-Temp Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

IV. Trustworthiness Through Self-Validation: Building a Culture of Safety

A robust disposal protocol is self-validating. Regular internal checks and adherence to the following principles ensure ongoing compliance and safety:

  • Regular Inspections: Weekly documented inspections of SAAs are required by some regulations to check for leaks, proper labeling, and container integrity.[5]

  • Training: All laboratory personnel who generate hazardous waste must receive proper training on these procedures.[5]

  • Documentation: Maintain accurate records of waste generation and disposal, as this is a key component of regulatory compliance.[5]

By adhering to this guide, researchers can ensure that the final chapter of their work with this compound is written with the same precision and responsibility as the first, safeguarding themselves, their colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • Benzoic Acid (Acidimetric Standard) Safety Data Sheet. National Institute of Standards and Technology. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. [Link]

  • 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

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Navigating the Safe Handling of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid: A Comprehensive PPE and Disposal Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Among these, 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid stands as a key building block. While its potential in drug discovery is significant, a thorough understanding and rigorous application of safety protocols are paramount to protect the researchers and scientists who handle it. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational workflows, and disposal, grounded in established safety principles.

Hazard Assessment: Understanding the Risks

This compound is a solid compound that presents several health hazards upon exposure. According to its Safety Data Sheet (SDS), the primary risks include:

  • Harmful if swallowed (H302)[1][2][3].

  • Causes skin irritation (H315)[1][4].

  • Causes serious eye irritation (H319)[1][2][4].

  • May cause respiratory irritation (H335)[1][2][4].

These classifications necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not merely a checklist but a systematic approach to mitigating the specific hazards posed by this compound.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required. These provide a seal around the eyes, protecting against dust particles and potential splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., weighing and transferring large quantities, or dissolving the compound with agitation), a face shield should be worn in addition to chemical splash goggles. The face shield offers a broader barrier, protecting the entire face from contact[5].

Hand Protection: Selecting the Right Barrier

The compound's classification as a skin irritant demands the use of appropriate chemical-resistant gloves. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

  • Recommended Glove Types:

    • Nitrile Gloves: These are a suitable choice for incidental contact and provide good resistance to a range of chemicals, including many acids[6]. However, for prolonged handling or in the case of a spill, their protection may be limited. Nitrile gloves have shown poor resistance to some aromatic hydrocarbons and concentrated acids[7][8][9].

    • Butyl Rubber Gloves: For more extensive handling or when dealing with solutions of the compound, butyl rubber gloves are recommended. They offer superior resistance to a wide array of acids and organic solvents[3][10][11].

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Practice double-gloving, especially during high-risk procedures, to provide an additional layer of protection.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.

Glove MaterialResistance to Aromatic Carboxylic AcidsRecommended Use Case
Nitrile Good for short-term splash protection[8][9]Weighing, transfers, and general handling.
Butyl Rubber Excellent[3][10]Handling of solutions, spill clean-up, and prolonged direct contact.
Body Protection: Shielding Against Contamination

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A standard, clean, and buttoned laboratory coat should be worn at all times when handling the compound.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Protection: In the event of a large spill or when extensive aerosolization is possible, disposable chemical-resistant coveralls (e.g., Tyvek®) should be considered to ensure complete skin coverage[12].

Respiratory Protection: Preventing Inhalation Hazards

As this compound can cause respiratory irritation, engineering controls are the primary method to minimize inhalation risk.

  • Engineering Controls: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a ventilated balance enclosure.

  • Respiratory Masks: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is required.

    • Recommended Respirator: A NIOSH-approved air-purifying respirator with a P100 particulate filter is recommended for protection against fine dust particles[13]. For situations involving vapors from solutions, a combination cartridge for organic vapors and acid gases may be necessary[13].

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Operational and Disposal Plans: A Step-by-Step Guide

A clear, procedural approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Standard Operating Procedure for Handling

The following workflow is designed to minimize exposure during routine handling of this compound.

SOP_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep 1. Don appropriate PPE: - Chemical splash goggles - Nitrile or butyl gloves - Lab coat Verify 2. Verify fume hood is operational Weigh 3. Weigh compound in a ventilated balance enclosure or fume hood Verify->Weigh Transfer 4. Transfer to a suitable container using a powder funnel Weigh->Transfer Dissolve 5. If making a solution, add solvent slowly and cap the container Transfer->Dissolve Clean 6. Decontaminate work surfaces Dissolve->Clean Doff 7. Doff PPE in the correct order Clean->Doff Wash 8. Wash hands thoroughly Doff->Wash

Caption: A stepwise workflow for the safe handling of this compound.

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Enhanced PPE: Before attempting to clean the spill, don enhanced PPE, including a respirator with appropriate cartridges, chemical-resistant gloves (butyl rubber recommended), and protective clothing.

  • Containment: For solid spills, gently cover with a plastic sheet to minimize dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Cleanup:

    • Solid Spills: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: Absorb the spill with an inert material and place it in a hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Waste Disposal: Seal and label the hazardous waste container appropriately.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety. All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE (gloves, disposable lab coats), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container. Due to its acidic nature, do not mix with incompatible waste streams (e.g., bases, oxidizers).

  • Regulatory Compliance: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Never dispose of this chemical down the drain[13][14].

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not an impediment to research but an integral component of scientific excellence. By understanding the hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, researchers can confidently and safely unlock the potential of this and other novel chemical compounds. This guide serves as a foundational document, and it is incumbent upon each user to supplement this information with institution-specific training and a proactive approach to laboratory safety.

References

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Retrosynthesis Analysis

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5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid
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5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.